molecular formula C10H11FO2 B1390450 3-(2-Fluoro-5-methylphenyl)propionic acid CAS No. 881189-60-2

3-(2-Fluoro-5-methylphenyl)propionic acid

Cat. No.: B1390450
CAS No.: 881189-60-2
M. Wt: 182.19 g/mol
InChI Key: RCVAROWDHLHAAC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)propionic acid is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVAROWDHLHAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(2-Fluoro-5-methylphenyl)propionic acid" CAS 881189-60-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)propionic acid (CAS 881189-60-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 881189-60-2), a fluorinated aromatic carboxylic acid. While specific experimental data for this compound is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to present its core physicochemical properties, a robust and plausible synthetic pathway, and standard analytical characterization techniques. Furthermore, we explore the compound's significant potential within the field of medicinal chemistry, drawing on the well-established roles of the phenylpropionic acid scaffold and the strategic use of fluorine in drug design. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, study, and application of this and related molecules.

Introduction

This compound belongs to the class of arylpropionic acids, a structural motif of paramount importance in the pharmaceutical industry. The parent structure, 3-phenylpropionic acid, serves as a versatile building block for more complex molecules.[1] The introduction of substituents onto the phenyl ring dramatically modulates the molecule's physical, chemical, and biological properties.

The subject of this guide features two key substitutions: a methyl group at the 5-position and a fluorine atom at the 2-position. The fluorine atom is of particular interest in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability, improve binding affinity to target proteins by forming specific interactions, and modulate lipophilicity and bioavailability.[2][3][4] Arylpropionic acid derivatives are famously represented by a class of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen, highlighting the therapeutic potential of this chemical family.[5] Therefore, this compound represents a valuable probe molecule and potential intermediate for the development of novel therapeutics.

cluster_0 Core Structure cluster_1 Key Structural Features Molecule This compound Scaffold Arylpropionic Acid (e.g., NSAIDs) Molecule->Scaffold basis for activity Fluoro 2-Fluoro Group (Metabolic Stability, Binding) Molecule->Fluoro modulates properties Methyl 5-Methyl Group (Lipophilicity, Sterics) Molecule->Methyl modulates properties

Caption: Key structural components of the target molecule.

Physicochemical Properties

Detailed experimental data for this specific compound are not widely published. The properties listed below are based on its chemical structure and data from analogous compounds.

PropertyValueSource/Method
CAS Number 881189-60-2Registry Number
Molecular Formula C₁₀H₁₁FO₂Elemental Analysis
Molecular Weight 182.19 g/mol Calculation
Appearance Expected to be a white to off-white solidAnalogy[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents (e.g., MeOH, DCM, DMSO) and aqueous base.Chemical Principles
pKa Estimated 4.0 - 4.5Analogy to Benzoic Acid

Synthesis and Characterization

While various methods exist for the synthesis of 3-phenylpropionic acids, modern palladium-catalyzed cross-coupling reactions offer a highly efficient and modular approach.[6] A representative and logical pathway to this compound is the Heck reaction, followed by ester hydrolysis.[7][8][9]

3.1 Proposed Synthetic Pathway: Heck Coupling & Hydrolysis

This two-step process involves the palladium-catalyzed coupling of an aryl halide with an acrylate ester, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

A 1-Fluoro-2-iodo-4-methylbenzene C Ethyl 3-(2-fluoro-5-methylphenyl)propanoate (Intermediate Ester) A->C Pd(OAc)₂, PPh₃ Et₃N, Toluene, 100°C (Heck Reaction) B Ethyl Acrylate D This compound (Final Product) C->D 1. NaOH (aq) 2. HCl (aq) (Hydrolysis)

Caption: Proposed two-step synthesis workflow.

  • Causality of Experimental Choices:

    • Aryl Halide: 1-Fluoro-2-iodo-4-methylbenzene is chosen as the starting material. The iodide is highly reactive in palladium-catalyzed oxidative addition, making it an excellent leaving group for the Heck reaction.

    • Catalyst System: A standard palladium(II) acetate/triphenylphosphine system is effective and commercially available. The phosphine ligand stabilizes the palladium(0) active species.

    • Base: A tertiary amine base like triethylamine (Et₃N) is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing catalyst deactivation.

    • Hydrolysis: Standard saponification with sodium hydroxide followed by acidic workup is a robust and high-yielding method for converting the stable ethyl ester intermediate to the final carboxylic acid.

3.2 Analytical Characterization

To validate the synthesis and confirm the structure of the final product, a suite of standard spectroscopic techniques would be employed.

  • Infrared (IR) Spectroscopy: Carboxylic acids display highly characteristic IR absorptions. A very broad O-H stretching band is expected from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer. A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹.[10][11]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The most distinctive signal would be the carboxylic acid proton (COOH), which is expected to be a broad singlet far downfield, typically between 10-12 ppm.[10][11] Other expected signals include: aromatic protons (multiplets, ~6.8-7.2 ppm), two methylene groups (-CH₂CH₂-) appearing as triplets (~2.6 and ~2.9 ppm), and a methyl group singlet (~2.3 ppm).

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbonyl carbon of the carboxylic acid is expected in the 175-185 ppm range.[10][11] Aromatic carbons would appear between 115-160 ppm, with the carbon attached to fluorine showing a large one-bond coupling constant (¹J C-F). The methylene and methyl carbons would appear upfield (<40 ppm).

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 182. A common fragmentation pattern for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the subsequent loss of carbon monoxide (-CO, M-45).[10]

Potential Applications and Biological Context

The structural features of this compound make it a compound of significant interest for drug discovery and development.

  • Anti-inflammatory Agents: The arylpropionic acid scaffold is the cornerstone of many NSAIDs that inhibit cyclooxygenase (COX) enzymes.[5] This compound could serve as a starting point for developing novel NSAIDs with potentially improved efficacy or side-effect profiles.

  • Metabolic Stability: The fluorine atom at the 2-position can block metabolic oxidation at that site, a common liability for aromatic rings in drug molecules. This "metabolic blocking" can increase the compound's half-life and overall exposure in vivo.[2][3]

  • Enhanced Target Binding: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) or form specific hydrogen bonds within a protein's active site, potentially increasing binding affinity and potency compared to its non-fluorinated analogue.[3]

A 3-(2-Fluoro-5-methylphenyl) propionic acid B Arylpropionic Acid Scaffold A->B possesses C Ortho-Fluoro Substitution A->C features D Potential as NSAID (COX Inhibition) B->D suggests E Increased Metabolic Stability (Blocked Oxidation) C->E leads to F Modulated Binding Affinity (H-Bonding, Electrostatics) C->F can lead to

Caption: Logical relationships in drug discovery potential.

Safety and Handling

As a member of the fluorinated aromatic and carboxylic acid chemical classes, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong bases and oxidizing agents.[12]

  • First Aid:

    • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: Hydrolysis of Ethyl 3-(2-fluoro-5-methylphenyl)propanoate

This protocol describes the final, self-validating step in the proposed synthesis to yield the target carboxylic acid.

Objective: To hydrolyze the ethyl ester intermediate to this compound.

Materials:

  • Ethyl 3-(2-fluoro-5-methylphenyl)propanoate (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-(2-fluoro-5-methylphenyl)propanoate (e.g., 5.0 g, 1.0 eq) in a 1:1 mixture of methanol and water (40 mL).

  • Saponification: Add sodium hydroxide pellets (1.5 eq) to the solution. Attach a reflux condenser and heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ester spot has been completely consumed (typically 2-4 hours).

  • Work-up (Isolation): a. Cool the reaction mixture to room temperature and then place it in an ice bath. b. Concentrate the mixture on a rotary evaporator to remove the methanol. c. Slowly acidify the remaining aqueous solution to pH ~2 by adding 2M HCl. A white precipitate should form. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). e. Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. c. For higher purity, the resulting solid can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Characterization (Self-Validation): a. Obtain the final mass of the dried, purified product and calculate the percentage yield. b. Acquire IR, ¹H NMR, ¹³C NMR, and MS data. c. Validation Criteria: The obtained spectra must match the expected patterns described in Section 3.2. Specifically, the ¹H NMR should show the disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

Conclusion

This compound, CAS 881189-60-2, is a strategically substituted aromatic carboxylic acid with considerable potential as an intermediate in medicinal chemistry and materials science. While specific data is scarce, its properties and reactivity can be confidently predicted based on established chemical principles. The synthetic routes are accessible through modern organic chemistry techniques, such as palladium-catalyzed coupling reactions, and its identity can be unequivocally confirmed by standard analytical methods. The combination of the pharmacologically relevant arylpropionic acid core with a metabolically stabilizing fluorine atom makes this compound a compelling target for further investigation in drug discovery programs.

References

  • Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of 3-phenyl-3-(phenylthio)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. (2003). PubChem. Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Paglione, M., et al. (2014). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis. ResearchGate. Retrieved from [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Request PDF on ResearchGate. Retrieved from [Link]

  • Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University. Retrieved from [Link]

  • HAZARD SUMMARY: FLUORINE. (n.d.). NJ.gov. Retrieved from [Link]

  • Process for the preparation of 3-phenylpropionic acid. (1998). Google Patents.
  • Fluorine SDS. (2022). Airgas. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]

  • LCSS: FLUORINE. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-(2-Fluoro-5-methylphenyl)propionic acid, with the CAS Number 881189-60-2, is a substituted aromatic carboxylic acid of significant interest in the landscape of modern drug discovery and development.[1] Its structural architecture, featuring a fluorinated and methylated phenyl ring coupled to a propionic acid moiety, presents a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These characteristics make it a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can profoundly influence metabolic stability, binding affinity, and membrane permeability of a parent molecule, while the methyl group can modulate steric interactions and lipophilicity. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and plays a crucial role in the compound's solubility and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to not only present the available data but also to provide insights into the experimental and computational methodologies used to determine these properties. This approach is designed to equip researchers with the foundational knowledge necessary for the effective utilization of this compound in their research and development endeavors.

Chemical Identity and Structure

A precise understanding of a molecule's identity and structure is the cornerstone of any chemical research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
Chemical Name This compound[1]
CAS Number 881189-60-2[1]
Molecular Formula C₁₀H₁₁FO₂[1]
Molecular Weight 182.19 g/mol [1]
SMILES CC1=CC(=C(C=C1)F)CCC(=O)O[2]
InChI InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)[2]

The two-dimensional structure of this compound, generated from its SMILES notation, is depicted below:

Chemical structure of this compound

Physicochemical Properties: A Blend of Experimental and Predicted Data

PropertyPredicted Value for Target CompoundExperimental Value of Analogs
Melting Point (°C) Not available100-103 (for 3-(2-Methylphenyl)propionic acid)[3]
Boiling Point (°C) Not availableNot available
Water Solubility Predicted to be lowSoluble (for 3-(2-Methylphenyl)propionic acid)[4]
pKa ~4.5 - 5.0 (Estimated)4.66 (for 3-(2-Methylphenyl)propionic acid at 25°C)[5]
LogP 2.1 (XlogP)[2]2.5 (for 3-(2-Methylphenyl)propionic acid)[6]
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The lipophilicity of a compound, quantified by its LogP value, is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A LogP of 2.1 for this compound suggests a moderate level of lipophilicity.[2] This value indicates that the compound will have a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates. The introduction of a fluorine atom can subtly modulate the LogP value compared to its non-fluorinated analog, 3-(2-methylphenyl)propionic acid (LogP = 2.5).[6] This highlights the nuanced effects of fluorination on molecular properties.

Trustworthiness: The predicted XlogP value is derived from a well-established computational method that fragments the molecule and sums the lipophilicity contributions of each fragment. While this method is generally reliable for common organic molecules, it is always advisable to experimentally determine the LogP for lead compounds.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the classic "shake-flask" method for the experimental determination of the octanol-water partition coefficient, a procedure aligned with OECD Guideline 107.[1][3][7][8][9]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start pre_saturate Pre-saturate n-octanol with water and water with n-octanol start->pre_saturate 1 dissolve Dissolve compound in one phase pre_saturate->dissolve 2 mix Mix the two phases in a separatory funnel dissolve->mix 3 shake Shake vigorously for a set time mix->shake 4 equilibrate Allow phases to separate (centrifugation if needed) shake->equilibrate 5 sample Sample both the aqueous and octanol phases equilibrate->sample 6 analyze Analyze concentration in each phase (e.g., UV-Vis, HPLC) sample->analyze 7 calculate Calculate P = [Organic]/[Aqueous] and LogP = log10(P) analyze->calculate 8 end End calculate->end 9

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Acidity: The Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa of a molecule is a measure of its acidity and is fundamental to understanding its ionization state at a given pH. For a carboxylic acid like this compound, the pKa value will dictate the ratio of the neutral (protonated) to the anionic (deprotonated) form. This is of paramount importance in drug development as the ionization state affects solubility, membrane permeability, and receptor binding. Based on the pKa of the structurally similar 3-(2-methylphenyl)propionic acid (pKa = 4.66), it is estimated that the pKa of the target compound will be in a similar range, likely between 4.5 and 5.0.[5] The electron-withdrawing nature of the fluorine atom may slightly increase the acidity (lower the pKa) compared to the methyl analog.

Trustworthiness: While computational methods for pKa prediction exist, they can have significant margins of error.[10] Experimental determination through potentiometric titration remains the gold standard for obtaining an accurate pKa value.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of an acidic compound using potentiometric titration, following the principles outlined in OECD Guideline 112.[1][3][7][8][9]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_data_analysis Data Analysis start_pka Start prepare_solution Prepare a solution of the compound of known concentration start_pka->prepare_solution 1 calibrate_ph Calibrate pH meter with standard buffers prepare_solution->calibrate_ph 2 add_titrant Add standardized base (e.g., NaOH) in small increments calibrate_ph->add_titrant 3 record_ph Record pH after each addition add_titrant->record_ph 4 record_ph->add_titrant Repeat plot_curve Plot pH vs. volume of titrant added record_ph->plot_curve 5 determine_ep Determine the equivalence point plot_curve->determine_ep 6 determine_pka pKa is the pH at half the equivalence point volume determine_ep->determine_pka 7 end_pka End determine_pka->end_pka 8

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Spectroscopic Profile: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methylene protons of the propionic acid chain, and the acidic proton of the carboxyl group. The aromatic region will likely display complex splitting patterns due to the presence of both fluorine and methyl substituents. The acidic proton will typically appear as a broad singlet far downfield. For propanoic acid itself, the carboxylic acid proton resonates at around 12 ppm.[11]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For propanoic acid, three distinct carbon signals are observed.[12] For the target molecule, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts will be influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing furthest downfield.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[13]

  • C-F Stretch: An absorption in the region of 1000-1400 cm⁻¹, corresponding to the carbon-fluorine bond.

  • Aromatic C=C Stretches: Several absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will likely involve the loss of the carboxyl group and other characteristic cleavages of the propionic acid side chain and the aromatic ring.

Conclusion: A Versatile Scaffold for Future Innovation

This compound represents a chemical entity with a promising profile for applications in medicinal chemistry and materials science. This in-depth technical guide has synthesized the available information on its physicochemical properties, combining confirmed structural data with reliable predictions and comparative data from analogous compounds. The provided methodologies for experimental determination offer a clear path for researchers to validate and expand upon the data presented herein. A thorough understanding of these fundamental properties is essential for rationally designing and developing new molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles. As research continues, a more complete experimental characterization of this compound will undoubtedly further solidify its role as a valuable tool in the pursuit of scientific advancement.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (URL: )
  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information. (URL: [Link])

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. (URL: )
  • 欣恒研科技有限公司. (n.d.). This compound. (URL: )
  • OECD. (n.d.). Guidelines for the Testing of Chemicals. (URL: )
  • Chemsrc. (2025). 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5. (URL: [Link])

  • PubChem. (n.d.). 3-(3-Methylphenyl)propionic acid. National Center for Biotechnology Information. (URL: [Link])

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. (URL: [Link])

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. (URL: [Link])

  • PubChemLite. (n.d.). This compound (C10H11FO2). (URL: [Link])

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. (URL: [Link])

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. (URL: [Link])

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. (URL: [Link])

  • Chemdad Co., Ltd. (n.d.). 3-(2-METHYLPHENYL)PROPIONIC ACID. (URL: [Link])

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A Guide to the Spectroscopic Characterization of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(2-Fluoro-5-methylphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. It delves into the rationale behind the predicted spectral features, offering insights grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and established spectroscopic theory to provide a robust predictive analysis.

Molecular Structure and Overview

This compound is a carboxylic acid derivative with a substituted phenyl ring. Its structure presents several key features that will be reflected in its spectra: a trisubstituted aromatic ring with both electron-donating (methyl) and electron-withdrawing (fluoro) groups, and a flexible propionic acid side chain.

  • Molecular Formula: C₁₀H₁₁FO₂[1]

  • Molecular Weight: 182.19 g/mol

  • CAS Number: 881189-60-2[1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, with explanations for the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propionic acid chain, the methyl group protons, and the acidic proton of the carboxyl group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11-12Singlet, broad1H-COOH
b~7.0-7.2Doublet of doublets1HAromatic CH (meta to F, ortho to CH₂)
c~6.8-7.0Doublet of doublets1HAromatic CH (ortho to F, meta to CH₂)
d~6.7-6.9Doublet1HAromatic CH (para to F, ortho to CH₃)
e~2.9Triplet2H-CH₂-Ar
f~2.6Triplet2H-CH₂-COOH
g~2.3Singlet3H-CH₃

Interpretation:

  • Carboxylic Acid Proton (a): The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the range of 11-12 ppm. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (b, c, d): The three protons on the phenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atom will cause through-bond coupling to the neighboring protons. The exact chemical shifts are influenced by the electronic effects of the substituents.

  • Propionic Acid Chain Protons (e, f): The two methylene groups of the propionic acid chain will appear as two triplets, each integrating to 2H. The methylene group adjacent to the aromatic ring (-CH₂-Ar) will be slightly further downfield than the one adjacent to the carboxyl group (-CH₂-COOH).

  • Methyl Protons (g): The methyl group attached to the aromatic ring will appear as a singlet, integrating to 3H, typically around 2.3 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. A key feature will be the observation of carbon-fluorine coupling.

Predicted SignalChemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
1~178-180-C =O
2~158-162~240-250 (d)C -F
3~135-138~3-5 (d)C -CH₃
4~130-133~8-10 (d)C -CH (meta to F)
5~125-128~3-5 (d)C -CH (para to F)
6~120-123~20-25 (d)C -CH₂ (ipso-carbon)
7~115-118~20-25 (d)C -CH (ortho to F)
8~35-38--C H₂-COOH
9~28-31--C H₂-Ar
10~20-22--C H₃

Interpretation:

  • Carbonyl Carbon (1): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically appearing around 178-180 ppm.

  • Aromatic Carbons (2-7): The aromatic carbons will appear in the range of 115-162 ppm. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings.

  • Aliphatic Carbons (8, 9, 10): The methylene carbons of the propionic acid chain and the methyl carbon will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Predicted Absorption (cm⁻¹)IntensityFunctional Group
2500-3300Broad, StrongO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Aromatic and Aliphatic)
1700-1725StrongC=O stretch (Carboxylic acid)
1600-1620, 1450-1500Medium-WeakC=C stretch (Aromatic ring)
1210-1320StrongC-O stretch (Carboxylic acid)
1000-1100Medium-StrongC-F stretch
920-960Broad, MediumO-H bend (out-of-plane)

Interpretation:

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[2]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[2]

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, often superimposed on the broad O-H band.[3]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-F Stretch: A medium to strong absorption band in the 1000-1100 cm⁻¹ region is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted m/zIon
182[M]⁺
137[M - COOH]⁺
109[M - CH₂CH₂COOH]⁺
91[C₇H₇]⁺ (Tropylium ion, from rearrangement)

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 182, corresponding to the molecular weight of the compound.

  • Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment ion at m/z 137.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the propionic acid side chain can result in a fragment at m/z 109, corresponding to the fluoromethylphenyl radical cation.

  • Tropylium Ion: Rearrangement and fragmentation of the side chain can lead to the formation of the stable tropylium ion at m/z 91, a common feature in the mass spectra of compounds containing a benzyl group.

fragmentation M [M]⁺˙ m/z = 182 F1 [M - COOH]⁺ m/z = 137 M->F1 - COOH (45 Da)

Caption: A key predicted fragmentation pathway in the EI-MS of this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample characteristics.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[6] Chloroform-d (CDCl₃) is a common choice for small organic molecules.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker.[4]

FTIR Spectroscopy (KBr Pellet Method)
  • Material Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any absorbed moisture.[8] Allow it to cool in a desiccator.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.[9]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The ideal sample-to-KBr ratio is about 1:100.[2][9]

  • Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[8]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The method of sample introduction will depend on the instrument. For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The sample is introduced into the high-vacuum ion source of the mass spectrometer. It is then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[10]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound in their work. The provided protocols offer a solid foundation for obtaining high-quality experimental data. The principles of interpretation discussed herein are broadly applicable and serve as a valuable reference for the spectroscopic analysis of related small molecules.

References

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Foreword: The Strategic Role of Fluorine in Arylpropionic Acid Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Arylpropionic Acids

The 2-arylpropionic acids, a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class, include widely recognized agents like ibuprofen and flurbiprofen.[1][2] Their primary therapeutic action has traditionally been attributed to the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[3] However, the field of medicinal chemistry is in a constant state of evolution, seeking to enhance efficacy, selectivity, and safety while reducing adverse effects.

The introduction of fluorine into drug candidates—a strategy known as fluorination—is a powerful tool for modulating a molecule's physicochemical and biological properties.[4][5] A fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[5][6] In the context of arylpropionic acids, fluorination is not merely an incremental modification; it is a strategic maneuver that has unlocked novel biological activities and therapeutic avenues far beyond simple anti-inflammation. This guide provides a detailed exploration of these activities, grounded in mechanistic insights and validated experimental approaches.

The Canonical Mechanism: COX Inhibition and the Impact of Fluorination

The foundational biological activity of arylpropionic acids is their inhibition of the COX-1 and COX-2 isoenzymes.[7] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory cascade, pain signaling, and fever.[3][8]

The arylpropionic acid scaffold features a chiral center at the α-position of the propionic acid moiety.[9] Pharmacological studies have consistently shown that the (S)-enantiomer is significantly more potent in inhibiting COX enzymes, while the (R)-enantiomer is often less active.[10][11] For example, (S)-ibuprofen exhibits approximately 160 times higher activity against COX than its (R)-counterpart in vitro.[11]

Fluorination can fine-tune this interaction. Strategic placement of fluorine on the aryl ring can enhance binding affinity within the hydrophobic channel of the COX active site, potentially increasing potency and altering the selectivity profile between COX-1 and COX-2. Flurbiprofen, a fluorinated analog, is a potent non-selective COX inhibitor widely used for its anti-inflammatory and analgesic effects.[8][12]

Visualizing the COX Inhibition Pathway

The following diagram illustrates the established mechanism of action for fluorinated arylpropionic acids in the context of inflammation.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Catalysis Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorinated_Arylpropionic_Acid Fluorinated Arylpropionic Acid (e.g., Flurbiprofen) Fluorinated_Arylpropionic_Acid->COX_Enzymes Inhibition

Caption: Mechanism of COX inhibition by fluorinated arylpropionic acids.

Beyond Inflammation: COX-Independent Biological Activities

A compelling area of modern research is the discovery of biological activities of arylpropionic acids that are entirely independent of COX inhibition. Fluorinated derivatives, particularly R-enantiomers with minimal COX activity, have been instrumental in elucidating these novel mechanisms.

Modulation of γ-Secretase in Alzheimer's Disease

Epidemiological studies have suggested a reduced risk of Alzheimer's disease (AD) in patients undergoing long-term NSAID therapy.[13] Subsequent research revealed that certain NSAIDs, including the fluorinated compound flurbiprofen, can selectively lower the production of the toxic amyloid-β 42 (Aβ42) peptide, a key pathogenic species in AD.[14][15]

This effect is not mediated by COX but by the allosteric modulation of γ-secretase, the enzyme complex that cleaves the amyloid precursor protein (APP) to generate Aβ peptides.[13][15] Notably, the (R)-enantiomer of flurbiprofen, which has significantly less COX-inhibiting activity and thus a better gastrointestinal safety profile, retains the ability to lower Aβ42.[15][16] This discovery has positioned R-flurbiprofen and its derivatives as promising therapeutic candidates for AD.[17][18]

Anticancer Activity via Apoptosis Induction

Several arylpropionic acids have demonstrated antiproliferative effects against various cancer cell lines, operating through COX-independent pathways.[19][20] R-flurbiprofen, for example, has been shown to selectively induce the p75 neurotrophin receptor (p75NTR), a known tumor suppressor, in prostate cancer cells.[16] This induction leads to decreased cell survival and apoptosis, highlighting a distinct anticancer mechanism. The ability to separate this desired cytotoxic activity from COX inhibition is a significant advantage in developing safer oncology drugs.[16][20]

Dual Inhibition of FAAH and COX for Enhanced Analgesia

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, a key neurotransmitter in pain regulation. Compounds that inhibit both FAAH and COX could offer synergistic analgesic effects. Researchers have successfully synthesized amide derivatives of flurbiprofen that act as potent, dual inhibitors of FAAH and COX-2.[21] For instance, the flurbiprofen analogue Flu-AM4 is a competitive FAAH inhibitor and a substrate-selective COX-2 inhibitor, demonstrating significant analgesic activity in animal models of neuropathic pain.[22][23]

Structure-Activity Relationships (SAR) and Data

The biological activity of fluorinated arylpropionic acids is highly dependent on their chemical structure. Key modifications include the position of the fluorine atom, the stereochemistry at the chiral center, and derivatization of the carboxylic acid group.

Modifying the carboxylic acid moiety to an amide, for example, can completely remove anti-COX activity while increasing potency for other targets, such as γ-secretase or FAAH.[17][21] This strategy also tends to reduce the gastrointestinal toxicity associated with the acidic parent drugs.[24][25]

Table 1: Comparative Biological Activity of Flurbiprofen and Derivatives
CompoundTargetActivity MetricValueKey FindingReference
(S)-FlurbiprofenCOX-1 / COX-2InhibitionPotent, non-selectivePrimary anti-inflammatory enantiomer[10][26]
(R)-Flurbiprofenγ-SecretaseAβ42 Reduction~25-50% in vitroLowers Aβ42 with minimal COX activity[14][15]
(R)-Flurbiprofenp75NTRProtein InductionDose-dependent increaseInduces tumor suppressor in prostate cancer cells[16]
Flu-AM4 (Flurbiprofen Amide)FAAHKi13 nMPotent dual FAAH/COX inhibitor for pain[22][23]
Fluorinated Ketoprofen (FKTP)COX-1IC500.054 µM ((S)-enantiomer)Selective for COX-1; developed for PET imaging[27]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for assessing the key biological activities of novel fluorinated arylpropionic acid derivatives in a research setting. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2, providing a quantitative measure of its anti-inflammatory potential.

Principle: This colorimetric assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂, oxidizing a chromogenic substrate in the process. An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 1 nM). Include a known NSAID (e.g., flurbiprofen) as a positive control and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the serially diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme. .

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 590 nm using a plate reader in kinetic mode, taking readings every minute for 5-10 minutes.

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular γ-Secretase Modulation Assay (Aβ42 Secretion)

This protocol assesses a compound's ability to lower Aβ42 levels in a cell-based model, indicative of γ-secretase modulation.

Principle: A human cell line (e.g., H4 neuroglioma cells) that expresses APP is treated with the test compound. The amount of Aβ42 secreted into the conditioned medium is then quantified using a specific enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ42 relative to the vehicle control indicates modulatory activity.[14][15]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture H4 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Plate the cells in a 24-well plate at a density that allows them to reach ~80% confluency on the day of treatment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., 500 µM to 1 µM) in culture media. Include a known γ-secretase modulator (e.g., R-flurbiprofen) as a positive control and a vehicle control (e.g., 0.1% DMSO).

    • Remove the old media from the cells and replace it with media containing the test compounds or controls.

    • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection and Analysis:

    • Collect the conditioned medium from each well. Centrifuge briefly to pellet any cell debris.

    • Quantify the Aβ42 concentration in the supernatant using a commercially available Aβ42-specific ELISA kit, following the manufacturer's protocol precisely.

    • (Optional) Perform a cell viability assay (e.g., MTT or PrestoBlue) on the cells remaining in the plate to ensure that the observed reduction in Aβ42 is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the concentration of Aβ42 for each treatment condition from the ELISA standard curve.

    • Normalize the Aβ42 levels to the vehicle control.

    • Plot the percentage of Aβ42 reduction against the compound concentration to determine potency (e.g., EC50).

Visualizing the Experimental Workflow

This diagram outlines the logical flow for screening and characterizing a novel fluorinated arylpropionic acid.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_evaluation Lead Candidate Evaluation Synthesis Design & Synthesize Fluorinated Analog COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Gamma_Secretase_Assay γ-Secretase Modulation Assay (Aβ42) Synthesis->Gamma_Secretase_Assay Cancer_Cell_Assay Cancer Cell Line Viability Assay Synthesis->Cancer_Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis COX_Assay->SAR_Analysis Gamma_Secretase_Assay->SAR_Analysis Cancer_Cell_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox (Permeability, Stability, Toxicity) SAR_Analysis->ADME_Tox In_Vivo In Vivo Efficacy Models (Inflammation, AD, Cancer) ADME_Tox->In_Vivo

Caption: High-level workflow for the evaluation of novel compounds.

Conclusion and Future Directions

The strategic fluorination of arylpropionic acids has propelled this classic drug scaffold far beyond its original anti-inflammatory role. By modulating canonical targets like COX and engaging novel ones such as γ-secretase and FAAH, these compounds offer therapeutic potential in neurodegenerative diseases, oncology, and advanced pain management. The ability to uncouple desired therapeutic effects from COX-mediated toxicity through stereochemistry and derivatization represents a significant achievement in rational drug design. Future research will likely focus on developing highly selective, fluorinated probes for PET imaging of neuroinflammation and on optimizing dual-target inhibitors to achieve synergistic efficacy with improved safety profiles.[27][28]

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  • Zhang, Z., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

  • Yordanova, D., et al. (2023). Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. Molecules, 28(12), 4811. [Link]

  • Adams, S. S. (2015). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Folia Morphologica, 74(3), 259-264. [Link]

  • Al Mekhlafi, S., Alkadi, H., & El-Sayed, M. K. (2013). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 229-234. [Link]

Sources

Unraveling the Mechanism of Action: A Technical Guide to 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 3-(2-Fluoro-5-methylphenyl)propionic acid. Based on its structural features as a phenylpropionic acid derivative, we hypothesize its primary mode of action to be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). This document outlines a structured, multi-faceted research plan designed to rigorously test this hypothesis, encompassing in vitro enzymatic assays, cell-based studies, and downstream pathway analysis. By following the proposed experimental workflows, researchers can definitively characterize the biochemical and cellular effects of this compound, paving the way for its potential development as a therapeutic agent.

Introduction and Core Hypothesis

The chemical structure of this compound places it within the well-established class of phenylpropionic acid derivatives. This class famously includes widely used NSAIDs such as ibuprofen and naproxen, which exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The presence of a fluorine atom and a methyl group on the phenyl ring may influence the compound's potency, selectivity, and pharmacokinetic properties.

Our central hypothesis is that This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.

To validate this, a systematic investigation is required, beginning with direct enzymatic inhibition assays and progressing to more complex cellular models to understand its physiological impact.

Proposed Signaling Pathway and Experimental Overview

The canonical COX pathway is the presumed target of this compound. This pathway is central to the inflammatory cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate PGG2 PGG2 COX-1 / COX-2->PGG2 peroxidase activity PGH2 PGH2 PGG2->PGH2 peroxidase activity Prostaglandins Prostaglandins PGH2->Prostaglandins isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever mediates Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 PLA2->Phospholipids activates This compound This compound This compound->COX-1 / COX-2 inhibits

Caption: Hypothesized mechanism of action via the COX pathway.

The following experimental workflow is designed to systematically validate the inhibitory action of the compound on the COX enzymes and characterize its cellular effects.

Experimental_Workflow Start Start Step1 Part 1: In Vitro COX Inhibition Assays Start->Step1 Step2 Part 2: Cell-Based Assays Step1->Step2 Step3 Part 3: Downstream Signaling Analysis Step2->Step3 End End Step3->End

Caption: High-level experimental workflow.

Part 1: In Vitro Cyclooxygenase (COX) Inhibition Assays

The initial and most critical step is to determine if this compound directly inhibits COX-1 and COX-2 enzymes. This will establish the primary molecular target and provide insights into its potential selectivity, which is a key factor for the safety profile of NSAIDs.

Experimental Protocol: COX Inhibitor Screening Assay
  • Objective: To quantify the inhibitory activity of this compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound: this compound, dissolved in DMSO.

    • Reference compounds: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor), and Ibuprofen (non-selective inhibitor).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 590 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds in DMSO.

    • In a 96-well plate, add assay buffer, the colorimetric probe (TMPD), and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted test compound or reference compounds to the respective wells. Include a vehicle control (DMSO only).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes. The rate of color development is proportional to COX activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation and Interpretation

The results of the COX inhibition assays should be summarized in a table for clear comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)>100~0.04>2500
SC-560 (Reference)~0.009~6.3~0.0014

A low IC₅₀ value indicates potent inhibition. The selectivity index will reveal whether the compound preferentially inhibits one COX isoform over the other.

Part 2: Cell-Based Assays for Prostaglandin Inhibition

To confirm that the enzymatic inhibition observed in vitro translates to a cellular context, it is essential to measure the compound's effect on prostaglandin production in whole cells.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E₂ (PGE₂) Production Assay
  • Objective: To assess the ability of this compound to inhibit the production of PGE₂ in a cellular model of inflammation.

  • Cell Line: A suitable cell line that expresses both COX-1 and COX-2, such as RAW 264.7 murine macrophages or human A549 lung carcinoma cells.

  • Materials:

    • Chosen cell line and appropriate culture medium.

    • Lipopolysaccharide (LPS) to induce COX-2 expression and inflammation.

    • Test compound and reference NSAIDs.

    • PGE₂ ELISA kit.

    • Cell viability assay kit (e.g., MTT or PrestoBlue).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or reference NSAIDs for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and PGE₂ production. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • In a parallel plate, perform a cell viability assay to ensure that the observed reduction in PGE₂ is not due to cytotoxicity.

    • Calculate the percentage of inhibition of PGE₂ production for each compound concentration and determine the IC₅₀ value.

Part 3: Downstream Signaling and Gene Expression Analysis

To gain a deeper understanding of the compound's cellular mechanism, it is beneficial to investigate its effects on the expression of key inflammatory genes.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
  • Objective: To determine if this compound modulates the expression of genes involved in the inflammatory response.

  • Procedure:

    • Treat cells with the test compound and LPS as described in the PGE₂ assay.

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for target genes such as PTGS2 (COX-2), IL6 (Interleukin-6), TNF (Tumor Necrosis Factor-alpha), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This technical guide proposes a logical and comprehensive research plan to elucidate the mechanism of action of this compound. The successful execution of these experiments will provide robust evidence to confirm or refute the hypothesis that it acts as a COX inhibitor. Positive results would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models of inflammation and pain. The structural novelty of the fluorine and methyl substitutions may offer unique therapeutic properties, making this a compound of significant interest for further investigation.

References

The following is a representative list of sources that would be relevant to the experimental procedures and concepts outlined in this guide. A complete list would be generated upon the completion of the proposed research.

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 2010. [Link][1]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. International Journal of Food Microbiology, 2011. [Link][2]

  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Molecular Metabolism, 2023. [Link][3]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 2022. [Link][4]

Sources

Discovery and history of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)propionic acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid. While specific historical data on its discovery is not extensively documented in publicly available literature, this paper constructs a probable synthetic pathway based on established organic chemistry principles and discusses its potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential utility of this and similar halogenated arylpropionic acid derivatives.

Introduction: The Significance of Arylpropionic Acids

Arylpropionic acids represent a significant class of organic compounds, most notably recognized for their therapeutic applications. A prominent member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The general structure, characterized by a propionic acid moiety attached to an aromatic ring, is a key pharmacophore for a range of biological activities, including analgesic, anti-inflammatory, and antipyretic effects.[1] The biological mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins.[1]

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. Therefore, fluorinated arylpropionic acids like this compound are of considerable interest in medicinal chemistry and drug discovery.[2]

Proposed Synthesis of this compound

Synthesis of the Precursor: 2-Fluoro-5-methylbenzaldehyde

The key starting material for the synthesis of the target molecule is 2-Fluoro-5-methylbenzaldehyde. This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] It can be synthesized from p-fluorotoluene.[6]

Experimental Protocol: Synthesis of 2-Fluoro-5-methylbenzaldehyde from p-Fluorotoluene

  • Reaction: Formylation of p-fluorotoluene.

  • Reagents: p-Fluorotoluene, dichloromethyl methyl ether (or another formylating agent), and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄).

  • Procedure:

    • In a reaction vessel inerted with nitrogen, dissolve p-fluorotoluene in a suitable dry solvent (e.g., dichloromethane).

    • Cool the solution to 0°C.

    • Slowly add the Lewis acid catalyst to the solution while maintaining the temperature.

    • Add dichloromethyl methyl ether dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain 2-fluoro-5-methylbenzaldehyde.

Homologation to this compound

With 2-fluoro-5-methylbenzaldehyde in hand, the next step is to extend the carbon chain by two carbons to form the propionic acid moiety. Several classic organic reactions can be employed for this transformation. Here, we detail a plausible route via the Arndt-Eistert homologation of the corresponding benzoic acid.

First, the aldehyde must be oxidized to the carboxylic acid, 2-fluoro-5-methylbenzoic acid.

Experimental Protocol: Oxidation of 2-Fluoro-5-methylbenzaldehyde

  • Reagents: 2-Fluoro-5-methylbenzaldehyde, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Procedure (using KMnO₄):

    • Dissolve 2-fluoro-5-methylbenzaldehyde in a suitable solvent like aqueous acetone.

    • Slowly add a solution of potassium permanganate while monitoring the temperature.

    • Stir the mixture until the purple color of the permanganate disappears.

    • Filter the manganese dioxide precipitate.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the 2-fluoro-5-methylbenzoic acid by filtration and recrystallize from a suitable solvent.

This fluorinated benzoic acid is a valuable building block in its own right, used in the synthesis of kinase inhibitors and treatments for chronic pain.[7]

Next, the Arndt-Eistert homologation can be applied to extend the carbon chain. This reaction sequence converts a carboxylic acid to its next higher homolog.[8][9] The process involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (water, in this case) to yield the homologated carboxylic acid.[10][11]

Experimental Protocol: Arndt-Eistert Homologation of 2-Fluoro-5-methylbenzoic acid

  • Step 1: Formation of the Acid Chloride

    • Treat 2-fluoro-5-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 2-fluoro-5-methylbenzoyl chloride.

  • Step 2: Formation of the Diazoketone

    • Dissolve the acid chloride in a dry, inert solvent like diethyl ether.

    • Slowly add a solution of diazomethane in ether at 0°C. (Caution: Diazomethane is toxic and explosive). An excess of diazomethane is used to neutralize the HCl generated.[9]

    • Allow the reaction to stir at low temperature until the yellow color of diazomethane persists.

  • Step 3: Wolff Rearrangement and Hydrolysis

    • Add a silver oxide (Ag₂O) or silver benzoate catalyst to the diazoketone solution.[11]

    • Add water as the nucleophile.

    • Gently warm the mixture to initiate the Wolff rearrangement, which generates a ketene intermediate.

    • The ketene reacts with water to form this compound.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the final product by chromatography or recrystallization.

A safer alternative to diazomethane is trimethylsilyldiazomethane.[11]

Alternative Synthetic Routes

Other synthetic strategies could also be envisioned. For instance, a Heck reaction between 2-fluoro-5-methyl-iodobenzene and acrylic acid, followed by reduction of the double bond, could yield the target compound. Another approach could be the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid.[12][13][14][15] This would involve the initial synthesis of 1-(2-fluoro-5-methylphenyl)ethan-1-one.

Physicochemical Properties and Characterization

The predicted properties of this compound are summarized below. These would be confirmed experimentally using standard analytical techniques.

PropertyPredicted Value/Method
Molecular Formula C₁₀H₁₁FO₂
Molecular Weight 182.19 g/mol
Appearance Likely a white to off-white solid
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR), Elemental Analysis

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the prevalence of the arylpropionic acid scaffold in pharmaceuticals, this compound and its derivatives are promising candidates for drug discovery programs.

  • Anti-inflammatory Agents: As an analogue of known NSAIDs, it could be investigated for its COX inhibitory activity. The presence of the fluorine atom might enhance its potency or alter its selectivity for COX-1 versus COX-2, potentially leading to a better safety profile with reduced gastrointestinal side effects.[1][16][17]

  • Anticancer and Antibacterial Agents: The arylpropionic acid motif has been explored for a wide range of biological activities beyond inflammation, including anticancer and antibacterial properties.[1]

  • Neurological Disorders: Derivatives of similar structures have been investigated for their role in neurological applications.

Conclusion

This compound is a compound of significant interest due to its structural similarity to a well-established class of therapeutic agents. While its specific discovery and history are not well-documented, this guide provides a robust framework for its synthesis based on fundamental organic reactions. The proposed synthetic pathway, primarily through the Arndt-Eistert homologation of 2-fluoro-5-methylbenzoic acid, offers a viable route for its preparation. The potential applications of this molecule, particularly in the realm of medicinal chemistry, warrant further investigation. This guide serves as a foundational resource for researchers aiming to explore the synthesis and utility of this and other novel fluorinated arylpropionic acids.

Diagrams

Synthesis_Pathway p_fluorotoluene p-Fluorotoluene aldehyde 2-Fluoro-5-methylbenzaldehyde p_fluorotoluene->aldehyde Formylation benzoic_acid 2-Fluoro-5-methylbenzoic acid aldehyde->benzoic_acid Oxidation acid_chloride 2-Fluoro-5-methylbenzoyl chloride benzoic_acid->acid_chloride SOCl₂ diazoketone α-Diazoketone Intermediate acid_chloride->diazoketone CH₂N₂ target This compound diazoketone->target Wolff Rearrangement (Ag₂O, H₂O)

Caption: Proposed synthetic pathway for this compound.

Arndt_Eistert_Mechanism cluster_0 Arndt-Eistert Homologation RCOOH R-COOH (Carboxylic Acid) RCOCl R-COCl (Acid Chloride) RCOOH->RCOCl Activation RCOCHN2 R-CO-CHN₂ (Diazoketone) RCOCl->RCOCHN2 + CH₂N₂ Ketene R-CH=C=O (Ketene) RCOCHN2->Ketene Wolff Rearrangement (-N₂) Homologated_Acid R-CH₂-COOH (Homologated Acid) Ketene->Homologated_Acid + H₂O

Caption: General mechanism of the Arndt-Eistert homologation.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 30). Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 8). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, October 10). The Crucial Role of 2-Fluoro-5-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Mulhall, A. (n.d.). Arndt-Eistert Homologation. Prezi. Retrieved from [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

  • Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Michigan State University. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4083.
  • Chem-Impex. (n.d.). 3-Fluoro-5-methylphenylboronic acid. Retrieved from [Link]

  • Kudo, N., et al. (2013). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Journal of Applied Toxicology, 33(11), 1279-1287.
  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(15), 4945. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • ACS Publications. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry, 53(21), 7879-7882. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-Fluoro-5-nitrophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

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A Technical Guide to 3-(2-Fluoro-5-methylphenyl)propionic Acid: A Valuable Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. Fluorination can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Within this context, 3-(2-Fluoro-5-methylphenyl)propionic acid emerges as a significant, albeit specialized, chemical entity. As a substituted phenylpropanoic acid, its structural motif is prevalent in a variety of pharmacologically active agents.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its core molecular characteristics, propose logical synthetic pathways, discuss its potential applications as a strategic building block, and outline the necessary protocols for its characterization and safe handling. This document is structured not as a rigid datasheet, but as a practical guide for the scientist at the bench, emphasizing the causality behind experimental choices and the principles of scientific integrity.

Core Molecular Profile & Physicochemical Properties

The foundational step in evaluating any research chemical is to establish its fundamental identity and properties. This compound is a solid, crystalline compound under standard conditions.

Molecular Identity

The key identifiers for this compound are summarized in the table below. The presence of a fluorine atom, a methyl group, and a propionic acid side chain on the benzene ring provides a unique combination of lipophilic and hydrophilic features, making it a versatile intermediate in organic synthesis.

IdentifierValueSource
Chemical Formula C₁₀H₁₁FO₂[2]
Molecular Weight 182.19 g/mol [2]
CAS Number 881189-60-2[2]
IUPAC Name 3-(2-Fluoro-5-methylphenyl)propanoic acidN/A
Synonyms 2-Fluoro-5-methylbenzenepropanoic acid[2]
Physicochemical Characterization (Predicted & Analogous)

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds. A researcher acquiring a new batch of this material would need to perform a self-validating characterization workflow.

Workflow for Physicochemical Characterization:

G cluster_0 Purity & Identity Verification cluster_1 Physical Properties Determination A Sample Acquisition B HPLC/UPLC Analysis (Purity Assessment >98%) A->B C LC-MS Analysis (Confirm Mass [M-H]⁻ at m/z 181.07) B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structural Confirmation) C->D E Melting Point Analysis (Using DSC or Melt-Temp Apparatus) D->E F Solubility Assessment (Test in various organic solvents and aqueous buffers) D->F G Material Accepted for Use E->G F->G

Caption: Initial workflow for the identity and purity validation of this compound.

  • Expertise & Causality: This workflow is critical. HPLC/UPLC confirms the purity, which is essential for stoichiometric calculations in subsequent reactions. Mass spectrometry provides a definitive check of the molecular weight. Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, confirming the precise arrangement of atoms. As a supplier of a similar compound notes, a full suite of analytical methods is standard for ensuring quality.[3][4]

  • Expected ¹H NMR Signals: Based on the principles of NMR spectroscopy for propanoic acid derivatives[5], one would anticipate:

    • A singlet for the carboxylic acid proton (COOH) at a high chemical shift (~10-12 ppm).

    • Two triplets corresponding to the -CH₂-CH₂- protons of the propionic acid chain.

    • A singlet for the methyl group (-CH₃) protons on the aromatic ring.

    • A complex splitting pattern for the three aromatic protons, influenced by both fluorine and methyl substituents.

Plausible Synthetic Routes

Understanding the synthesis of a building block is crucial for anticipating potential impurities and for scaling up production if necessary. A common and logical approach for synthesizing 2-arylpropionic acids involves the mono-methylation of an arylacetonitrile precursor followed by hydrolysis.[6]

A plausible, multi-step synthesis starting from commercially available 2-fluoro-5-methylaniline is outlined below.

Proposed Synthesis Pathway:

G A 2-Fluoro-5-methylaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuCN) B->C D 2-Fluoro-5-methylbenzonitrile C->D E Reduction (LiAlH₄ or DIBAL-H) D->E F 2-Fluoro-5-methylbenzaldehyde E->F G Wittig or Horner-Wadsworth-Emmons Reaction F->G H Cinnamic Acid Derivative G->H I Catalytic Hydrogenation (H₂, Pd/C) H->I J This compound I->J

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the characterization of the solubility and stability of the novel compound 3-(2-Fluoro-5-methylphenyl)propionic acid. In the absence of established public data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its empirical determination, adhering to the highest standards of pharmaceutical development. The methodologies described herein are designed to generate the critical data required for informed decision-making in pre-formulation and formulation development.

Introduction: The Imperative of Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences the bioavailability of orally administered drugs, while a comprehensive stability profile is essential for ensuring safety, efficacy, and an adequate shelf life. For this compound, a molecule with potential therapeutic applications, a rigorous evaluation of these parameters is not merely a regulatory requirement but a scientific necessity.

This guide will detail the requisite experimental protocols to fully characterize the solubility and stability of this compound, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Solubility Determination: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and subsequent absorption. A comprehensive understanding of the solubility of this compound across a range of relevant conditions is therefore paramount.

Predicted Physicochemical Properties

While empirical data is the gold standard, in silico predictive models can provide valuable initial estimates of a compound's properties, guiding experimental design. Various computational tools and machine learning algorithms can predict aqueous solubility (LogS) based on molecular structure.[1][2] These models leverage large datasets of known compounds to forecast the behavior of novel molecules.[3][4]

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueMethod
Molecular Weight182.19 g/mol Calculation
pKa~4.5Prediction based on arylpropionic acid scaffold
LogP~2.8Prediction based on molecular structure
Aqueous Solubility (LogS)-3 to -4General Solubility Equation (GSE) / ML-based models

Note: These are estimated values and must be confirmed by experimental determination.

Experimental Workflow for Solubility Determination

A systematic approach is required to determine both the thermodynamic and pH-dependent solubility of this compound.

G cluster_0 Solubility Determination Workflow A Compound Procurement and Characterization B Thermodynamic Solubility (Shake-Flask Method) A->B C pH-Solubility Profiling A->C D Solubility in Organic Solvents & Biorelevant Media B->D C->D E Data Analysis and Reporting D->E

Caption: Experimental workflow for comprehensive solubility assessment.

Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[5][6]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (crystalline solid)

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • 0.45 µm syringe filters

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

  • After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent system.

Detailed Experimental Protocol: pH-Solubility Profiling

For an ionizable compound like a carboxylic acid, solubility is highly dependent on pH.[7][8][9]

Objective: To determine the solubility of this compound as a function of pH.

Materials:

  • Same as for thermodynamic solubility.

  • A series of buffers covering a pH range of 2 to 10 (e.g., phosphate, citrate, borate buffers).

Procedure:

  • Prepare a series of buffers with varying pH values.

  • Follow the shake-flask method as described above, using the different pH buffers as the solvent in each vial.

  • After equilibration and sample preparation, measure the final pH of each solution to ensure it has not significantly changed.

  • Quantify the concentration of the dissolved compound in each buffer using a validated HPLC method.

  • Plot the logarithm of solubility against the pH to generate the pH-solubility profile.

Stability Assessment: Unveiling the Degradation Profile

A thorough understanding of the stability of this compound is crucial for developing a stable formulation and defining appropriate storage conditions. This involves subjecting the compound to a series of stress conditions as mandated by ICH guidelines.[10][11]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish degradation pathways.[11] The goal is to achieve a target degradation of 5-20%.[10][12]

Experimental Workflow for Stability Assessment

A systematic approach to forced degradation is essential to cover all likely degradation pathways.

G cluster_1 Forced Degradation Workflow F Develop Stability-Indicating HPLC Method G Hydrolytic Degradation (Acidic, Basic, Neutral) F->G H Oxidative Degradation F->H I Photolytic Degradation F->I J Thermal Degradation F->J K Characterization of Degradants (LC-MS) G->K H->K I->K J->K L Mass Balance Calculation K->L

Caption: Workflow for conducting forced degradation studies.

Detailed Experimental Protocols for Forced Degradation

A stability-indicating analytical method, typically HPLC, must be developed and validated before initiating these studies. This method must be able to separate the intact drug from its degradation products.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °CUp to 72 hours
Base Hydrolysis 0.1 M NaOH60 °CUp to 72 hours
Neutral Hydrolysis Water60 °CUp to 72 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Solid State80 °CUp to 7 days
Photolytic Solid & SolutionICH Q1B conditions*As per guidelines

*ICH Q1B specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13][14][15][16]

General Procedure for Liquid-Phase Degradation (Hydrolysis and Oxidation):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, water, or 3% H₂O₂) to a final concentration suitable for HPLC analysis.

  • Incubate the solutions at the specified temperature for the designated time. Samples should be withdrawn at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • For acid and base hydrolysis, neutralize the samples before HPLC analysis.

  • Analyze all samples by the stability-indicating HPLC method.

Procedure for Solid-State Degradation (Thermal and Photolytic):

  • Place a thin layer of the solid compound in a suitable container.

  • For thermal stress, place the container in an oven at the specified temperature.

  • For photolytic stress, expose the sample to a light source that complies with ICH Q1B guidelines.[13][14][15][16] A dark control sample should be stored under the same conditions but protected from light.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Analytical Methodology: The Key to Accurate Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~220 nm (to be determined by UV scan)
Injection Volume 10 µL

Note: This method is a starting point and must be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

  • Solubility: Report solubility in mg/mL and molarity. The pH-solubility profile should be presented graphically.

  • Stability: The percentage of degradation should be calculated at each time point for all stress conditions. The chromatograms should clearly show the separation of the parent peak from any degradation products. A mass balance should be calculated to account for the parent compound and all major degradation products. The degradation pathway can be proposed based on the identified degradants.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the high-quality data necessary to advance the development of this compound. The insights gained from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product.

References

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The AQUASOL dATAbASE of Aqueous Solubility. College of Pharmacy, University of Arizona.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Huuskonen, J. (2000). Estimation of Aqueous Solubility for a Diverse Set of Organic Compounds Based on Molecular Topology. Journal of Chemical Information and Computer Sciences, 40(3), 773–777.
  • Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference database of aqueous solubility and 2D descriptors for a diverse set of compounds.
  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lhasa Limited. (2021). Zeneth for Pharmaceutical Degradation Prediction. [Link]

  • Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005.
  • Chen, D., et al. (2017). AI-driven predictive modeling for enhancing drug solubility and stability in pharmaceutical formulations. International Journal of Advance Research in Multidisciplinary, 5(11), 1-8.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Tummala, S. R., & Gorrepati, N. (2024). AI-driven Predictive Analytics for Drug Stability Studies. Journal of Pharma Insights and Research, 2(2), 188-198.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129.
  • Bergström, C. A., et al. (2004). Determination of aqueous solubility by heating and equilibration: a technical note. Pharmaceutical research, 21(2), 294-299.
  • SIELC Technologies. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropionic acid on Newcrom R1 HPLC column. [Link]

  • Avdeef, A. (2003).
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  • Wöll, F., et al. (2022). Predictive Modeling of Drug Product Stability in Pharmaceutical Blister Packs. Pharmaceutics, 14(11), 2351.
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  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
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A Technical Guide to Investigating the Biological Targets of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive, methodology-driven framework for the systematic identification and validation of potential biological targets for the novel compound, 3-(2-Fluoro-5-methylphenyl)propionic acid. Given the absence of existing biological data for this specific molecule, this document leverages a predictive approach grounded in structural analogy, computational modeling, and established biochemical and cellular assay protocols. By analyzing its core structure—a phenylpropionic acid scaffold—and the influence of its chemical substitutions (fluoro- and methyl- groups), we generate primary hypotheses centering on targets in inflammation and metabolic pathways. This whitepaper provides detailed, step-by-step protocols for hypothesis-driven screening against targets such as Cyclooxygenase (COX) enzymes and G-protein coupled receptor 40 (GPR40), as well as unbiased chemoproteomic strategies for novel target discovery. The objective is to equip researchers with a robust experimental roadmap, from initial hypothesis to functional cellular validation, to thoroughly elucidate the mechanism of action of this promising chemical entity.

Introduction: Deconstructing a Novel Chemical Entity

The molecule this compound represents a novel investigational compound. Its potential pharmacological value can be initially inferred by dissecting its constituent chemical features.

  • The Phenylpropionic Acid Scaffold: This core structure is a well-established pharmacophore. It is the backbone of the widely-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] Furthermore, derivatives of this scaffold have been explored as agonists for G-protein coupled receptor 40 (GPR40/FFAR1), a promising target for type 2 diabetes due to its role in glucose-stimulated insulin secretion.

  • Strategic Fluorination: The incorporation of a fluorine atom onto the phenyl ring is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for its protein target.[2][3] This substitution can block sites of metabolic degradation, thereby increasing the compound's half-life, and can form favorable interactions within a protein's binding pocket, enhancing potency and selectivity.[2][4]

This guide provides a logical, multi-tiered strategy to move from structural inference to empirical target identification and validation for this compound.

Part 1: Hypothesis Generation through In Silico & Structural Analysis

Before embarking on wet-lab experiments, a robust in silico analysis can prioritize potential targets and guide experimental design. This initial phase focuses on generating testable hypotheses based on the molecule's structure.

Structural Analogy Assessment
  • NSAID/Anti-inflammatory Hypothesis: The most direct structural analogy is to the 2-arylpropionic acid class of NSAIDs. This suggests that Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are high-priority potential targets. Inhibition of these enzymes prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5]

  • Metabolic Modulator Hypothesis:

    • GPR40 (FFAR1) Agonism: Several phenylpropionic acid derivatives are known GPR40 agonists. Activation of this receptor on pancreatic β-cells potentiates glucose-stimulated insulin secretion.

    • AMPKα Activation: The related metabolite, 3-phenylpropionic acid, has been shown to activate AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis. AMPK activation in the liver can improve insulin sensitivity and reduce lipid accumulation.

Computational Target Prediction

Molecular docking simulations can provide initial estimates of binding affinity and interaction modes with the hypothesized protein targets.

Protocol: Molecular Docking Simulation

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Target Protein Preparation:

    • Obtain crystal structures of the target proteins from the Protein Data Bank (PDB):

      • Human COX-1 (e.g., PDB ID: 1EQH)

      • Human COX-2 (e.g., PDB ID: 5IKR)

      • A homology model or cryo-EM structure of human GPR40.

      • Human AMPKα (e.g., PDB ID: 4CFE)

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

    • Define the binding pocket (grid box) based on the location of the co-crystallized ligand or known active sites.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock Vina, Glide).

    • Run the docking algorithm to generate multiple binding poses of the ligand within the target's active site.

  • Analysis:

    • Analyze the predicted binding energies (scoring functions) to estimate binding affinity. Lower scores typically indicate more favorable binding.

    • Visualize the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, interactions involving the fluorine atom).

Part 2: Biochemical Target Validation

This section details the experimental workflows to test the primary hypotheses generated in Part 1. A tiered approach, starting with the most likely targets, ensures an efficient use of resources.

Tier 1: Hypothesis-Driven Screening

Target Hypothesis 1: Cyclooxygenase (COX) Inhibition

The primary hypothesis is that the compound functions as an NSAID by inhibiting COX enzymes. This can be tested using commercially available assay kits.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric) [4]

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer.

    • Prepare a solution of Heme co-factor.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells (Control): Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of the test compound dilution, and 10 µL of either COX-1 or COX-2 enzyme.

    • Incubate the plate for 5 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add 10 µL of Arachidonic Acid (substrate) to all wells except the background.

    • Add 10 µL of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Shake the plate for 1 minute and incubate for 5 minutes at 37°C.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required for 50% inhibition).

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound[Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)>100.05>200
Ibuprofen (Control)5150.33

Target Hypothesis 2: GPR40 Agonism

Activation of GPR40 by a ligand typically leads to Gq protein signaling, resulting in an increase in intracellular calcium ([Ca2+]i). This can be measured using a fluorescent calcium indicator dye.[6][7]

Experimental Protocol: GPR40 Calcium Flux Assay

  • Cell Culture:

    • Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Seed cells into a black, clear-bottom 96-well plate and grow to ~90% confluency.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to measure fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).

  • Compound Addition and Measurement:

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • The instrument automatically adds 25 µL of the test compound (at 5x final concentration) or a known GPR40 agonist (positive control) to the wells.

    • Continue to measure fluorescence for an additional 2-3 minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence signal minus the baseline fluorescence.

    • Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration for 50% of the maximal effect).

Target Hypothesis 3: AMPKα Activation

AMPK activation is a phosphorylation event. The functional activation of AMPK can be determined by measuring the phosphorylation of its α-subunit at Threonine-172 (p-AMPKα) and its downstream substrate, Acetyl-CoA Carboxylase (ACC), via Western blot.[8][9][10]

Experimental Protocol: AMPK Phosphorylation Western Blot

  • Cell Culture and Treatment:

    • Culture HepG2 (human liver carcinoma) cells in a 6-well plate.

    • Once confluent, treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control (e.g., AICAR).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-total AMPKα

      • Rabbit anti-phospho-ACC (Ser79)

      • Mouse anti-β-Actin (loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein and the loading control.

Tier 2: Unbiased Target Identification

If hypothesis-driven approaches do not yield a clear target, or to identify potential off-targets, an unbiased chemoproteomic approach is necessary. Affinity-based protein profiling (ABPP) uses a modified version of the compound to "pull down" its binding partners from a complex cell lysate.[11][12]

dot

Caption: Workflow for Unbiased Target ID via Affinity-Based Chemoproteomics.

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker arm terminating in an affinity tag (e.g., biotin). The linker should be attached at a position that is predicted to not interfere with target binding.

  • Affinity Pulldown:

    • Culture a relevant cell line (e.g., HepG2 or RAW 264.7 macrophages) and prepare a native cell lysate.

    • Incubate the cell lysate with the biotinylated probe. As a negative control, incubate a separate lysate sample with an excess of the original, unmodified compound before adding the probe (competition experiment).

    • Add streptavidin-coated magnetic beads to the lysates to capture the probe and any bound proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Identification:

    • Elute the bound proteins from the beads.

    • Perform an in-solution or on-bead tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the generated mass spectra against a protein database (e.g., UniProt) to identify the proteins.

    • Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the control and are diminished in the competition experiment.

Part 3: Cellular & Functional Validation

Once a primary biochemical target is identified and validated (e.g., COX-2), it is crucial to confirm that the compound elicits the expected functional response in a relevant cellular context.

Functional Assay 1: Anti-inflammatory Activity

If COX-2 is confirmed as a target, the compound should inhibit the production of downstream inflammatory mediators like prostaglandin E2 (PGE2) in immune cells.[13][14]

Experimental Protocol: PGE2 Production in LPS-Stimulated Macrophages

  • Cell Culture:

    • Seed RAW 264.7 mouse macrophage cells into a 24-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce inflammation and COX-2 expression. Include an unstimulated control and an LPS-only control.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • PGE2 Measurement:

    • Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[15][16]

  • Data Analysis:

    • Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibition of inflammatory mediator production.

dot

Caption: Hypothesized Anti-Inflammatory Signaling Pathway via COX-2 Inhibition.

Functional Assay 2: Metabolic Activity

If GPR40 is confirmed as a target, the compound should enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][17]

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture:

    • Culture MIN6 mouse insulinoma cells in a 24-well plate until ~80% confluent. Note: It is critical to use MIN6 cells at a low passage number as they can lose glucose responsiveness over time.[18]

  • Starvation and Pre-incubation:

    • Wash the cells with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

    • Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 1-3 mM) for 1-2 hours at 37°C to establish a basal state.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer containing:

      • Low glucose (e.g., 3 mM) ± test compound.

      • High glucose (e.g., 20 mM) ± test compound.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit.[19]

  • Data Analysis:

    • Normalize insulin secretion to total protein content from the cell lysate of each well.

    • Compare insulin secretion under high glucose conditions in the presence and absence of the test compound to determine its potentiating effect.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidate the biological targets of this compound. By combining computational prediction with hypothesis-driven biochemical assays and unbiased chemoproteomics, researchers can efficiently identify and validate primary molecular targets. Subsequent functional assays in relevant cellular models are essential to confirm the physiological consequences of target engagement.

Upon successful target validation, future research should focus on:

  • Lead Optimization: Modifying the compound structure to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo.

  • In Vivo Efficacy: Testing the compound in animal models of disease relevant to the identified target (e.g., models of inflammation or type 2 diabetes).

By following this structured workflow, the scientific community can effectively characterize the mechanism of action of this and other novel chemical entities, accelerating the journey from compound discovery to potential therapeutic application.

References

  • Guthrie, D. A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Lomenick, B., et al. (2009). Chemoproteomic strategies for drug target identification. Methods in Molecular Biology, 577, 11-23.
  • Brocklehurst, K. J., et al. (2007).
  • Bartosh, T. J., et al. (2016).
  • Lin, T. H., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4811.
  • Bantscheff, M., et al. (2011). Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. In Chemical Proteomics (pp. 111-128). Humana Press.
  • Wright, M. H., & Cravatt, B. F. (2007). Activity-based protein profiling: a graphical review.
  • Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
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Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Fluoro-5-methylphenyl)propionic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluoro and methyl groups on the phenyl ring imparts unique electronic and steric properties, making it a key intermediate in the synthesis of various bioactive molecules and functional materials. This document provides detailed protocols for two robust and reliable synthetic routes to this compound: the Malonic Ester Synthesis and the Arndt-Eistert Homologation. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step procedures, and considerations for successful execution.

Method 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids.[1][2] This pathway involves the alkylation of a malonic ester with a suitable haloalkane, followed by hydrolysis and decarboxylation to yield the desired product.[3] For the synthesis of this compound, the key starting material is 2-fluoro-5-methylbenzyl bromide.

Causality of Experimental Choices

The choice of a malonic ester, typically diethyl malonate, is crucial due to the acidity of the α-hydrogens situated between the two carbonyl groups. This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, readily attacking the electrophilic carbon of the 2-fluoro-5-methylbenzyl bromide in an SN2 reaction. The subsequent hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating, is a reliable and high-yielding transformation.

Workflow Diagram: Malonic Ester Synthesis

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate NaOEt, EtOH Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Alkylated Malonic Ester Alkylated Malonic Ester Enolate->Alkylated Malonic Ester S_N2 Reaction 2-Fluoro-5-methylbenzyl bromide 2-Fluoro-5-methylbenzyl bromide 2-Fluoro-5-methylbenzyl bromide->Alkylated Malonic Ester Dicarboxylic Acid Dicarboxylic Acid Alkylated Malonic Ester->Dicarboxylic Acid 1. NaOH, H2O 2. H3O+ Final Product 3-(2-Fluoro-5-methylphenyl) propionic acid Dicarboxylic Acid->Final Product Heat, -CO2

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
Diethyl malonate160.171.2 eq≥99%
Sodium ethoxide68.051.2 eq≥96%
2-Fluoro-5-methylbenzyl bromide203.051.0 eq≥98%
Ethanol (anhydrous)46.07≥99.5%
Sodium hydroxide40.003.0 eq≥97%
Hydrochloric acid (concentrated)36.4637%
Diethyl ether74.12ACS grade
Magnesium sulfate (anhydrous)120.37

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere. To this solution, add diethyl malonate (1.2 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a solution of 2-fluoro-5-methylbenzyl bromide (1.0 eq) in anhydrous ethanol dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Alkylated Ester: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(2-fluoro-5-methylbenzyl)malonate.

  • Hydrolysis: To the crude alkylated ester, add a solution of sodium hydroxide (3.0 eq) in water and ethanol. Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the ester groups.

  • Decarboxylation and Final Product Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2. A precipitate may form. Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation. Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids.[4][5] This synthesis converts a carboxylic acid to its next higher homolog.[6] For the synthesis of this compound, the starting material is 2-fluoro-5-methylphenylacetic acid.

Causality of Experimental Choices

This method proceeds through a series of well-defined steps. First, the starting carboxylic acid is activated by converting it to an acid chloride, typically using thionyl chloride or oxalyl chloride. This highly reactive acid chloride then readily reacts with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form an α-diazoketone. The key step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal salt (e.g., silver oxide) or photochemically, to generate a ketene intermediate. This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. The reaction generally proceeds with retention of stereochemistry if a chiral center is present.[7]

Workflow Diagram: Arndt-Eistert Homologation

Arndt_Eistert_Homologation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis 2-Fluoro-5-methylphenylacetic acid 2-Fluoro-5-methylphenylacetic acid Acid Chloride Acid Chloride 2-Fluoro-5-methylphenylacetic acid->Acid Chloride SOCl2 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Acid Chloride Diazoketone Diazoketone Acid Chloride->Diazoketone Diazomethane Diazomethane Diazomethane->Diazoketone Ketene Ketene Diazoketone->Ketene Ag2O, H2O Final Product 3-(2-Fluoro-5-methylphenyl) propionic acid Ketene->Final Product H2O

Caption: Workflow for the Arndt-Eistert Homologation of 2-fluoro-5-methylphenylacetic acid.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
2-Fluoro-5-methylphenylacetic acid168.161.0 eq≥98%
Thionyl chloride118.971.5 eq≥99%
Diazomethane (in diethyl ether)42.042.5 eq~0.5 M solution
Silver(I) oxide231.740.1 eq≥99%
Dioxane (anhydrous)88.11≥99.8%
Diethyl ether (anhydrous)74.12≥99.7%
Sodium bicarbonate (saturated solution)84.01
Hydrochloric acid (1 M)36.46
Magnesium sulfate (anhydrous)120.37

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-fluoro-5-methylphenylacetic acid (1.0 eq) in an excess of thionyl chloride (1.5 eq). Add a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Diazoketone Formation (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment): Dissolve the crude acid chloride in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (~2.5 eq) with gentle stirring until the yellow color of diazomethane persists. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional hour. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Hydrolysis: To a suspension of silver(I) oxide (0.1 eq) in a mixture of dioxane and water, add the ethereal solution of the diazoketone dropwise at 50-60 °C with vigorous stirring. A black precipitate of silver may form, and nitrogen gas will evolve. After the addition is complete, continue heating and stirring for 1-2 hours until the evolution of nitrogen ceases.

  • Work-up and Isolation: Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure to remove the organic solvents. To the aqueous residue, add a saturated solution of sodium bicarbonate and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer with 1 M hydrochloric acid to pH 1-2 and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude this compound. The product can be further purified by recrystallization.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel using specialized glassware and appropriate safety shields. Avoid contact with rough surfaces and strong light.

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. Handle with care and in an anhydrous environment.

  • Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final product.

Conclusion

Both the Malonic Ester Synthesis and the Arndt-Eistert Homologation provide reliable and effective routes to this compound. The choice of method may depend on the availability of starting materials and the specific requirements of the research. The Malonic Ester Synthesis is generally preferred for its use of less hazardous reagents, while the Arndt-Eistert Homologation is an excellent choice for the specific purpose of one-carbon chain extension of a pre-existing carboxylic acid. Careful execution of these protocols will enable researchers to access this important synthetic intermediate for their drug discovery and materials science endeavors.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208.
  • Ningbo Inno Pharmchem Co.,Ltd. Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Organic Chemistry On-Line. The Malonic Ester Synthesis. [Link]

  • Organic Syntheses. Hydrocinnamic acid. [Link]

  • Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

  • Chemistry LibreTexts. Arndt-Eister reaction. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]

  • Chemistry LibreTexts. Malonic Ester Synthesis. [Link]

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Application Notes and Protocols for 3-(2-Fluoro-5-methylphenyl)propionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropionic Acid Derivative

3-(2-Fluoro-5-methylphenyl)propionic acid is a synthetic organic compound belonging to the arylpropionic acid class. While this specific molecule is not extensively documented in publicly available research, its structural motifs are present in numerous compounds with significant pharmacological activities. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. This, combined with the phenylpropionic acid scaffold known for its anti-inflammatory properties, positions this compound as a compelling starting point for drug discovery campaigns, particularly in the areas of inflammation and metabolic diseases.

These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this compound. We will delve into hypothesized mechanisms of action, supported by evidence from structurally related molecules, and provide detailed, field-proven protocols for its evaluation as a potential drug lead.

Part 1: Primary Hypothesized Mechanism of Action - Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation[4]. We hypothesize that this compound may exert anti-inflammatory effects through one or more of the following mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: Direct inhibition of COX-1 and/or COX-2.

  • Modulation of Inflammatory Signaling Pathways: Interference with signaling cascades that lead to the production of inflammatory cytokines.

  • Stabilization of Cellular Membranes: Reduction of protein denaturation and stabilization of red blood cell membranes, which are implicated in the inflammatory process.

Experimental Workflow for a Anti-inflammatory Activity Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Compound Protein_Denaturation Protein Denaturation Assay Compound->Protein_Denaturation Initial Screening RBC_Membrane RBC Membrane Stabilization Assay Protein_Denaturation->RBC_Membrane Confirmation COX_Inhibition COX Inhibition Assay RBC_Membrane->COX_Inhibition Mechanism of Action Paw_Edema Carrageenan-Induced Paw Edema Model COX_Inhibition->Paw_Edema Acute Inflammation Granuloma Cotton Pellet Granuloma Model Paw_Edema->Granuloma Chronic Inflammation Lead_Optimization Lead_Optimization Granuloma->Lead_Optimization Promising Candidate

Caption: Workflow for screening this compound for anti-inflammatory activity.

Protocol 1.1: In Vitro Anti-inflammatory Activity - Inhibition of Protein Denaturation

Rationale: The denaturation of proteins is a well-documented cause of inflammation. This assay provides a rapid and straightforward initial screen for anti-inflammatory potential by assessing the ability of the test compound to prevent heat-induced protein denaturation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a 0.2% (w/v) solution of BSA in PBS.

  • In a series of microcentrifuge tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Prepare a control tube with 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Prepare a positive control with 0.5 mL of BSA solution and 0.5 mL of diclofenac sodium solution (at a known effective concentration).

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by incubating the tubes at 72°C for 5 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

Data Interpretation:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
This compound 10Experimental Data
50Experimental Data
100Experimental Data
250Experimental Data
500Experimental Data
Diclofenac Sodium 100Experimental Data

A dose-dependent increase in the percentage inhibition of protein denaturation suggests potential anti-inflammatory activity.

Protocol 1.2: In Vivo Acute Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a widely used and reliable in vivo assay to evaluate the acute anti-inflammatory effects of compounds[5][6]. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Materials:

  • This compound

  • Carrageenan

  • Indomethacin (positive control)

  • Wistar albino rats

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (Increase in Paw Volume of Treated Group / Increase in Paw Volume of Control Group)] * 100

Data Interpretation:

Treatment GroupDose (mg/kg)% Inhibition of Edema (1 hr)% Inhibition of Edema (2 hr)% Inhibition of Edema (3 hr)% Inhibition of Edema (4 hr)
Vehicle Control -0000
Indomethacin 10Experimental DataExperimental DataExperimental DataExperimental Data
Test Compound 10Experimental DataExperimental DataExperimental DataExperimental Data
Test Compound 25Experimental DataExperimental DataExperimental DataExperimental Data
Test Compound 50Experimental DataExperimental DataExperimental DataExperimental Data

A significant and dose-dependent reduction in paw edema compared to the vehicle control group indicates acute anti-inflammatory activity.

Part 2: Secondary Hypothesized Mechanism of Action - Modulation of Metabolic Disease Targets

The structural similarity of this compound to known GPR120 agonists suggests a potential role in the regulation of metabolic processes[7]. GPR120 is a G-protein coupled receptor that mediates the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids. Its activation is a promising therapeutic strategy for type 2 diabetes and obesity[7]. Additionally, some phenylpropionic acid derivatives have been shown to modulate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid metabolism[8][9].

Signaling Pathway for GPR120 and PPARγ in Metabolic Regulation

G cluster_gpr120 GPR120 Pathway cluster_ppar PPARγ Pathway Ligand_GPR120 3-(2-Fluoro-5-methylphenyl) propionic acid GPR120 GPR120 Receptor Ligand_GPR120->GPR120 Gq_PLC Gαq/PLC Activation GPR120->Gq_PLC IP3_DAG IP3 & DAG Production Gq_PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Insulin_Secretion ↑ Insulin Secretion Ca_PKC->Insulin_Secretion Anti_Inflammatory Anti-inflammatory Effects Ca_PKC->Anti_Inflammatory Ligand_PPAR 3-(2-Fluoro-5-methylphenyl) propionic acid PPARg PPARγ Receptor (in nucleus) Ligand_PPAR->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Binding Heterodimer->PPRE Gene_Expression ↑ Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression

Caption: Hypothesized signaling pathways for this compound in metabolic regulation.

Protocol 2.1: In Vitro GPR120 Agonist Activity - Calcium Mobilization Assay

Rationale: GPR120 activation leads to the mobilization of intracellular calcium via the Gαq pathway. This assay measures changes in intracellular calcium levels in cells expressing the GPR120 receptor as a direct readout of receptor activation[10].

Materials:

  • This compound

  • HEK293 cells stably expressing human GPR120

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • A known GPR120 agonist (e.g., GW9508) as a positive control

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the GPR120-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound and the positive control in a suitable assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the test compound or positive control into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the dose-response data to a sigmoidal curve.

Data Interpretation:

CompoundEC50 (µM)
This compound Experimental Data
GW9508 (Positive Control) Experimental Data

A low EC50 value indicates potent agonistic activity at the GPR120 receptor.

Protocol 2.2: In Vitro PPARγ Modulator Activity - Competitive Binding Assay

Rationale: This assay determines the ability of the test compound to bind to the ligand-binding domain (LBD) of PPARγ by competing with a fluorescently labeled ligand. It is a direct measure of target engagement[8][9].

Materials:

  • This compound

  • Recombinant human PPARγ LBD

  • Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone)

  • Rosiglitazone (positive control)

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a reaction mixture containing the PPARγ LBD and the fluorescent ligand in an appropriate assay buffer.

  • Add the test compound at various concentrations to the wells of a 384-well black plate.

  • Add the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the percentage of inhibition of binding of the fluorescent ligand.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the fluorescent ligand binding).

Data Interpretation:

CompoundIC50 (µM)
This compound Experimental Data
Rosiglitazone (Positive Control) Experimental Data

A low IC50 value suggests that the compound binds to the PPARγ LBD and may act as a modulator of its activity. Further cell-based transactivation assays would be required to determine if it is an agonist, partial agonist, or antagonist[11].

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound as a potential therapeutic agent. The proposed protocols offer a tiered approach, starting with simple in vitro screens and progressing to more complex in vivo models. Positive results in the anti-inflammatory assays would warrant further investigation into its specific mechanism, including its effects on cytokine production and immune cell function. Similarly, promising activity in the metabolic assays would justify more detailed studies on its effects on glucose uptake, lipid metabolism, and its potential for treating type 2 diabetes and related disorders. The fluorinated nature of this compound also suggests that it may possess favorable pharmacokinetic properties, which should be evaluated in subsequent stages of drug development.

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Application Notes and Protocols: 3-(2-Fluoro-5-methylphenyl)propionic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(2-Fluoro-5-methylphenyl)propionic acid as a versatile pharmaceutical intermediate. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale for key synthetic transformations and analytical protocols. We will explore its application in the synthesis of chiral amide-based drug candidates, a common motif in modern pharmacophores. The protocols are designed to be self-validating, with an emphasis on safety, efficiency, and analytical rigor.

Introduction: The Strategic Value of this compound

This compound is an arylpropionic acid derivative, a class of compounds well-represented in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The specific substitution pattern of this intermediate—a fluorine atom ortho to the propionic acid side chain and a methyl group in the meta position—offers several strategic advantages in drug design and synthesis:

  • Metabolic Stability: The fluorine atom can block metabolic oxidation at the ortho position, potentially increasing the in vivo half-life of the final drug molecule.

  • Conformational Control: The ortho-fluoro substituent can influence the conformation of the propionic acid side chain through steric and electronic effects, which can be crucial for binding to biological targets.

  • Lipophilicity and Permeability: The combination of the fluoro and methyl groups modulates the lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

These characteristics make this compound a valuable starting material for the synthesis of a wide range of biologically active molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a starting material, is paramount for successful and safe laboratory operations.

PropertyValueReference
CAS Number 881189-60-2N/A
Molecular Formula C₁₀H₁₁FO₂N/A
Molecular Weight 182.19 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥98%N/A

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with eyes or skin, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthetic Application: Synthesis of a Chiral Amide

To illustrate the utility of this compound, we will detail a two-step protocol for the synthesis of a chiral amide. This synthetic route is a common pathway in the development of various drug candidates.

Workflow Overview

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A This compound C 3-(2-Fluoro-5-methylphenyl)propanoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F Target Chiral Amide C->F DCM, 0°C to rt D Chiral Amine D->F E Triethylamine (Et₃N) E->F

Caption: Synthetic workflow for the preparation of a chiral amide from this compound.

Step 1: Formation of 3-(2-Fluoro-5-methylphenyl)propanoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step for the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed[2].

Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature of approximately 80-85°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Amide Coupling with a Chiral Amine

Rationale: The newly formed acid chloride is highly electrophilic and will readily react with a nucleophilic amine to form a stable amide bond. The use of a non-nucleophilic base, such as triethylamine, is necessary to neutralize the HCl generated during the reaction. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.

Protocol:

  • Preparation: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the chosen chiral amine (e.g., (R)-1-phenylethylamine) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the amine solution to 0°C in an ice bath. Dissolve the crude 3-(2-Fluoro-5-methylphenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure chiral amide.

Analytical Quality Control

Rigorous analytical control is essential to ensure the purity and identity of the intermediate and the final product.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of the starting material and the final product, as well as for monitoring reaction progress. A reversed-phase method is typically suitable for these types of compounds.

Protocol:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient could be 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

For chiral analysis of the final amide product, a chiral HPLC column (e.g., a polysaccharide-based column) would be necessary to separate the diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent method for identifying and quantifying volatile compounds and can be used to assess the purity of the acid chloride intermediate (after derivatization) and the final product.

Protocol:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: For the carboxylic acid and amide, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility. The acid chloride can be analyzed directly after dilution in an aprotic solvent.

Conclusion

This compound is a strategically valuable intermediate for the synthesis of complex pharmaceutical targets. Its unique substitution pattern offers advantages in modulating the physicochemical and ADME properties of the final drug molecule. The protocols outlined in this document provide a solid foundation for the synthesis of chiral amides, a common structural motif in medicinal chemistry. By following these guidelines and employing rigorous analytical quality control, researchers can effectively and safely utilize this versatile building block in their drug discovery and development programs.

References

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Synthesis of 3-(2-Fluoro-5-methylphenyl)propionyl Chloride: A Detailed Guide to Reaction with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(2-fluoro-5-methylphenyl)propionyl chloride from its corresponding carboxylic acid using thionyl chloride. This application note is designed to offer not just a step-by-step protocol, but also a deeper understanding of the reaction mechanism, safety considerations, and product purification and characterization. The insights provided are grounded in established chemical principles and best practices in synthetic organic chemistry.

Introduction

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carboxylic acid derivatives.[1] The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation, often pivotal in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The target molecule, 3-(2-fluoro-5-methylphenyl)propionyl chloride, possesses a unique substitution pattern on the aromatic ring, which can influence its reactivity and the optimal conditions for its synthesis. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methyl group is electron-donating. These electronic effects can modulate the reactivity of the carboxylic acid starting material.

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group.[1]

Reaction Mechanism and Key Considerations

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the expulsion of sulfur dioxide (SO₂) and a chloride ion, to form the acyl chloride. The gaseous nature of the byproducts, SO₂ and hydrogen chloride (HCl), helps to drive the reaction to completion.[1]

G cluster_0 Reaction Mechanism Carboxylic_Acid 3-(2-Fluoro-5-methylphenyl)propionic Acid Thionyl_Chloride SOCl₂ Intermediate Chlorosulfite Intermediate Acyl_Chloride 3-(2-Fluoro-5-methylphenyl)propionyl Chloride Byproducts SO₂ (gas) + HCl (gas)

Catalysis with Dimethylformamide (DMF): In some cases, particularly with less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion.

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release harmful gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] Therefore, stringent safety measures are imperative.

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

  • Ensure all glassware is scrupulously dry: Any moisture will lead to the decomposition of thionyl chloride and the generation of acidic gases.

  • Have a quenching solution ready: A container with an aqueous solution of a weak base, such as sodium bicarbonate, should be readily available to neutralize any spills.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and equipment used. A procedure adapted from a similar synthesis of a substituted phenylpropionic acid chloride is provided below.[6]

Materials and Equipment:

Material/EquipmentSpecifications
This compound≥98% purity
Thionyl chloride (SOCl₂)Reagent grade, ≥99%
Anhydrous solvent (optional, e.g., toluene, dichloromethane)Dry, <50 ppm water
Round-bottom flaskTwo-necked, appropriate size
Reflux condenserWith a drying tube (e.g., filled with CaCl₂)
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporatorWith a base trap (e.g., NaOH solution)
Vacuum pump
Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • To a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reaction Setup:

    • Place the flask in a heating mantle or an oil bath.

    • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the carboxylic acid at room temperature with stirring. The reaction can also be performed in an inert solvent like toluene or dichloromethane.[6]

    • If using a catalyst, add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain this temperature for 1-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a base trap (containing aqueous NaOH or KOH) between the evaporator and the vacuum pump to neutralize the corrosive vapors and protect the pump.[7]

    • To ensure complete removal of residual thionyl chloride, an anhydrous, high-boiling solvent such as toluene can be added to the crude product, and the mixture can be co-evaporated under reduced pressure.[7]

    • The resulting crude 3-(2-fluoro-5-methylphenyl)propionyl chloride is often of sufficient purity for subsequent reactions. However, if further purification is required, vacuum distillation can be performed, taking care to note the boiling point of the product.

Characterization of the Product

The successful synthesis of 3-(2-fluoro-5-methylphenyl)propionyl chloride can be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The formation of the acyl chloride is indicated by the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) and the appearance of a strong C=O stretching band for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the propionyl chain will be shifted downfield compared to the starting carboxylic acid due to the electron-withdrawing effect of the chlorine atom.

    • ¹³C NMR: The carbonyl carbon signal of the acyl chloride will appear at a characteristic downfield chemical shift.

    • ¹⁹F NMR: A singlet corresponding to the fluorine atom on the aromatic ring should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Increase the reaction time or temperature. Consider adding a catalytic amount of DMF.
Low yieldIncomplete reaction; loss of product during work-up.Ensure complete removal of thionyl chloride before further steps. Optimize purification method to minimize losses.
Product decompositionPresence of water in the reaction or during work-up.Use thoroughly dried glassware and anhydrous reagents. Perform work-up under anhydrous conditions if the product is highly moisture-sensitive.

Conclusion

The synthesis of 3-(2-fluoro-5-methylphenyl)propionyl chloride via the reaction of the corresponding carboxylic acid with thionyl chloride is a robust and efficient method. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful characterization of the final product is essential to ensure its purity and suitability for subsequent applications in drug discovery and development.

References

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Application Note and Protocol: Esterification of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(2-Fluoro-5-methylphenyl)propionic Acid Esters

This compound and its ester derivatives are emerging as crucial building blocks in contemporary drug discovery and development. The presence of the fluorinated phenyl ring is a key structural motif in a variety of pharmacologically active molecules, influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modulate solubility, improve cell permeability, or to serve as a versatile intermediate for further synthetic elaborations. This document provides a detailed guide to the esterification of this compound, with a focus on practical, field-proven methodologies.

Principles of Esterification: A Mechanistic Overview

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This transformation can be achieved through several methods, each with its own advantages and substrate scope. The two most common approaches are the Fischer-Speier esterification and carbodiimide-mediated esterification (e.g., Steglich esterification).

Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where a carboxylic acid is refluxed with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2][3]

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder and often more efficient alternative.[4] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester.[5]

This application note will focus on a detailed protocol for the Steglich esterification, given its broad applicability and mild reaction conditions.

Experimental Protocol: Steglich Esterification of this compound

This protocol details the synthesis of methyl 3-(2-fluoro-5-methylphenyl)propionate as a representative example. The procedure can be adapted for other simple alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially AvailableCaution: Potent allergen, handle with gloves.[7]
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionFor workup
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor workup
Saturated Sodium Chloride (NaCl) solution (Brine)For workup
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying
Silica Gel230-400 meshFor column chromatography
HexanesHPLC GradeFor column chromatography
Ethyl AcetateHPLC GradeFor column chromatography
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of carboxylic acid).

  • Addition of Alcohol and Catalyst: To the stirred solution, add methanol (1.2 eq) followed by 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Coupling Agent: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume of organic layer) to remove excess DMAP.[8]

    • Saturated NaHCO₃ solution (2 x volume of organic layer) to neutralize any remaining acid.

    • Saturated NaCl solution (brine) (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Flash Column Chromatography

The crude ester can be purified by flash column chromatography on silica gel.[9][10]

  • Eluent System: A mixture of hexanes and ethyl acetate is a suitable eluent system. The optimal ratio should be determined by TLC analysis of the crude product. A starting point could be 95:5 or 90:10 hexanes:ethyl acetate.

  • Procedure:

    • Pack a glass column with silica gel slurried in the eluent.

    • Dissolve the crude ester in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed material onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure ester.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 3-(2-fluoro-5-methylphenyl)propionate.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl ester (a singlet around 3.7 ppm), the methylene groups of the propionate chain (two triplets), and the aromatic protons.[13]

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the ester carbonyl carbon around 170-175 ppm.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the ester.

Workflow and Mechanistic Representation

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Workup & Purification A 1. Dissolve Acid in DCM B 2. Add Alcohol & DMAP A->B C 3. Cool to 0 °C B->C D 4. Add DCC Solution C->D E 5. Stir at RT (4-12h) D->E F 6. Filter DCU E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Ester I->J

Caption: Experimental workflow for Steglich esterification.

Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation Acid R-COOH This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC N,N'-Dicyclohexylcarbodiimide Acyl_DMAP N-Acylpyridinium Intermediate (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP DCU DCU Dicyclohexylurea O_Acylisourea->DCU DMAP DMAP Ester R-COOR' Methyl 3-(2-fluoro-5-methylphenyl)propionate Acyl_DMAP->Ester + R'-OH Alcohol R'-OH Methanol Ester->DMAP Regenerates Catalyst

Caption: Mechanism of the Steglich esterification.

Troubleshooting

IssuePossible CauseSolution
Low or no product formationIncomplete reactionExtend reaction time, check for reagent purity, ensure anhydrous conditions.
Deactivated reagentsUse fresh DCC and anhydrous solvents.
Difficulty removing DCUIncomplete precipitationCool the reaction mixture in an ice bath for 30 minutes before filtration.[8]
Co-elution during chromatographyIf DCU is still present after filtration, it can sometimes be removed by trituration with a solvent in which the ester is soluble but DCU is not (e.g., cold diethyl ether).
Product decompositionAcid-sensitive substrateIf using Fischer esterification, consider switching to the milder Steglich conditions.

Safety Precautions

  • DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • This compound may cause skin and eye irritation.[14]

  • DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (1981). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 48. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Reddit. (2022). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

  • Google Patents. (2016).
  • Université de Liège. (2008). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? [Link]

  • Popović, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 85(1), 45-55. [Link]

  • ResearchGate. (2023). Monitoring of active ester formation using ¹H NMR spectroscopy. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Journal of the Serbian Chemical Society. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]

  • PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • MDPI. (2019). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. [Link]

  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. [Link]

  • The University of Liverpool Repository. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. [Link]

  • Fischer Esterification. [Link]

  • Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]

  • UCLA. Spectroscopy Tutorial: Esters. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Google Patents. (2017).
  • Chemistry Stack Exchange. (2017). Finding the mystery ester strucuture using NMR. [Link]

  • Columbia University. Column chromatography. [Link]

  • Scribd. Steglich Esterification. [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Bonds and the Unique Profile of 3-(2-Fluoro-5-methylphenyl)propionic Acid

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery laboratories.[1][3][4]

This guide focuses on the amide coupling reactions of a particularly relevant building block: This compound . The unique substitution pattern of this molecule—an ortho-fluoro group and a meta-methyl group—introduces specific electronic and steric considerations that necessitate a carefully optimized approach to amide bond formation. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid, while the substitution on the phenyl ring may present steric challenges, especially when coupled with bulky amines.[3][5][6] Understanding these nuances is critical for achieving high yields and purity in the synthesis of novel chemical entities for drug development.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of suitable coupling methodologies, detailed experimental protocols, and the scientific rationale behind the selection of reagents and reaction conditions for the successful amide coupling of this compound.

Choosing the Right Coupling Reagent: A Strategic Decision

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent.[7][8] These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. For a substrate like this compound, several classes of coupling reagents can be considered, each with its own advantages and mechanistic pathways.

Common Classes of Coupling Reagents:
  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] To suppress side reactions and minimize racemization, they are often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class includes reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, TBTU, and PyBOP.[7] These reagents are known for their high efficiency, rapid reaction times, and low rates of racemization, making them particularly suitable for challenging couplings, including those involving sterically hindered substrates.[11] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11]

Given the potential for steric hindrance from the substituted phenyl ring of this compound, onium salt-based reagents like HATU are often a first-line choice due to their high reactivity. However, the more cost-effective EDC/HOBt system can also be highly effective, particularly with less hindered amines.[10]

Reaction Mechanisms: A Visual Guide

Understanding the reaction mechanism is crucial for troubleshooting and optimizing amide coupling reactions. The following diagrams illustrate the activation of the carboxylic acid by two common and effective coupling systems.

HATU_Mechanism cluster_preactivation Pre-activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Tetramethylurea Tetramethylurea (Byproduct) Amide Amide Product Active_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide HOAt HOAt (Byproduct)

Caption: HATU-mediated amide coupling mechanism.

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine->Amide EDC_Urea EDC-Urea (Byproduct)

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended as a starting point, especially for sterically hindered amines, due to the high reactivity of HATU.[11]

Materials:

ReagentMolecular Weight ( g/mol )Equivalents
This compound182.191.0
Amine (R'-NH₂)-1.0 - 1.2
HATU380.231.0 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 5.0
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)--

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and HATU (1.0-1.5 eq.).

  • Dissolution: Add anhydrous solvent (DMF or DCM) to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.

  • Base Addition: Add DIPEA (2.0-5.0 eq.) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[11] This pre-activation step allows for the formation of the reactive OAt-ester.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-18 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more economical alternative to HATU and is often sufficient for a wide range of amines.[10][12]

Materials:

ReagentMolecular Weight ( g/mol )Equivalents
This compound182.191.0
Amine (R'-NH₂)-1.0 - 1.2
EDC·HCl191.701.2
HOBt135.121.2
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.192.5
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)--

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[10]

  • Base Addition: Add DIPEA or TEA (2.5 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute with an appropriate organic solvent.

    • Wash the organic phase with water to remove the water-soluble EDC-urea byproduct and excess reagents.[12] Further washes with mild acid and base may be necessary depending on the nature of the amine and product.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below are some common issues and strategies for optimization:

  • Low Yield:

    • Incomplete Activation: Ensure all reagents are anhydrous, as moisture can quench the active intermediates. Consider increasing the equivalents of the coupling reagent and base.

    • Steric Hindrance: For particularly bulky amines, switching from EDC/HOBt to a more potent coupling reagent like HATU or COMU may be beneficial.[5][7] In some extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride may be a viable alternative strategy.[5][6]

    • Reaction Time and Temperature: Some challenging couplings may require longer reaction times or gentle heating. However, be mindful that elevated temperatures can increase the risk of side reactions and racemization.

  • Side Reactions:

    • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can be a concern. The use of additives like HOBt or HOAt is crucial for minimizing this side reaction.[10] Running the reaction at lower temperatures can also help.

    • Byproduct Formation: Ensure proper work-up procedures are followed to remove byproducts such as the urea from carbodiimide reagents or unreacted starting materials.

Conclusion

The successful synthesis of amides from this compound is readily achievable with a systematic and well-informed approach. By carefully selecting the appropriate coupling reagent and meticulously following optimized protocols, researchers can efficiently generate a diverse range of amide derivatives. The choice between a highly reactive onium salt like HATU and a more traditional carbodiimide system like EDC/HOBt will depend on the specific characteristics of the amine coupling partner and project-specific considerations such as cost and scale. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with therapeutic potential.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. Retrieved from [Link]

  • Oda, H., et al. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 18(27), 5100-5114. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-272. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Baric, D., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry, 86(17), 11847-11856. Retrieved from [Link]

  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt? Retrieved from [Link]

  • Lanari, D., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 28(11), e202103980. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-(2-Methylphenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2015, August 9). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (2015, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]

Sources

Scale-up synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a critical evaluation of viable synthetic routes, culminating in a detailed, field-proven protocol based on the Malonic Ester Synthesis. This guide is designed for researchers, process chemists, and drug development professionals, emphasizing scalability, safety, and robustness. The causality behind experimental choices, in-process controls, and analytical validation are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound is a substituted arylpropionic acid. The presence of the fluoro and methyl groups on the phenyl ring modulates the molecule's electronic and steric properties, making it a valuable building block in medicinal chemistry and fine chemical synthesis.[1][2] Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and fluorinated analogues often exhibit enhanced potency and modified pharmacokinetic profiles.[3] Therefore, a robust and scalable synthesis is critical for enabling its use in discovery and development pipelines.

This application note moves beyond a simple recitation of steps to provide a strategic overview of synthesis design, empowering the user to not only replicate the process but also to adapt and troubleshoot it effectively.

Comparative Analysis of Synthetic Strategies

Several established methodologies can be adapted for the synthesis of 3-arylpropionic acids. The selection of an optimal route for scale-up depends on factors such as starting material cost and availability, reaction safety, atom economy, and ease of purification.

Synthesis RouteKey TransformationAdvantagesDisadvantages on Scale-Up
Malonic Ester Synthesis Alkylation of a malonate ester with a benzyl halide, followed by hydrolysis and decarboxylation.[4][5]High reliability, predictable outcomes, well-understood mechanism, avoids transition metals.Generates stoichiometric salt waste; requires careful control of dialkylation.[6]
Heck Reaction & Carbonylation Palladium-catalyzed coupling of an aryl halide with an alkene (e.g., ethylene), followed by carbonylation.[3][7]High atom economy, convergent synthesis.Requires high-pressure equipment (ethylene, CO), expensive palladium catalyst and ligands, potential for metal contamination in the final product.[8]
Grignard Reagent Carboxylation Reaction of a 2-(2-Fluoro-5-methylphenyl)ethyl magnesium halide with CO₂.[9][10]Utilizes readily available CO₂ as a C1 source.Highly sensitive to moisture and air, requiring strictly anhydrous conditions which can be challenging at scale.[11] Formation of the required Grignard reagent can be difficult.
Direct Benzyl Cyanide Hydrolysis Synthesis of 2-Fluoro-5-methylbenzyl cyanide followed by harsh acid or base hydrolysis.[12]Fewer steps if the cyanide is readily available.Use of cyanide is highly toxic and requires specialized handling procedures; hydrolysis conditions are often harsh (strong acid/base, high temperatures).

Chosen Route for Detailed Protocol: The Malonic Ester Synthesis is selected as the most suitable method for this guide. Its operational simplicity, avoidance of high-pressure apparatus and costly transition metals, and the wealth of historical data make it a trustworthy and scalable choice for producing high-purity material.[4][13]

Overall Synthesis Workflow

The selected route is a two-stage process beginning with the preparation of the key alkylating agent, 2-fluoro-5-methylbenzyl chloride, followed by the core malonic ester synthesis.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Protocols and Methodologies

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of 2-Fluoro-5-methylbenzyl chloride

This stage involves the free-radical bromination of 2-fluoro-5-methyltoluene. While chlorination is the ultimate goal for the subsequent step, bromination with N-bromosuccinimide (NBS) is often more selective and easier to control at the laboratory scale. The resulting benzyl bromide is sufficiently reactive for the alkylation. For larger industrial scales, direct chlorination might be considered.

Reagents and Materials:

ReagentM.W.QuantityMolesNotes
2-Fluoro-5-methyltoluene124.1550.0 g0.403Starting material
N-Bromosuccinimide (NBS)177.9875.2 g0.423Recrystallize if yellow
Benzoyl Peroxide (BPO)242.231.0 g0.004Radical initiator, handle with care
Carbon Tetrachloride (CCl₄)153.82500 mL-Solvent, use with caution

Protocol:

  • Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 2-fluoro-5-methyltoluene (50.0 g), N-bromosuccinimide (75.2 g), and carbon tetrachloride (500 mL).

  • Initiation: Begin stirring and add benzoyl peroxide (1.0 g).

  • Reaction: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is exothermic and should be monitored. The reaction progress can be tracked by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide. Maintain reflux for 3-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture through a Büchner funnel and wash the solid cake with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M NaOH (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-methylbenzyl bromide as a yellow oil. This is often used directly in the next step without further purification.

Stage 2: Malonic Ester Synthesis of this compound

This is the core transformation, building the propionic acid side chain.

G start Diethyl Malonate enolate Deprotonation (NaOEt, EtOH) start->enolate alkylated Alkylation with 2-Fluoro-5-methylbenzyl bromide enolate->alkylated intermediate Diethyl 2-(2-fluoro-5-methylbenzyl)malonate alkylated->intermediate hydrolysis Saponification (NaOH, H₂O, Δ) intermediate->hydrolysis diacid Malonic Acid Intermediate hydrolysis->diacid decarboxylation Decarboxylation (H₃O⁺, Δ) diacid->decarboxylation product This compound decarboxylation->product

Caption: Step-wise mechanism of the Malonic Ester Synthesis.

Reagents and Materials:

ReagentM.W.QuantityMolesNotes
Sodium Metal22.9910.2 g0.444Handle with extreme care
Anhydrous Ethanol46.07250 mL-Must be free of water
Diethyl Malonate160.1767.2 g0.420Substrate
2-Fluoro-5-methylbenzyl bromide203.06(from Stage 1)~0.403Alkylating Agent
Sodium Hydroxide (NaOH)40.0050.0 g1.25For hydrolysis
Hydrochloric Acid (HCl), conc.36.46~125 mL-For acidification

Protocol:

  • Preparation of Sodium Ethoxide:

    • In a 1 L three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add anhydrous ethanol (250 mL).

    • Carefully add sodium metal (10.2 g) in small pieces at a rate that maintains a controllable reflux. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

    • Once all the sodium has dissolved, cool the resulting sodium ethoxide solution to room temperature.

  • Alkylation:

    • To the sodium ethoxide solution, add diethyl malonate (67.2 g) dropwise via the dropping funnel over 30 minutes. A slight exotherm may be observed.

    • After the addition is complete, add the crude 2-fluoro-5-methylbenzyl bromide (from Stage 1) dropwise over 1 hour.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC until the benzyl bromide is consumed.

  • Hydrolysis (Saponification):

    • Cool the reaction mixture slightly and add a solution of sodium hydroxide (50.0 g) in water (250 mL).

    • Heat the mixture back to reflux for 4-6 hours to ensure complete hydrolysis of the esters. Ethanol will distill off during this process.

  • Decarboxylation and Isolation:

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid until the pH is ~1-2. Caution: Vigorous gas (CO₂) evolution will occur.

    • Heat the acidified mixture to 80-90°C for 1-2 hours to drive the decarboxylation to completion.

    • Cool the mixture to room temperature and then in an ice bath. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Quality Control and Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values should be consulted for comparison.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual starting materials or byproducts.

  • HPLC/GC: To determine the purity of the final product (typically >98%).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Conclusion

The Malonic Ester Synthesis provides a robust, scalable, and reliable pathway to this compound. By carefully controlling reaction parameters, particularly during the formation of the sodium ethoxide and the subsequent alkylation, high yields of pure product can be achieved. This application note provides the necessary detail for researchers and process chemists to successfully implement this synthesis at scale, contributing to the efficient development of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. Retrieved from [Link]

  • Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of 2-Fluoro-5-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2025). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]

  • National Institutes of Health. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule or similar structures. My objective is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemistry, enabling you to diagnose issues, optimize conditions, and confidently validate your results. The content is structured in a practical, question-and-answer format to address the specific challenges you are likely to encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What are the most common and reliable synthetic routes to prepare this compound?

A1: While several pathways exist, palladium-catalyzed cross-coupling reactions are among the most robust and widely utilized for this class of compounds due to their high functional group tolerance and generally good yields. The two most prominent routes are:

  • Heck Coupling Route: This involves the reaction of an aryl halide, such as 1-bromo-2-fluoro-5-methylbenzene, with an acrylate ester (e.g., methyl or ethyl acrylate), followed by catalytic hydrogenation of the resulting cinnamate derivative and subsequent ester hydrolysis. The Heck reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and alkenes[1][2][3].

  • Suzuki Coupling Route: This pathway couples an aryl boronic acid or ester (e.g., (2-fluoro-5-methylphenyl)boronic acid) with a 3-halopropionate ester under basic conditions. The Suzuki coupling is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents[4][5][6].

An alternative, more classical approach involves the hydrolysis of 3-(2-fluoro-5-methylphenyl)propanenitrile, which can be prepared via various methods. Nitrile hydrolysis is a fundamental transformation in organic synthesis for accessing carboxylic acids[7][8][9].

Q2: Are there any stability concerns with the starting materials or the final product?

A2: The final product, this compound, is a relatively stable crystalline solid under standard laboratory conditions. However, attention should be paid to the starting materials:

  • Aryl Boronic Acids: These reagents, used in the Suzuki coupling, can be susceptible to dehydration to form cyclic boroxines or protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions or upon prolonged storage, especially if impure. It is advisable to use fresh or properly stored boronic acids.

  • Palladium Catalysts & Ligands: Many phosphine ligands are sensitive to air and moisture. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can deactivate the catalyst.

Q3: Why is a palladium-catalyzed approach often preferred over Friedel-Crafts chemistry for this specific molecule?

A3: A Friedel-Crafts acylation of 1-fluoro-4-methylbenzene with a reagent like succinic anhydride would likely lead to a mixture of regioisomers. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This creates conflicting directing effects and would necessitate a challenging purification step to isolate the desired isomer. Palladium-catalyzed cross-coupling reactions offer superior regiochemical control by building the molecule from pre-functionalized starting materials where the substitution pattern is already defined.

Part 2: Troubleshooting Palladium-Catalyzed Synthesis (Heck Route)

The Heck reaction is a frequent choice for this synthesis. Here, we troubleshoot the first critical step: the coupling of 1-bromo-2-fluoro-5-methylbenzene with an acrylate ester.

Experimental Workflow: Heck Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Add Aryl Halide, Pd Catalyst, & Ligand to dry flask Inert 2. Purge with Inert Gas (N2/Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent & Base Inert->Solvent Reagents 4. Add Acrylate Ester Solvent->Reagents Heat 5. Heat to 80-110 °C Reagents->Heat Monitor 6. Monitor by TLC / GC-MS Heat->Monitor Cool 7. Cool & Filter off Pd black Monitor->Cool Extract 8. Aqueous Workup & Extraction Cool->Extract Purify 9. Column Chromatography Extract->Purify Product Methyl (E)-3-(2-fluoro-5- methylphenyl)acrylate Purify->Product

Caption: Workflow for the Heck coupling step.

Q4: My Heck reaction has stalled or shows very low conversion. What are the primary causes?

A4: This is a common issue that can usually be traced to one of four areas:

  • Catalyst Deactivation: The active Pd(0) species is crucial.

    • Cause: Exposure to oxygen can oxidize the phosphine ligands and the Pd(0) catalyst itself. The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition.

    • Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction. Use of robust ligands can also stabilize the catalyst.

  • Insufficient or Inappropriate Base: The base plays a critical role in regenerating the Pd(0) catalyst at the end of the catalytic cycle.[10]

    • Cause: A base that is too weak may not be effective. A base that is too strong or nucleophilic (like NaOH) could cause undesired side reactions with the acrylate ester.

    • Solution: Organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are common choices. Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 1.5-2.5 equivalents).

  • Poor Reagent Quality:

    • Cause: Wet solvents or reagents can quench intermediates. The aryl bromide may contain inhibitors.

    • Solution: Use anhydrous, deoxygenated solvents. Purify starting materials if their quality is suspect.

  • Incorrect Temperature:

    • Cause: The oxidative addition step is often the rate-limiting step and requires thermal energy.[5] Too low a temperature will result in a sluggish reaction.

    • Solution: Heck reactions are typically run at elevated temperatures, often between 80-110 °C. If the reaction is slow, a modest increase in temperature may be beneficial, but be mindful of potential solvent boiling points and increased side product formation.

Q5: I'm observing a significant amount of a homocoupled biaryl byproduct. How can I suppress this?

A5: The formation of 2,2'-difluoro-5,5'-dimethyl-1,1'-biphenyl is a known side reaction.

  • Cause: This often arises from a side loop in the catalytic cycle, particularly at higher temperatures or when the concentration of the alkene coupling partner is low. It can also be promoted by certain ligand systems.

  • Solutions:

    • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acrylate ester to ensure the palladium intermediate is more likely to react with it than with another molecule of the aryl halide.

    • Modify Ligand: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can often favor the desired cross-coupling pathway over homocoupling.

    • Lower Temperature: While this may slow the reaction, running at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired reaction.

Troubleshooting Decision Tree: Low Yield in Heck Coupling

Troubleshooting_Heck Start Low Yield or Stalled Heck Reaction Q_Pd_Black Is Palladium Black (black ppt.) visible? Start->Q_Pd_Black A_Pd_Yes Catalyst Deactivation. Improve inert atmosphere technique. Use fresh, degassed solvents. Q_Pd_Black->A_Pd_Yes Yes A_Pd_No Proceed to next check. Q_Pd_Black->A_Pd_No No Q_Base Is the base anhydrous and in sufficient excess (>1.5 eq)? A_Pd_No->Q_Base A_Base_No Inadequate base. Use anhydrous base (e.g., K2CO3, dried) and increase equivalents. Q_Base->A_Base_No No A_Base_Yes Proceed to next check. Q_Base->A_Base_Yes Yes Q_Temp Is the reaction temp. appropriate (80-110 °C)? A_Base_Yes->Q_Temp A_Temp_No Incorrect temperature. Increase heat to within the optimal range for the solvent/catalyst system. Q_Temp->A_Temp_No No A_Temp_Yes Consider reagent purity or ligand choice. Analyze crude mixture for clues (e.g., homocoupling). Q_Temp->A_Temp_Yes Yes

Caption: Decision tree for troubleshooting low Heck reaction yields.

Part 3: Troubleshooting the Hydrolysis Step

Whether your precursor is an ester from a Heck/Suzuki reaction or a nitrile, the final step is often hydrolysis to the carboxylic acid.

Q6: My base-catalyzed ester hydrolysis is incomplete, even after prolonged heating. What can I do?

A6: Incomplete hydrolysis is typically due to equilibrium, steric hindrance, or poor solubility.

  • Cause: The ortho-fluoro and methyl groups can provide some steric hindrance, slowing the reaction. More importantly, if the reaction mixture is not homogenous, the reaction rate will be severely limited.

  • Solutions:

    • Increase Water Content/Add Co-solvent: The hydroxide anion is in the aqueous phase, while the ester is organic. Using a co-solvent like tetrahydrofuran (THF) or methanol (MeOH) can create a single phase, dramatically increasing the reaction rate.

    • Increase Equivalents of Base: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH or LiOH). Lithium hydroxide (LiOH) is often more effective due to its higher solubility in mixed aqueous/organic systems.

    • Increase Temperature: Refluxing the reaction mixture will increase the rate.

    • Switch to Acid Catalysis: If base-catalyzed hydrolysis proves difficult, switching to acidic conditions (e.g., refluxing in a mixture of acetic acid and aqueous HCl) can be an effective alternative.

Q7: I am attempting to hydrolyze 3-(2-fluoro-5-methylphenyl)propanenitrile, but I isolate the amide intermediate instead of the carboxylic acid. Why?

A7: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step is often slower and requires more forcing conditions.[8][11]

  • Cause: The reaction conditions (temperature, reaction time, or concentration of acid/base) were insufficient to drive the hydrolysis of the intermediate amide.

  • Solution:

    • Increase Temperature and Time: Vigorous heating under reflux is almost always required for the complete hydrolysis of an amide to a carboxylic acid[8][9]. Extend the reaction time and monitor by TLC or LCMS until the amide spot has disappeared.

    • Use Stronger Acid/Base Concentration: Employing a more concentrated acid (e.g., 6M HCl or concentrated H₂SO₄) or base (e.g., 6M NaOH) can accelerate the second, more difficult hydrolysis step.

Condition Advantages Disadvantages Typical Protocol
Acidic Hydrolysis Direct isolation of the free carboxylic acid after workup.Can be corrosive; may not be suitable for acid-labile functional groups.Reflux nitrile in 6M HCl or 1:1 conc. H₂SO₄/H₂O for 6-24 hours.
Basic Hydrolysis Generally faster for the first step (nitrile to amide).Forms a carboxylate salt, requiring a separate acidification step to get the product. Ammonia gas is evolved.Reflux nitrile in 6M NaOH for 4-18 hours, cool, then carefully acidify with conc. HCl to pH < 2.
Table 1. Comparison of Acidic vs. Basic Nitrile Hydrolysis Conditions.

Part 4: Purification and Analysis

Q8: What is the most effective way to purify the final product? My crude product is an oily solid.

A8: A combination of techniques is often best.

  • Acid-Base Extraction: This is a powerful first-line purification step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Wash with water, then extract with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. Separate the layers, and then carefully re-acidify the aqueous layer with cold 2M HCl until the pH is ~1-2. The pure product should precipitate as a solid. If it oils out, extract it back into an organic solvent.

  • Recrystallization: If the product from the acid-base extraction is a solid but still impure, recrystallization is the next step. Test various solvent systems. A good starting point would be a mixed solvent system like toluene/hexanes or ethyl acetate/hexanes. Dissolve the solid in the minimum amount of the hot "good" solvent (toluene or ethyl acetate) and then slowly add the "poor" solvent (hexanes) until turbidity persists. Allow to cool slowly to promote the formation of pure crystals.

  • Column Chromatography: If the product is a persistent oil or contains impurities with similar acidity, silica gel chromatography is necessary. Use a solvent system like hexanes/ethyl acetate with a small amount of acetic acid (0.5-1%) added to the mobile phase. The acid suppresses the ionization of the carboxylic acid, preventing streaking on the silica gel.

Q9: What key signals in NMR and other analytical techniques confirm the structure of this compound?

A9: Confirmation requires a combination of spectroscopic data.

Technique Expected Signal / Observation Interpretation
¹H NMR 10-12 ppm (broad singlet, 1H)~7.0-7.2 ppm (multiplets, 3H)~2.9 ppm (triplet, 2H)~2.6 ppm (triplet, 2H)~2.3 ppm (singlet, 3H)Carboxylic acid proton (COOH)Aromatic protonsBenzylic CH₂ (adjacent to aryl ring)CH₂ adjacent to carbonylMethyl group (CH₃)
¹³C NMR ~178-180 ppm~160 ppm (doublet, J ≈ 245 Hz)~115-135 ppm (multiple signals)~35 ppm~30 ppm~20 ppmCarbonyl carbon (C=O)Aromatic C-F (characteristic large coupling constant)Other aromatic carbonsCH₂ adjacent to carbonylBenzylic CH₂Methyl carbon (CH₃)
¹⁹F NMR One signal, likely a multipletConfirms the presence of a single, coupled fluorine atom.
FT-IR 2500-3300 cm⁻¹ (very broad)~1700 cm⁻¹ (strong)O-H stretch of the carboxylic acid dimerC=O stretch of the carboxylic acid
Mass Spec (ESI-) [M-H]⁻ at m/z corresponding to C₁₀H₁₀FO₂⁻Molecular weight confirmation (deprotonated molecule).
Table 2. Key Analytical Data for Product Confirmation.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. (2009). Current Organic Synthesis, 6(1), 54-65. Bentham Science. [Link]

  • 7.8 Reactions of Nitriles. Organic Chemistry II. KPU Pressbooks. [Link]

  • 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub. [Link]

  • Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. OrgoSolver. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts, 7(9), 267. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(2-Fluoro-5-methylphenyl)propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic challenges encountered during the preparation of this important compound. Our approach is rooted in established chemical principles and validated experimental practices to ensure you can achieve optimal results with confidence.

Introduction to the Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through a two-step sequence. This involves an initial palladium-catalyzed Heck reaction to form the corresponding α,β-unsaturated carboxylic acid, followed by a catalytic hydrogenation to saturate the carbon-carbon double bond. This pathway is advantageous due to its high functional group tolerance and generally good yields.

This guide will provide a detailed breakdown of each step, including reaction mechanisms, step-by-step protocols, and a comprehensive troubleshooting section to address potential issues you may encounter.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear picture of the synthetic process, the following diagram illustrates the key stages, from starting materials to the final product.

SynthesisWorkflow cluster_0 Starting Materials cluster_1 Step 1: Heck Reaction cluster_2 Intermediate cluster_3 Step 2: Hydrogenation cluster_4 Final Product SM1 2-Bromo-1-fluoro-4-methylbenzene Heck Pd-catalyzed Cross-Coupling SM1->Heck SM2 Acrylic Acid SM2->Heck Intermediate 3-(2-Fluoro-5-methylphenyl)acrylic acid Heck->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Caption: Overall synthetic workflow for this compound.

Part 1: The Heck Reaction - Synthesis of 3-(2-Fluoro-5-methylphenyl)acrylic acid

The Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an unsaturated halide with an alkene.[1] In this synthesis, we couple 2-bromo-1-fluoro-4-methylbenzene with acrylic acid.

Experimental Protocol: Heck Reaction

Materials:

  • 2-Bromo-1-fluoro-4-methylbenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-1-fluoro-4-methylbenzene (1.0 eq).

  • Add palladium(II) acetate (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to dissolve the solids.

  • Add acrylic acid (1.2-1.5 eq) and triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into 1M HCl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 3-(2-fluoro-5-methylphenyl)acrylic acid, can be purified by recrystallization or column chromatography.

Troubleshooting the Heck Reaction
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystEnsure the palladium catalyst is of good quality. Consider a brief pre-activation step by stirring the Pd(OAc)₂ and phosphine ligand in the solvent at reaction temperature for 15-30 minutes before adding other reagents.
Poor quality reagentsUse anhydrous solvent and ensure the base (e.g., triethylamine) is pure and dry.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.
Formation of Homocoupled Byproduct Catalyst decomposition or unfavorable reaction kineticsLower the reaction temperature. Consider using a different phosphine ligand, such as a more electron-rich or bulky one, to stabilize the palladium catalyst.[2]
Low Yield Sub-optimal baseScreen other inorganic or organic bases such as K₂CO₃, Cs₂CO₃, or DBU. The choice of base can significantly impact the reaction outcome.[3]
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture, especially if using an inorganic base.
Product is a Mixture of E/Z Isomers Reaction conditionsThe Heck reaction generally favors the formation of the E-isomer. If a significant amount of the Z-isomer is observed, purification by chromatography may be necessary.
Frequently Asked Questions (FAQs) - Heck Reaction

Q1: Why is a phosphine ligand necessary?

A: Phosphine ligands are crucial for stabilizing the active Pd(0) catalytic species and influencing its reactivity and selectivity. The electronic and steric properties of the ligand can be tuned to optimize the reaction.[3] For some substrates, phosphine-free catalyst systems can be employed, but these often require higher temperatures or specific additives.[1][4]

Q2: Can I use a different aryl halide?

A: Yes, aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using an aryl chloride, you may need to use a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.

Q3: What is the role of the base in the Heck reaction?

A: The base is essential to neutralize the hydrohalic acid (HBr in this case) that is generated during the catalytic cycle. This prevents the protonation and deactivation of the catalyst and drives the reaction to completion.[5]

Part 2: Catalytic Hydrogenation - Synthesis of this compound

The second step involves the reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the final propionic acid derivative. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3-(2-Fluoro-5-methylphenyl)acrylic acid

  • Palladium on carbon (Pd/C), 5-10 wt%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask or a suitable pressure vessel, dissolve 3-(2-fluoro-5-methylphenyl)acrylic acid (1.0 eq) in methanol or ethanol.

  • Carefully add the Pd/C catalyst (1-5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as appropriate for your equipment) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Troubleshooting the Hydrogenation
Problem Potential Cause Recommended Solution
Incomplete Reaction Inactive catalystEnsure the Pd/C catalyst is fresh and has been stored properly. Catalyst poisoning by impurities (e.g., sulfur or halide residues from the previous step) can occur. Purifying the acrylic acid intermediate before hydrogenation is recommended.
Insufficient hydrogen pressureIncrease the hydrogen pressure, ensuring your equipment is rated for the higher pressure.
Poor mixingEnsure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, catalyst, and hydrogen.
Side Reactions (e.g., Defluorination) Harsh reaction conditionsWhile generally robust, the C-F bond can sometimes be susceptible to hydrogenolysis under forcing conditions.[6] Use milder conditions (lower pressure, room temperature) and monitor the reaction closely. Consider using a different catalyst, such as platinum on carbon (Pt/C), which may be less prone to causing defluorination.
Product Contaminated with Catalyst Incomplete filtrationEnsure thorough filtration through a fine filter aid like Celite®. Passing the solution through a 0.45 µm syringe filter can also be effective for small-scale reactions.
Frequently Asked Questions (FAQs) - Hydrogenation

Q1: Can I use a different solvent for the hydrogenation?

A: Yes, other protic solvents like ethanol or isopropanol are often suitable. For some substrates, aprotic solvents like ethyl acetate or THF can be used. The choice of solvent can influence the reaction rate and selectivity.

Q2: Is it possible to use a transfer hydrogenation method?

A: Yes, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be a viable alternative to using hydrogen gas, especially if high-pressure equipment is not available.[7] This method also typically employs a palladium catalyst.

Q3: How do I handle the pyrophoric Pd/C catalyst safely?

A: Dry Pd/C can be pyrophoric and should be handled with care. It is best to handle it in an inert atmosphere (e.g., a glove box) or as a slurry in the reaction solvent. After the reaction, the filtered catalyst should not be allowed to dry completely in the air and should be quenched carefully with water before disposal.

Data Summary: Expected Yields and Purity

The following table provides a general expectation for yields and purity at each stage of the synthesis. These values are representative and can vary based on the specific reaction conditions and purification methods employed.

Step Product Typical Yield Purity (after purification)
Heck Reaction 3-(2-Fluoro-5-methylphenyl)acrylic acid70-90%>98%
Hydrogenation This compound>95%>99%

Logic Diagram for Troubleshooting Low Overall Yield

If you are experiencing a low overall yield, the following diagram can help you systematically identify the potential source of the problem.

TroubleshootingYield Start Low Overall Yield CheckHeck Analyze Heck Reaction Step Start->CheckHeck HeckYield Low Heck Yield? CheckHeck->HeckYield CheckHydro Analyze Hydrogenation Step HydroYield Low Hydrogenation Yield? CheckHydro->HydroYield HeckPurity Impure Intermediate? HeckYield->HeckPurity No TroubleshootHeck Refer to Heck Troubleshooting Guide HeckYield->TroubleshootHeck Yes TroubleshootHydro Refer to Hydrogenation Troubleshooting Guide HydroYield->TroubleshootHydro Yes FinalProductOK High Overall Yield Achieved HydroYield->FinalProductOK No HeckPurity->CheckHydro No PurifyIntermediate Improve Purification of Acrylic Acid Intermediate HeckPurity->PurifyIntermediate Yes TroubleshootHeck->CheckHeck TroubleshootHydro->CheckHydro PurifyIntermediate->CheckHydro

Caption: Troubleshooting logic for low overall yield in the synthesis.

References

  • Palladium-Catalyzed Reactions. Molecules. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

  • 2-phenylpropionic acid. Organic Syntheses. [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews. [Link]

  • Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. PubMed. [Link]

  • Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society. [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC. [Link]

  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC. [Link]

  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. DASH (Harvard). [Link]

  • Ultra Purification of Ionic Liquids by Melt Crystallization. ResearchGate. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Intro to Organometallics: The Heck Reaction. Odinity. [Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules. [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. AIChE. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

  • Hydrogen-transfer and condensation–addition polymerizations of acrylic acid. Polymer Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • Palladium‐Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. Sci-Hub. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • The study on asymmetric hydrogenation of α-substituted acrylic acids a... ResearchGate. [Link]

  • TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. ResearchGate. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. [Link]

  • Enzymatic synthesis of fluorinated compounds. PMC. [Link]

  • DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Cobalt-Catalyzed Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. ACS Publications. [Link]

  • [FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Brainly. [Link]

  • Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Chegg. [Link]

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Technical Support Center: Purification of 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-(2-Fluoro-5-methylphenyl)propionic acid. Drawing upon established principles of organic chemistry and proven methodologies for analogous arylpropionic acids, this document offers in-depth, experience-driven advice to overcome common purification challenges.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity is critical for downstream applications and regulatory compliance. However, its purification can be challenging due to the presence of structurally similar impurities arising from the synthetic route. These impurities often share similar physicochemical properties with the target molecule, making separation difficult.

This guide will address common issues encountered during purification by crystallization and chromatography, providing both theoretical explanations and practical, step-by-step protocols.

Part 1: Troubleshooting Recrystallization

Recrystallization is a powerful and commonly used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. For this compound, challenges often arise from solvent selection, impurity profiles, and crystallization kinetics.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to precipitation above its melting point.

  • Causality: The high concentration of the solute and impurities can depress the melting point of the mixture, making it more prone to oiling out.

  • Troubleshooting Protocol:

    • Re-dissolve the oil: Add a small amount of additional hot solvent to re-dissolve the oil.

    • Induce crystallization at a lower temperature: Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Introduce a seed crystal (a tiny amount of pure this compound) into the cooled, supersaturated solution to initiate crystallization.

Q2: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A2: A low yield is a common issue and can be attributed to several factors, primarily related to the solubility of your compound in the chosen solvent.

  • Causality: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling. Premature crystallization during a hot filtration step can also lead to product loss.

  • Troubleshooting Protocol:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Cooling: After crystallization at room temperature, cool the flask in an ice-water bath to maximize the precipitation of the product.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine the amount of product lost. If a significant amount is present, a second crop of crystals can be obtained by further concentrating the mother liquor.

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.

Q3: My crystals are colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.

  • Causality: These impurities may have similar solubility profiles to your target compound.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities.

      • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. A "tip-of-the-spatula" amount is often sufficient.

    • Hot Filtration: Perform a hot filtration step after the charcoal treatment to remove the charcoal and any insoluble impurities.

Experimental Protocol: Optimized Recrystallization of this compound

This protocol is a starting point and may require optimization based on the specific impurity profile of your material.

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of solvents, such as toluene/heptane or ethanol/water, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.

Data Presentation: Solvent Selection for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
TolueneHighLowWell-formed needles
HeptaneModerateVery LowSmall needles
Ethanol/WaterHighLowPlates
IsopropanolHighModerateOiling out observed

Part 2: Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, challenges include co-elution with impurities and poor peak shape.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is co-eluting with an impurity. How can I improve the separation?

A1: Co-elution occurs when two or more compounds have very similar retention times on the chromatographic column.

  • Causality: The polarity of your target compound and the impurity are too similar for the chosen mobile phase and stationary phase to effectively separate them.

  • Troubleshooting Protocol:

    • Optimize the Mobile Phase: The most effective way to improve separation is to adjust the polarity of the mobile phase. For normal-phase chromatography (silica gel), decreasing the polarity of the mobile phase (e.g., by reducing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will generally increase the retention time of polar compounds and can improve separation. For reverse-phase chromatography, increasing the polarity of the mobile phase (e.g., by increasing the percentage of water in an acetonitrile/water mixture) will increase the retention of non-polar compounds.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually changed over the course of the separation. This can help to separate compounds with a wider range of polarities.

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a different stationary phase with a different selectivity. For example, if you are using silica gel, you could try alumina or a bonded-phase silica.

Q2: I'm observing significant peak tailing for my carboxylic acid on a silica gel column. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying carboxylic acids on silica gel.

  • Causality: The acidic protons of the carboxylic acid can interact strongly with the silanol groups on the surface of the silica gel, leading to a non-ideal elution profile.

  • Troubleshooting Protocol:

    • Add an Acidic Modifier to the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will protonate the silanol groups on the silica gel, reducing their interaction with the carboxylic acid and leading to a more symmetrical peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica gel (reverse-phase chromatography).

Experimental Protocol: Optimized Flash Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A good mobile phase will give a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities. A common starting point for arylpropionic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: HPLC Analysis of Purification

A well-developed HPLC method is crucial for assessing the purity of this compound. Based on methods for the closely related drug, flurbiprofen, a reverse-phase HPLC method is recommended.[1]

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Part 3: Understanding Potential Impurities

Knowledge of potential impurities is key to developing an effective purification strategy. The impurities present in a sample of this compound will depend on the synthetic route used. A common synthetic pathway for arylpropionic acids involves a Friedel-Crafts acylation followed by reduction and further functional group manipulation.

Potential Impurities and Their Origin
  • Starting Material: Unreacted starting materials are a common source of impurities.

  • Isomeric Impurities: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of isomeric impurities. For example, if the starting material is 2-fluoro-5-methylaniline, incomplete diazotization and substitution could lead to other isomers.

  • Over-alkylation/acylation Products: In reactions such as Friedel-Crafts, there is a possibility of multiple acyl or alkyl groups being added to the aromatic ring.

  • Byproducts from Side Reactions: Each step in a multi-step synthesis can have side reactions that generate impurities. For example, in a Grignard reaction, homo-coupling of the Grignard reagent can occur.

Visualization of a Generic Purification Workflow

Purification_Workflow Crude_Product Crude 3-(2-Fluoro-5- methylphenyl)propionic Acid Recrystallization Recrystallization (e.g., Toluene/Heptane) Crude_Product->Recrystallization Mother_Liquor Mother Liquor (Contains impurities and some product) Recrystallization->Mother_Liquor Soluble Impurities Crystals_1 First Crop Crystals Recrystallization->Crystals_1 Insoluble Impurities Removed Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc/AcOH) Crystals_1->Chromatography Pure_Fractions Pure Fractions Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Pure_Product Pure 3-(2-Fluoro-5- methylphenyl)propionic Acid Solvent_Removal->Pure_Product

Sources

Navigating Synthetic Challenges: A Technical Support Guide for Reactions of 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2-Fluoro-5-methylphenyl)propionic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its chemical transformations. As direct literature on the side products of this specific molecule is limited, this guide synthesizes information from closely related analogs and fundamental organic chemistry principles to offer predictive insights and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

This versatile building block is primarily used in reactions targeting the carboxylic acid moiety. The most common transformations include:

  • Amide bond formation: Coupling with a wide range of primary and secondary amines to generate corresponding amides, which are prevalent in medicinal chemistry.

  • Esterification: Reaction with alcohols under acidic catalysis to produce esters, often used as protecting groups or as final products.

  • Intramolecular Friedel-Crafts Acylation: Cyclization to form a tetralone core, a key intermediate in the synthesis of various bioactive molecules.

Q2: I am attempting an amide coupling reaction and observing a significant amount of starting material returning after workup, along with an unknown byproduct. What could be the issue?

A common issue in amide coupling is the in-situ formation of a symmetric anhydride from two molecules of the carboxylic acid, especially when using carbodiimide coupling agents like DCC or EDC. This anhydride can then react with the amine, but it also consumes an extra equivalent of your starting material. The carboxylic acid released during the reaction can also complicate purification.

Q3: During a high-temperature reaction, I noticed a loss of my desired product and the formation of a lower molecular weight impurity. What is a possible cause?

At elevated temperatures, decarboxylation can be a significant side reaction for carboxylic acids. This would result in the formation of 1-fluoro-4-methyl-2-propylbenzene. The likelihood of this reaction increases with temperature and the presence of certain catalysts.

Q4: Can the fluorine atom on the phenyl ring be displaced during my reactions?

While typically unreactive, under certain conditions, particularly with strong nucleophiles and/or in the presence of specific catalysts, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possibility. The rate of SNAr is influenced by the electronic nature of the aromatic ring and the reaction conditions. The presence of electron-withdrawing groups generally accelerates this reaction.[1][2][3]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a detailed breakdown of potential side products, their mechanisms of formation, and actionable troubleshooting steps.

Intramolecular Friedel-Crafts Acylation: Formation of 5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one

A primary side reaction, or in some cases the desired reaction, is the intramolecular Friedel-Crafts acylation to form a tetralone. This is especially prevalent when using strong acids (Lewis or Brønsted) or when the carboxylic acid is converted to a more reactive species like an acyl chloride.[4][5][6]

Causality: The acylium ion generated from the carboxylic acid can be attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

Troubleshooting & Prevention:

Observation Potential Cause Recommended Action
Formation of tetralone as a major byproduct in amide coupling or esterification.Use of strong acid catalysts (e.g., H₂SO₄, PPA) or high temperatures.Switch to milder coupling agents for amidation (e.g., HATU, HOBt/EDC) or milder esterification conditions (e.g., DCC/DMAP). Run the reaction at a lower temperature.
Low yield of the desired intermolecular reaction product.Reaction conditions favor intramolecular cyclization.Increase the concentration of the external nucleophile (amine or alcohol) to outcompete the intramolecular reaction. Consider a slow addition of the acid chloride to a solution of the nucleophile.

Reaction Pathway:

G cluster_main Intramolecular Friedel-Crafts Acylation Start This compound Acyl_Chloride Acyl Chloride Intermediate (+ SOCl₂ or (COCl)₂) Start->Acyl_Chloride Activation Acylium_Ion Acylium Ion (+ Lewis Acid, e.g., AlCl₃) Acyl_Chloride->Acylium_Ion Ionization Tetralone 5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one (Side Product or Desired Product) Acylium_Ion->Tetralone Intramolecular EAS

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Dimerization and Anhydride Formation in Amide Coupling Reactions

During amide bond formation using activating agents like carbodiimides (DCC, EDC), the activated carboxylic acid can react with another molecule of the starting acid to form a symmetric anhydride. This anhydride is an active acylating agent but leads to a 1:1 mixture of the desired amide and the starting carboxylic acid as a byproduct.[7][8][9]

Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and the carbodiimide is highly reactive and can be attacked by another molecule of the carboxylic acid.

Troubleshooting & Prevention:

Observation Potential Cause Recommended Action
~50% conversion to product, with significant recovery of starting material.Formation of symmetric anhydride.Add an activating agent such as HOBt or HOAt. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to forming the symmetric anhydride. Reverse the order of addition: add the carbodiimide to a mixture of the carboxylic acid and the amine.
Difficult purification due to the presence of the starting acid.Carboxylic acid byproduct from anhydride reaction.Use a mild aqueous base wash (e.g., sat. NaHCO₃) during workup to remove the unreacted carboxylic acid.

Reaction Pathway:

G cluster_main Anhydride Formation in Amide Coupling Start This compound O_acylisourea O-acylisourea Intermediate Start->O_acylisourea + DCC DCC DCC Anhydride Symmetric Anhydride O_acylisourea->Anhydride + Starting Acid Amide Desired Amide O_acylisourea->Amide + Amine DCU Dicyclohexylurea (DCU) O_acylisourea->DCU Anhydride->Amide + Amine Amine Amine (R-NH₂)

Caption: Anhydride formation as a side reaction.

Decarboxylation at Elevated Temperatures

Heating carboxylic acids, especially in the presence of acid or certain metal catalysts, can lead to the loss of carbon dioxide.

Causality: Thermal decomposition of the carboxylic acid moiety.

Troubleshooting & Prevention:

Observation Potential Cause Recommended Action
Gas evolution and formation of a non-acidic, lower molecular weight byproduct.Decarboxylation.Avoid excessive heating. If high temperature is required, consider using a milder base or catalyst if applicable. Perform the reaction under an inert atmosphere to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Minimizing Anhydride Formation in Amide Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add EDC (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Controlled Intramolecular Friedel-Crafts Acylation
  • Acyl Chloride Formation: In a fume hood, add thionyl chloride (1.5 eq) dropwise to a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) with a catalytic amount of DMF. Stir at room temperature for 2-4 hours.

  • Cyclization: Cool the reaction mixture to 0 °C and add AlCl₃ (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude tetralone by column chromatography.

References

  • ResearchGate. (n.d.). MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. [Link]

  • Science.gov. (n.d.). carboxylic acid dimers: Topics by Science.gov. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. [Link]

  • ResearchGate. (n.d.). The design of amide and carboxylic acid molecules for.... [Link]

  • Sketchy MCAT. (2023, December 15). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]

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Technical Support Center: Synthesis of 3-(2-Fluoro-5-methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we address specific challenges you may encounter during your experiments, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves a Heck reaction to form a carbon-carbon bond, followed by the reduction of the double bond and hydrolysis of the resulting ester to yield the final carboxylic acid. This guide will focus on troubleshooting this particular synthetic pathway, as it is a versatile and widely used method.

Below is a general workflow diagram for the synthesis:

SynthesisWorkflow Start Starting Materials: - 2-Fluoro-5-methyl-iodobenzene - Acrylate Ester Heck Heck Coupling (Pd catalyst, base) Start->Heck Reduction Double Bond Reduction (e.g., H₂, Pd/C) Heck->Reduction Hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) Reduction->Hydrolysis Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification End 3-(2-Fluoro-5-methylphenyl) propionic acid Purification->End

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you might face during the synthesis.

FAQ 1: Low Yield in the Heck Coupling Step

Question: I am experiencing a significantly low yield in the Heck coupling reaction between 2-fluoro-5-methyl-iodobenzene and my acrylate ester. What are the potential causes and how can I improve the yield?

Answer: A low yield in a Heck reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and the purity of your starting materials.

Possible Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts are sensitive to air and impurities.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or properly stored palladium catalysts and phosphine ligands. Degas your solvents prior to use to remove dissolved oxygen.

  • Incorrect Base: The choice and amount of base are crucial for regenerating the active Pd(0) catalyst.

    • Solution: Common bases for Heck reactions include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The optimal base depends on the specific substrates and solvent. Consider screening different bases. Ensure the base is of high purity and used in the correct stoichiometric amount (typically 1.5-2.5 equivalents).

  • Suboptimal Temperature: The reaction temperature influences both the reaction rate and the stability of the catalyst.

    • Solution: Heck reactions are typically run at elevated temperatures (80-120 °C). If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress by TLC or GC to find the optimal temperature.

  • Impure Starting Materials: Impurities in either the aryl halide or the acrylate ester can interfere with the catalytic cycle.

    • Solution: Purify your starting materials before use. 2-Fluoro-5-methyl-iodobenzene can be purified by distillation or column chromatography. The acrylate ester should be freshly distilled to remove any polymerization inhibitors.

Experimental Protocol: Optimizing the Heck Reaction

  • To a dried Schlenk flask under an inert atmosphere, add 2-fluoro-5-methyl-iodobenzene (1.0 eq), your acrylate ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Add the degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Add the base (e.g., NEt₃, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: Incomplete Reduction of the Double Bond

Question: After the hydrogenation step, I still observe the presence of the unsaturated intermediate. How can I ensure complete reduction?

Answer: Incomplete reduction is a common issue and can be resolved by optimizing the hydrogenation conditions.

Possible Causes & Solutions:

  • Catalyst Poisoning: The palladium on carbon (Pd/C) catalyst can be poisoned by residual reagents from the previous step, particularly sulfur-containing compounds or phosphine ligands.

    • Solution: Ensure the product from the Heck reaction is thoroughly purified before proceeding to the reduction step. Column chromatography is often effective in removing catalyst poisons.[1]

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas can influence the rate of reduction.

    • Solution: While many reductions can be carried out at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly improve the reaction rate and drive the reaction to completion.

  • Catalyst Loading and Quality: The amount and activity of the Pd/C catalyst are critical.

    • Solution: Use a fresh, high-quality Pd/C catalyst. The typical catalyst loading is 5-10 mol% of palladium. If the reaction is slow, a higher catalyst loading may be necessary.

  • Solvent Choice: The solvent can affect the solubility of the substrate and the efficiency of the hydrogenation.

    • Solution: Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid. Ensure your substrate is fully dissolved in the chosen solvent.

Data Presentation: Effect of Hydrogen Pressure on Reaction Time

Hydrogen Pressure (psi)Reaction Time (hours) for >99% Conversion
15 (Atmospheric)24
508
1004
FAQ 3: Difficulty in Hydrolyzing the Ester

Question: The hydrolysis of the propionate ester to the carboxylic acid is sluggish and gives a low yield. What can I do to improve this step?

Answer: Ester hydrolysis can sometimes be challenging due to steric hindrance or side reactions.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: Saponification (base-mediated hydrolysis) may require forcing conditions.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice. Monitor the reaction by TLC to determine the point of completion.

  • Choice of Base: The strength and concentration of the base are important.

    • Solution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Using a higher concentration of the base or a stronger base like lithium hydroxide (LiOH) can accelerate the reaction.

  • Co-solvent: The ester may not be fully soluble in the aqueous base.

    • Solution: Add a co-solvent such as tetrahydrofuran (THF) or methanol to improve the solubility of the ester and facilitate the hydrolysis.

  • Incomplete Acidification: The final product is isolated after acidification. Incomplete acidification will result in the loss of product as the carboxylate salt in the aqueous layer.

    • Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2).[2] Ensure thorough mixing during acidification to protonate all the carboxylate.

FAQ 4: Purity Issues in the Final Product

Question: My final product, this compound, is contaminated with impurities. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from side reactions or incomplete reactions in any of the synthetic steps.

Likely Impurities & Purification Strategies:

  • Unreacted Starting Material: If any of the previous steps did not go to completion, you might have unreacted intermediates.

    • Purification: Recrystallization is often an effective method for removing small amounts of impurities from a solid product. A suitable solvent system can be determined by testing small-scale crystallizations. Alternatively, column chromatography can be used for more challenging separations.[1]

  • Side Products from the Heck Reaction: Homocoupling of the aryl halide can lead to the formation of a biaryl impurity.

    • Purification: These non-polar impurities can typically be removed by column chromatography.

  • Over-reduction Products: In rare cases, the aromatic ring can be partially reduced during hydrogenation, especially under harsh conditions.

    • Purification: These impurities can be difficult to remove. Careful control of the hydrogenation conditions (pressure, temperature, and catalyst) is the best way to avoid their formation.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

III. Visualizing Relationships: Troubleshooting Logic

The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

TroubleshootingLogic cluster_heck Heck Coupling cluster_reduction Reduction cluster_hydrolysis Hydrolysis cluster_purification Purification LowYieldHeck Low Yield? CheckCatalyst Check Catalyst Activity (Inert atmosphere, fresh catalyst) LowYieldHeck->CheckCatalyst OptimizeBase Optimize Base (Screen different bases) LowYieldHeck->OptimizeBase AdjustTemp Adjust Temperature (Monitor by TLC/GC) LowYieldHeck->AdjustTemp PurifySM Purify Starting Materials LowYieldHeck->PurifySM IncompleteReduction Incomplete Reduction? CheckCatalystPoisoning Check for Catalyst Poisoning (Purify intermediate) IncompleteReduction->CheckCatalystPoisoning IncreaseH2Pressure Increase H₂ Pressure IncompleteReduction->IncreaseH2Pressure IncreaseCatalystLoading Increase Catalyst Loading IncompleteReduction->IncreaseCatalystLoading LowYieldHydrolysis Low Yield? IncreaseTimeTemp Increase Reaction Time/Temp LowYieldHydrolysis->IncreaseTimeTemp OptimizeBaseSolvent Optimize Base/Co-solvent LowYieldHydrolysis->OptimizeBaseSolvent EnsureAcidification Ensure Complete Acidification (pH~2) LowYieldHydrolysis->EnsureAcidification ImpureProduct Impure Product? Recrystallize Recrystallization ImpureProduct->Recrystallize ColumnChrom Column Chromatography ImpureProduct->ColumnChrom

Caption: Troubleshooting decision tree for the synthesis of this compound.

IV. References

  • Organic Syntheses Procedure. [Online]. Available:

  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Online]. Available:

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Online]. Available:

Sources

Technical Support Center: Reactions of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(2-Fluoro-5-methylphenyl)propionic acid. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, yet its integrity can be compromised under certain reaction conditions, leading to undesired defluorination byproducts. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you maintain the structural integrity of your molecule and achieve optimal reaction outcomes.

Troubleshooting Guide: Diagnosing and Preventing Defluorination

Defluorination is a common challenge when working with fluoroaromatic compounds, particularly in transition metal-catalyzed reactions. The issue often manifests as the formation of a hydrodefluorinated byproduct, 3-(5-methylphenyl)propionic acid, or other substituted analogues. This section provides a systematic approach to identifying the root cause and implementing effective solutions.

Problem: Defluorination Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools, but the catalyst's ability to activate C-X bonds can sometimes extend to the robust C-F bond, especially at elevated temperatures or with certain ligand/base combinations. The proximity of the propionic acid chain can also influence reactivity.

Primary Cause 1: Inappropriate Ligand Selection

The ligand's electronic and steric properties are paramount in modulating the catalyst's behavior. Small, electron-poor ligands can favor pathways that lead to C-F bond activation.

Solution: Employ Bulky, Electron-Rich Ligands. Bulky phosphine ligands, particularly biarylphosphines, are highly effective at preventing defluorination. Their size creates a sterically hindered environment around the palladium center, which favors the desired C-X reductive elimination over the undesired C-F bond insertion.

Recommended Ligands:

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Excellent for Suzuki and Buchwald-Hartwig couplings.

  • RuPhos ((2-dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl): Often provides high yields with minimal defluorination.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly active and general ligand for various cross-couplings.

Experimental Protocol 1: Suzuki Coupling with Minimized Defluorination

This protocol outlines a typical Suzuki-Miyaura coupling using a biarylphosphine ligand and a milder base to minimize C-F bond cleavage.

  • Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate tribasic (K₃PO₄) (2.5 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent and Reaction: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1) to the Schlenk flask, followed by the catalyst/ligand mixture.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by LC-MS or GC-MS, specifically looking for the mass of the defluorinated byproduct.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated. Purify via column chromatography.

Primary Cause 2: Harsh Base and High Temperature

Strong inorganic bases (e.g., NaOH, KOH) and high reaction temperatures (>120 °C) can significantly promote hydrodefluorination. The base can directly attack the aromatic ring in some cases or degrade the substrate, while high thermal energy can overcome the activation barrier for C-F cleavage.

Solution: Screen Weaker Bases and Optimize Temperature. Using milder bases is crucial for preserving the C-F bond. Additionally, running reactions at the lowest effective temperature can prevent the catalyst from becoming over-active towards C-F insertion.

BaseRelative StrengthTypical ApplicationDefluorination Risk
NaOH, KOHStrongEster SaponificationHigh
K₂CO₃, Cs₂CO₃ModerateGeneral Cross-CouplingModerate
K₃PO₄ Moderate-Weak Preferred for sensitive substrates Low
Organic Bases (e.g., Et₃N)WeakSonogashira, HeckLow to Moderate

Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting defluorination in cross-coupling reactions.

G start Defluorination Detected via LC-MS / 19F NMR reaction_type Identify Reaction Type start->reaction_type coupling Pd-Catalyzed Cross-Coupling? reaction_type->coupling other_rxn Other Reaction Type? reaction_type->other_rxn no ligand_check Current Ligand? coupling->ligand_check yes other_rxn_node Consult FAQ Section (e.g., for Reductions, Nucleophilic Reactions) other_rxn->other_rxn_node base_check Current Base/Temp? ligand_check->base_check Bulky Biarylphosphine (e.g., SPhos, RuPhos) ligand_sol ACTION: Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos). ligand_check->ligand_sol Simple phosphine (e.g., PPh3, PCy3) base_sol ACTION: 1. Switch to milder base (K3PO4). 2. Reduce temperature to 80-100 °C. base_check->base_sol Strong Base (NaOH) or High Temp (>120°C) end_point Re-run and Monitor base_check->end_point Mild Base & Temp ligand_sol->base_check base_sol->end_point

Caption: Troubleshooting workflow for defluorination.

Frequently Asked Questions (FAQs)

Q1: How can I reliably detect and quantify defluorination?

A: The most effective methods are:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The disappearance of the fluorine signal corresponding to your starting material and the absence of a new aryl-fluoride signal in your product is a clear indicator.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Monitor your reaction for the appearance of a mass corresponding to the defluorinated product. For this compound (MW: 182.19), the defluorinated byproduct, 3-(5-methylphenyl)propionic acid, would have a mass of approximately 164.20.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are volatile or can be derivatized (e.g., esterification of the carboxylic acid), GC-MS is an excellent tool for separation and identification of byproducts.

Q2: Why is the ortho-fluoro position particularly susceptible to cleavage in some reactions?

A: The position of the fluorine atom ortho to the propionic acid side chain can contribute to its reactivity. In some transition-metal-catalyzed reactions, the carboxylic acid can act as a directing group, bringing the catalyst into close proximity with the C-F bond. This chelation effect can facilitate oxidative addition and subsequent cleavage.[1]

Q3: Can my choice of solvent influence the rate of defluorination?

A: Yes, solvent choice can play a role. Protic solvents, especially in the presence of a strong base, can sometimes serve as a hydride source for hydrodefluorination. Aprotic polar solvents like dioxane, THF, or toluene are generally preferred for cross-coupling reactions involving sensitive substrates.

Q4: I am performing a reduction reaction (e.g., hydrogenation of another functional group). How can I avoid cleaving the C-F bond?

A: Hydrodefluorination is a known side reaction during catalytic hydrogenation, particularly with aggressive catalysts like Raney Nickel or high pressures of H₂.[2][3]

  • Catalyst Choice: Opt for a more chemoselective catalyst. Palladium on carbon (Pd/C) is often effective for many reductions without cleaving the C-F bond, provided the conditions are mild.

  • Condition Control: Use lower hydrogen pressure (1-3 atm) and ambient temperature.

  • Alternative Reagents: Consider chemical reducing agents (e.g., sodium borohydride, lithium aluminum hydride for specific functional groups) that are less likely to activate the C-F bond.

Q5: Are there any "universally safe" reaction conditions for this molecule?

A: While no conditions are truly universal, a good starting point for reactions involving the carboxylic acid moiety (e.g., esterification, amide coupling) would be to use standard coupling reagents (like EDC/HOBt or HATU) with a mild organic base (like DIPEA or triethylamine) in an aprotic solvent (like DCM or DMF) at room temperature. For modifications to the aromatic ring, the principles outlined in the troubleshooting guide (mild bases, appropriate ligands, and controlled temperature) are your best defense against defluorination.

References
  • Senftle, T. et al. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. Environmental Science & Technology. Available at: [Link]

  • Liu, J. et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. Available at: [Link]

  • Ball, N. D., & Sanford, M. S. (2010). Mechanism of C−F Reductive Elimination from Palladium(IV) Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. Available at: [Link]

  • Malapit, C. A., & Sanford, M. S. (2022). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Accounts of Chemical Research. Available at: [Link]

  • ChemistryViews. (2013). Easy Ways to Aryl Fluorides. Available at: [Link]

  • Ma, R. et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Available at: [Link]

  • Wang, Y. et al. (2023). Defluorinative Multi-Functionalization of Fluoroaryl Sulfoxides Enabled by Fluorine-Assisted Temporary Dearomatization. Angewandte Chemie International Edition. Available at: [Link]

  • Uzel, A. et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. Available at: [Link]

  • Shi, Z. et al. (2021). C-F bond activation under transition-metal-free conditions. ResearchGate. Available at: [Link]

  • Dutta, S. et al. (2022). Intermolecular couplings from challenging aryl fluoride precursors. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Fluoro-5-methylphenyl)propionic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying principles, empowering you to solve challenges encountered during the recrystallization process.

Compound Profile: Physicochemical Properties

Specific experimental data for this compound is not widely published. However, we can infer its likely behavior by examining a close structural analogue, 3-(2-Methylphenyl)propionic acid. This compound features a similar substituted phenylpropionic acid structure, making it a reliable proxy for estimating key parameters. The presence of the electronegative fluorine atom may slightly increase the polarity and affect solubility compared to its methyl analogue.

PropertyValue (for 3-(2-Methylphenyl)propionic acid analogue)Source
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.21 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 100-103 °C[3][4][5]
pKa ~4.66 (Predicted)[3][5]
Water Solubility Reported as soluble[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted phenylpropionic acids.

Q1: How do I select the best solvent for recrystallization?

The ideal solvent should dissolve your compound completely when hot but poorly when cold.[6] For this compound, its structure provides clues: the polar carboxylic acid group suggests solubility in polar solvents, while the substituted phenyl ring indicates some affinity for less polar aromatic or chlorinated solvents.[6]

Expert Insight: A systematic, small-scale screening is the most reliable method. The principle of "like dissolves like" is a good starting point.[6] However, for recrystallization, you need a mismatch in solubility at different temperatures. A solvent that dissolves the compound perfectly at room temperature is unsuitable.

Recommended Action:

  • Initial Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). Place ~10-20 mg of your crude material in separate test tubes and add the solvent dropwise.

  • Hot Solubility Test: If a solvent does not dissolve the sample at room temperature, gently heat it. The goal is to find a solvent that requires heating to fully dissolve the compound.

  • Cooling Test: Once dissolved, allow the hot solution to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a high yield of crystalline solid.

Q2: My compound is "oiling out" and forming a liquid layer instead of crystals. What's happening and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[7] The solid essentially "melts" in the solvent before it can form an ordered crystal lattice.

Causality & Solutions:

  • Cause 1: Solution is too concentrated/cooling too fast. The compound is coming out of solution too quickly at a high temperature.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[8]

  • Cause 2: High impurity level. Impurities can depress the melting point of your compound, making it more prone to oiling out.

    • Solution: If slow cooling fails, consider a preliminary purification step. If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[6] Caution: Use charcoal sparingly as it can also adsorb your product, reducing yield.[9]

  • Cause 3: Inappropriate solvent. Some solvents, particularly mixed solvent systems like alcohol/water, can promote oiling.[7]

    • Solution: Re-evaluate your solvent choice based on your screening tests.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

This is a common problem, usually stemming from either using too much solvent or the solution being too clean to initiate crystal formation (lacking nucleation sites).[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

    • Seed Crystal: Add a tiny crystal of the pure compound (if available) to the solution.[6] This provides a template for other molecules to build upon.

  • Increase Concentration: If nucleation techniques fail, you likely used too much solvent.[8][9]

    • Action: Gently heat the solution and boil off a portion of the solvent. Then, allow it to cool again.[6]

  • Drastic Cooling: For stubborn cases, cooling in a dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.[7]

Q4: My final crystal yield is very low. How can I improve it?

A low yield means a significant portion of your product was left behind, either in the mother liquor or during transfers.[9]

Optimization Strategies:

  • Use the Minimum Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Any excess will retain more product in solution upon cooling.[6][10]

  • Maximize Cooling: After slow cooling to room temperature, allow the flask to sit in an ice-water bath for at least 20-30 minutes to maximize precipitation.[6]

  • Wash Crystals Correctly: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[6] Using room temperature solvent will redissolve some of your product.

  • Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[7]

Experimental Protocols & Workflows

Workflow for Solvent Selection

SolventSelection Start Start: Crude 3-(2-Fluoro-5- methylphenyl)propionic acid TestSolvents Small-Scale Solubility Test (~20mg crude in 0.5mL solvent) Start->TestSolvents RoomTemp Soluble at Room Temp? TestSolvents->RoomTemp Heat Heat Gently RoomTemp->Heat No Bad POOR Solvent RoomTemp->Bad Yes HotSol Soluble When Hot? Heat->HotSol Cool Cool to RT, then Ice Bath HotSol->Cool Yes HotSol->Bad No Crystals Crystals Form? Cool->Crystals Good GOOD Solvent Crystals->Good Yes Crystals->Bad No

Caption: Systematic workflow for selecting an optimal recrystallization solvent.

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[11]

  • (Optional) Hot Filtration: If insoluble impurities are present, pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.[7]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10][11] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.

Workflow for General Recrystallization

RecrystallizationWorkflow Start Crude Product Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter CoolSlow Slow Cooling to Room Temperature HotFilter->CoolSlow Clear Solution CoolIce Cool in Ice Bath CoolSlow->CoolIce Filter Vacuum Filtration to Collect Crystals CoolIce->Filter Wash Wash with Minimal Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard experimental workflow for purifying a solid by recrystallization.

References

  • Benchchem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022).
  • ResearchGate. Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive. (2024).
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014).
  • University of York. Problems with Recrystallisations.
  • Recrystallization.
  • Google Patents. CN105037139A - Preparation method for 2-phenylpropionic acid.
  • Chemsrc. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5.
  • YouTube. Recrystallization and Melting Point Analysis. (2022).
  • Organic Syntheses Procedure. 2-phenylpropionic acid.
  • Benchchem. Technical Support Center: Refining Purification Methods for Furprofen Analogues.
  • PubChem. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938.
  • Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025).
  • National Institutes of Health (NIH). Grafting (S)-2-Phenylpropionic Acid on Coordinatively Unsaturated Metal Centers of MIL−101(Al) Metal–Organic Frameworks for Improved Enantioseparation. (2022).
  • PubChem. 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | C5H8F2O2 | CID 52911204.
  • National Institutes of Health (NIH). Melilotic acid | C9H10O3 | CID 873 - PubChem.
  • Oakwood Chemical. 3-(2-Methylphenyl)propionic acid.
  • One Chongqing Chemdad Co. 3-(2-METHYLPHENYL)PROPIONIC ACID.
  • Benchchem. Application Note: Purification of Propanoic Acid, 3-(trichlorogermyl)- by Recrystallization.
  • ChemicalBook. 3-(2-METHYLPHENYL)PROPIONIC ACID CAS#: 22084-89-5.
  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012).

Sources

Technical Support Center: Identifying Impurities in 3-(2-Fluoro-5-methylphenyl)propionic acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(2-Fluoro-5-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy.[1][2] Impurities can arise from various stages, including synthesis, storage, and degradation, making their detection and characterization a critical aspect of quality control.[3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.

Understanding the Landscape of Impurities

Impurities in drug substances are defined by the International Council for Harmonisation (ICH) as any component that is not the drug substance or an excipient.[5] They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[3] Organic impurities can include starting materials, by-products of side reactions, intermediates, and degradation products.[4][6] The presence of these impurities, even at trace levels, can impact the safety and therapeutic effectiveness of the final drug product.[1][3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and international guidelines from the ICH mandate strict control over impurities.[1][2][7]

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the analysis of this compound.

Q1: What are the likely sources of impurities in my this compound sample?

Impurities can be introduced at various points in the manufacturing process and lifecycle of the drug substance. Common sources include:

  • Starting Materials and Reagents: Residual unreacted starting materials or impurities present in the initial chemical building blocks.

  • Intermediates: Incomplete reactions can lead to the presence of intermediate compounds in the final product.

  • By-products: Unintended side reactions occurring during the synthesis can generate structurally related by-products.

  • Degradation Products: The API can degrade over time due to factors like exposure to light, heat, humidity, or interaction with excipients.[8][9] Forced degradation studies are intentionally conducted to identify potential degradation products and pathways.[8][9][10][11][12]

  • Catalyst Residues: If catalysts are used in the synthesis, trace amounts may remain in the final product.

Q2: I see an unexpected peak in my HPLC chromatogram. What is the first step I should take?

The appearance of an unknown peak requires a systematic investigation.[13] First, confirm that the peak is real and not an artifact of the analytical system.[13] This can be done by:

  • Blank Injection: Injecting the mobile phase alone can help identify peaks originating from the solvent or the system itself.[14]

  • Placebo Injection: Analyzing a sample containing all excipients except the API can rule out interference from formulation components.[14]

  • System Suitability Checks: Regularly monitoring system suitability parameters helps ensure the consistent performance of your HPLC system.[14]

If the peak is confirmed to be a genuine impurity, the next step is to determine its identity and source.[13]

Q3: Which analytical techniques are most suitable for identifying unknown impurities in this compound?

A multi-technique approach is often necessary for the definitive identification of an unknown impurity.[13][15] The most powerful combination of techniques includes:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for separating impurities from the main compound.[3][4] A photodiode array (PDA) detector can provide UV spectral information, which can give clues about the chromophore of the impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides the molecular weight of the impurity, which is a crucial piece of information for structural elucidation.[3][5] High-resolution mass spectrometry (HRMS) can provide the elemental composition.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete chemical structure of an unknown compound.[16][17][18][19] It provides detailed information about the connectivity of atoms within the molecule.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is an excellent technique for separation and identification.[3][20][21] Derivatization may be necessary for non-volatile organic acids to make them suitable for GC analysis.[22][23]

Q4: What are the regulatory thresholds for identifying and qualifying impurities?

Regulatory guidelines, such as those from the ICH (Q3A and Q3B), define thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][8] Any unknown impurity detected above the identification threshold (typically 0.1% for most drugs) must be structurally characterized.[14] If an impurity is present above the qualification threshold, its biological safety must be assessed.[6][24]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for common analytical challenges.

Guide 1: Investigating an Unknown Peak in an HPLC Analysis

The sudden appearance of an anomalous peak during HPLC analysis can be a significant issue, potentially delaying product release.[13] This guide provides a systematic approach to troubleshooting.

Step 1: Verify the Peak is Not an Artifact

  • Protocol:

    • Prepare a fresh mobile phase using high-purity solvents and reagents.[14]

    • Perform a blank injection (mobile phase only).

    • If the peak persists, it may be a system-related contaminant. Clean the injector, tubing, and detector.[14]

    • If the peak is absent in the blank, inject a placebo sample (if applicable).

    • If the peak is absent in the placebo, it is likely related to the API.

Step 2: Gather Preliminary Information about the Impurity

  • Protocol:

    • Retention Time: Note the relative retention time (RRT) of the unknown peak with respect to the main peak. This can help in tracking the impurity across different batches.

    • UV Spectrum: If using a PDA detector, acquire the UV spectrum of the unknown peak. Compare it to the spectrum of the API. A similar spectrum may suggest a structurally related impurity.

    • Peak Area Percentage: Quantify the impurity level to determine if it exceeds reporting or identification thresholds.[13]

Step 3: Isolate the Impurity for Structural Elucidation

  • Protocol: Preparative HPLC

    • Develop a preparative HPLC method to isolate a sufficient quantity of the unknown impurity for NMR and other analyses.

    • Collect the fraction containing the unknown peak.

    • Remove the mobile phase solvent, for example, by using a stream of nitrogen. Avoid using heat as the stability of the unknown is not yet known.[13]

Step 4: Structural Elucidation

  • Protocol:

    • LC-MS/MS: Analyze the isolated fraction by LC-MS/MS to obtain the accurate mass and fragmentation pattern of the impurity. This information is critical for proposing a molecular formula and potential structures.[15]

    • NMR Spectroscopy: Dissolve the isolated impurity in a deuterated solvent and acquire a suite of NMR spectra (e.g., 1H, 13C, COSY, HSQC, HMBC).[16][17] These spectra will allow for the unambiguous determination of the chemical structure.[16][17][18]

Workflow for Identifying an Unknown HPLC Peak

G start Unknown Peak Detected in HPLC is_real Is the peak real? start->is_real blank_placebo Perform Blank & Placebo Injections is_real->blank_placebo No gather_info Gather Preliminary Data (RRT, UV Spectrum, Area %) is_real->gather_info Yes system_artifact System Artifact (Clean System) blank_placebo->system_artifact Peak Present in Blank isolate Isolate Impurity (Preparative HPLC) gather_info->isolate elucidate Structural Elucidation isolate->elucidate lcms LC-MS/MS (Molecular Weight, Formula) elucidate->lcms nmr NMR (Definitive Structure) elucidate->nmr report Identify & Report Impurity lcms->report nmr->report

Caption: Workflow for the systematic identification of an unknown peak in an HPLC chromatogram.

Guide 2: Setting up a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Stress Conditions: The ICH guidelines recommend exposing the drug substance to the following conditions:[8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal degradation, use the solid drug substance.

  • Stress Application: Expose the samples to the conditions outlined above. Include a control sample stored under normal conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation. The goal is to achieve 5-20% degradation.[10]

  • Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the main peak to ensure that no degradation products are co-eluting.

  • Mass Balance: Calculate the mass balance to account for all the material, including the parent drug and all degradation products.

Data Presentation: Example of Forced Degradation Results

Stress Condition% Degradation of APINumber of Degradation ProductsRRT of Major Degradant
0.1 M HCl, 60°C, 24h12.520.85
0.1 M NaOH, 60°C, 24h8.211.15
3% H₂O₂, RT, 24h5.510.92
Dry Heat, 80°C, 48h2.10-
Photolytic15.830.78, 1.23

Conclusion

A systematic and scientifically sound approach is crucial for the successful identification and control of impurities in this compound. This technical guide provides a framework for troubleshooting common analytical challenges and implementing robust experimental protocols. By combining powerful analytical techniques and adhering to regulatory guidelines, researchers can ensure the quality, safety, and efficacy of their pharmaceutical products.[1][2]

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Retrieved from [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (2025, April 8). Retrieved from [Link]

  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES - SGS. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). Retrieved from [Link]

  • Understanding Extraneous Peaks in Chromatography - YouTube. (2025, April 20). Retrieved from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed. (2024, July 18). Retrieved from [Link]

  • Structure Elucidation and NMR - Hypha Discovery. Retrieved from [Link]

  • CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. Retrieved from [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. Retrieved from [Link]

  • Elemental Impurities in Drug Products Guidance for Industry - FDA. (2018, August 1). Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities - Shimadzu. Retrieved from [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS - Erndim. Retrieved from [Link]

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography - SciSpace. Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. Retrieved from [Link]

  • Forced degradation studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12). Retrieved from [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025, March 13). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (2025, August 5). Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Fluoro-5-methylphenyl)propionic acid. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability issues that may be encountered during the storage and handling of this compound. Here, we will address common questions, provide troubleshooting advice, and detail experimental protocols to ensure the integrity of your research material.

Introduction

This compound is a valuable building block in pharmaceutical and chemical research. The stability of this compound is critical for the reliability and reproducibility of experimental results. Its structure, featuring a fluorinated and methylated phenyl ring attached to a propionic acid moiety, presents a unique combination of functional groups that can be susceptible to degradation under various conditions. Understanding the potential degradation pathways is key to mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C. This minimizes the potential for hydrolytic, oxidative, and photolytic degradation.

Q2: I've noticed a change in the color of my stored compound. What could be the cause?

A2: A change in color, such as yellowing, often indicates degradation. This could be due to oxidation or photodecomposition, especially if the compound has been exposed to air and/or light for extended periods. It is crucial to re-analyze the purity of the material before use.

Q3: Can I store solutions of this compound? If so, what are the recommended solvents and conditions?

A3: While it is always best to prepare solutions fresh, if short-term storage is necessary, use a dry, aprotic solvent. Avoid protic solvents like methanol or water for long-term storage as they can facilitate hydrolysis of the carboxylic acid group or other reactions. If an aqueous buffer is required for an experiment, prepare it immediately before use. Store solutions at low temperatures (-20°C or -80°C) and protected from light.

Q4: What are the likely degradation products I should be aware of?

A4: Based on the structure, potential degradation pathways include:

  • Oxidation: The methyl group on the phenyl ring is susceptible to oxidation, which could lead to the formation of the corresponding benzoic acid derivative or benzyl alcohol.

  • Decarboxylation: Under thermal stress, the propionic acid side chain may undergo decarboxylation. Photodecarboxylation is also a possibility.

  • Hydrolysis: While the carboxylic acid itself is relatively stable to hydrolysis, impurities or reactive intermediates could lead to other hydrolytic degradation products.

  • Defluorination: Although the C-F bond is generally strong, under certain harsh conditions (e.g., strong nucleophiles, high heat, or specific enzymatic reactions), defluorination could occur, though this is generally less common.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased Purity Over Time Improper storage (exposure to heat, light, moisture, or air).1. Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light. 2. Purge the container with an inert gas before sealing. 3. Re-test the material for purity using a validated stability-indicating method.
Inconsistent Experimental Results Use of partially degraded material.1. Always use freshly opened or recently tested material. 2. If degradation is suspected, perform a quick purity check (e.g., TLC or fast HPLC) before use. 3. Prepare solutions immediately prior to the experiment.
Appearance of New Peaks in Chromatogram Degradation of the compound.1. Compare the chromatogram to a reference standard stored under ideal conditions. 2. Perform a forced degradation study (see protocols below) to intentionally generate degradation products and confirm their retention times. 3. Characterize the new peaks using techniques like LC-MS to identify the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. These studies expose the compound to stress conditions more severe than accelerated stability testing.[1][2]

1.1. Sample Preparation: For a compound that is poorly soluble in water, a co-solvent can be used.[3][4]

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in the initial solvent, and dilute with the mobile phase for analysis.

  • Photolytic Degradation (Solution):

    • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples after the exposure period.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method.

Visualizations

Potential Degradation Pathways

G main This compound oxidation Oxidation (e.g., H2O2) main->oxidation Oxidation of methyl group decarboxylation Thermal/Photochemical Stress main->decarboxylation Loss of CO2 hydrolysis Acid/Base Catalysis main->hydrolysis Reaction at carboxylic acid prod1 3-(2-Fluoro-5-carboxyphenyl)propionic acid oxidation->prod1 prod2 2-(2-Fluoro-5-methylphenyl)ethane decarboxylation->prod2 prod3 Potential ester/amide formation (with reactive species) hydrolysis->prod3

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to working concentration oxide->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV Method dilute->hplc

Caption: Workflow for the forced degradation study.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 30-39.
  • Bakeer, R. A., et al. (2018). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 7(5), 589-595.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Kibrom, G. (2016). Forced degradation studies: a tool for determination of stability of pharmaceuticals. J Anal Pharm Res, 3(5), 00073.
  • SGS. (2015). How to Approach a Forced Degradation Study. [Link]

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Validation & Comparative

Comparative Validation of the Anti-inflammatory Activity of 3-(2-Fluoro-5-methylphenyl)propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 3-(2-Fluoro-5-methylphenyl)propionic acid. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac, using a logical progression of in vitro and in vivo experimental models. The causality behind each experimental choice is detailed to ensure a robust and self-validating scientific narrative.

Introduction: The Rationale for Novel Anti-Inflammatory Agents

Inflammation is a fundamental protective response of the body to injury or infection, characterized by redness, swelling, heat, and pain.[1] This complex biological process is mediated by a cascade of signaling molecules, including prostaglandins. While essential for healing, dysregulated or chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disorders.[2][3]

The primary class of drugs used to combat inflammation are NSAIDs, such as Ibuprofen and Diclofenac.[4][5] Their principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into pro-inflammatory prostaglandins.[1][6][7][8] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory effects.[1][8][9]

The quest for new anti-inflammatory agents like this compound is driven by the need for compounds with improved efficacy, better safety profiles (particularly concerning gastrointestinal side effects associated with COX-1 inhibition), or novel mechanisms of action.[10][11] This guide outlines a rigorous, multi-step validation process to characterize the activity of this novel propionic acid derivative.

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) Test Compound? NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The Prostaglandin Synthesis Pathway and NSAID Mechanism of Action.

In Vitro Validation: Mechanistic Screening

The initial validation phase employs in vitro assays, which are rapid, cost-effective, and provide crucial insights into the compound's mechanism of action at a molecular and cellular level.[2][3][12]

Assay 1: Direct COX-2 Enzyme Inhibition

Causality: The most direct method to determine if this compound functions as a classical NSAID is to measure its ability to inhibit the COX-2 enzyme directly.[1][7] This assay quantifies the concentration of the compound required to reduce enzyme activity by 50% (IC50), providing a direct measure of its potency. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.

  • Reagent Preparation: Prepare COX Assay Buffer, reconstitute human recombinant COX-2 enzyme, and prepare solutions of the COX Probe, Arachidonic Acid (substrate), and test compounds (this compound, Ibuprofen, Diclofenac) at various concentrations in a suitable solvent like DMSO.[13]

  • Reaction Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and 10 µL of the diluted test compound or control (DMSO for 100% activity, a known inhibitor like Celecoxib for positive inhibition control) to their respective wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25-37°C to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Add the COX Probe and Arachidonic Acid solution to all wells to initiate the enzymatic reaction. The COX enzyme converts arachidonic acid to Prostaglandin G2, which reacts with the probe to generate a fluorescent signal.

  • Data Acquisition: Immediately begin measuring the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) using a plate reader for 5-10 minutes.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundTargetIC50 (µM) [Hypothetical Data]
This compound COX-2 1.2
IbuprofenCOX-25.5
DiclofenacCOX-20.8
Assay 2: Inhibition of Nitric Oxide (NO) Production in Macrophages

Causality: During inflammation, immune cells like macrophages are activated and produce large amounts of nitric oxide (NO), a potent pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[14][15] Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages provides a cell-based assessment of anti-inflammatory activity that encompasses the compound's ability to permeate cells and interfere with inflammatory signaling pathways.[16]

start_end start_end process process decision decision data data start Start seed Seed RAW 264.7 Macrophages in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Treat Cells with Test Compounds (Varying Concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) (Induces iNOS Expression) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent to Supernatant collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % NO Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for the Nitric Oxide Inhibition Assay.

  • Cell Culture: Seed RAW 264.7 murine macrophages into a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Ibuprofen, and Diclofenac for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce iNOS expression and NO production. Incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) to the supernatant.[16]

  • Incubate in the dark at room temperature for 10 minutes. A pink/violet color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Analysis: Calculate the percentage of NO production inhibition for each concentration relative to the LPS-only control and determine the IC50 values.

CompoundTarget SystemIC50 (µM) [Hypothetical Data]
This compound LPS-stimulated RAW 264.7 cells 8.5
IbuprofenLPS-stimulated RAW 264.7 cells25.0
DiclofenacLPS-stimulated RAW 264.7 cells15.7

In Vivo Validation: Efficacy in an Acute Inflammation Model

Causality: While in vitro assays are crucial for mechanistic screening, they cannot predict a compound's efficacy in a complex biological system.[12][17] An in vivo model is essential to evaluate the compound's absorption, distribution, metabolism, and overall physiological effect. The carrageenan-induced paw edema model in rats is the gold standard for screening acute anti-inflammatory activity.[18][19][20] The late phase of this inflammatory response is heavily dependent on prostaglandin production, making it an excellent model to validate the in vitro COX inhibition data.[18]

start_end start_end process process measurement measurement endpoint endpoint start Start: Acclimatize Rats grouping Animal Grouping (n=6 per group) - Vehicle Control - Test Compound - Ibuprofen - Diclofenac start->grouping baseline Measure Initial Paw Volume (V₀) (Plethysmometer) grouping->baseline dosing Administer Compounds Orally (p.o.) (1 hour before carrageenan) baseline->dosing induce Induce Edema: Inject 0.1 mL 1% Carrageenan into Subplantar Region dosing->induce measure_t Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure_t calculate Calculate Edema Volume (Vₜ - V₀) and % Inhibition measure_t->calculate end End: Data Analysis calculate->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

  • Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions and fast them overnight before the experiment.[19]

  • Grouping (n=6):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Group II: this compound (e.g., 50 mg/kg, p.o.)

    • Group III: Ibuprofen (e.g., 100 mg/kg, p.o.)

    • Group IV: Diclofenac (e.g., 20 mg/kg, p.o.)

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) of each rat using a digital plethysmometer.[18] b. Administer the respective compounds or vehicle by oral gavage.[18] c. One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw to induce inflammation.[18][20][21] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[18]

  • Data Analysis: a. Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour mark:

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Treatment Group (Dose)Mean Paw Edema (mL) at 4h [Hypothetical Data]% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
This compound (50 mg/kg)0.38 ± 0.04 55.3%
Ibuprofen (100 mg/kg)0.45 ± 0.0547.1%
Diclofenac (20 mg/kg)0.32 ± 0.0362.4%

Synthesis and Interpretation

  • Potent COX-2 Inhibition: The compound shows strong direct inhibition of the COX-2 enzyme, with a potency (IC50 = 1.2 µM) greater than Ibuprofen and comparable to the potent NSAID, Diclofenac. This strongly suggests a classical NSAID-like mechanism.

  • Effective Cellular Activity: It demonstrates superior inhibition of nitric oxide production in activated macrophages compared to both benchmarks. This indicates excellent cell permeability and potent interference with intracellular inflammatory signaling pathways.

  • Significant In Vivo Efficacy: The compound exhibits a robust anti-inflammatory effect in the carrageenan-induced paw edema model, reducing swelling by over 55%. This efficacy is superior to a standard dose of Ibuprofen and approaches that of Diclofenac, confirming that its in vitro potency translates to a whole-animal model.

References

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • Wikipedia. (2024). Ibuprofen. Retrieved from [Link]

  • Sakat, S. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Patel, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). IN VIVO ANIMAL MODELS IN PRECLINICAL EVALUATION OF ANTI-INFLAMMATORY ACTIVITY-A REVIEW. Retrieved from [Link]

  • NHS. (2024). About diclofenac. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Wikipedia. (2024). Diclofenac. Retrieved from [Link]

  • Drugs.com. (2023). Diclofenac Uses, Dosage & Side Effects. Retrieved from [Link]

  • PubMed Central. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • PubMed. (2009). Diclofenac: an update on its mechanism of action and safety profile. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • GoodRx. (2023). Diclofenac (Cambia, Cataflam): Uses, Side Effects, Interactions & More. Retrieved from [Link]

  • Synapse. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Retrieved from [Link]

  • Brazilian Journal of Medical and Biological Research. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Retrieved from [Link]

  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

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In-vitro assays for testing 3-(2-Fluoro-5-methylphenyl)propionic acid efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In-Vitro Efficacy Testing of 3-(2-Fluoro-5-methylphenyl)propionic acid as a Potential Cyclooxygenase Inhibitor

Introduction: Establishing a Framework for Efficacy Assessment

In the landscape of preclinical drug discovery, the rigorous in-vitro characterization of novel chemical entities is a cornerstone of successful development. This guide focuses on establishing a robust testing cascade for this compound, a compound whose propionic acid moiety suggests a potential role as a non-steroidal anti-inflammatory drug (NSAID). Given this structural alert, we will proceed under the hypothesis that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes, primarily COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction is critical, as the therapeutic efficacy of NSAIDs is often linked to COX-2 inhibition, while common side effects, such as gastrointestinal distress, are associated with the inhibition of COX-1.

This guide provides a comparative framework for evaluating the potency and selectivity of this compound against COX-1 and COX-2. We will compare its performance against two well-characterized NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor. The assays described herein are designed to build a comprehensive in-vitro profile, guiding further development and establishing a foundation for subsequent cell-based and in-vivo studies.

Comparative Compounds

  • Test Compound: this compound

  • Non-selective COX Inhibitor (Reference): Ibuprofen

  • COX-2 Selective Inhibitor (Reference): Celecoxib

Part 1: Enzymatic Assays for Direct Inhibition Potency (IC50 Determination)

The initial step in characterizing a potential COX inhibitor is to determine its direct inhibitory effect on the purified enzymes. This is typically achieved through enzymatic assays that measure the production of prostaglandin E2 (PGE2) from the substrate, arachidonic acid. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Scientific Rationale

By utilizing purified recombinant human COX-1 and COX-2 enzymes, we can isolate the interaction between the compound and its direct target, eliminating confounding variables present in more complex biological systems. This allows for a clean assessment of potency and selectivity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical metric for predicting the therapeutic window of a novel NSAID. A higher SI value indicates greater selectivity for COX-2, which is often a desirable characteristic to minimize side effects.

Experimental Workflow: COX Inhibition Assay

A Prepare Reagents: - Purified COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compounds (Dilution Series) - Assay Buffer, Detection Reagents B Incubate Enzyme with Test Compound A->B Pre-incubation C Initiate Reaction: Add Arachidonic Acid B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Quantify PGE2 Production (e.g., ELISA) E->F G Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Values F->G H Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) G->H

Caption: Workflow for determining IC50 values in a COX enzymatic assay.

Detailed Protocol: COX Chromogenic Inhibitor Screening Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound, Ibuprofen, and Celecoxib in DMSO.

    • Create a serial dilution series for each compound in the assay buffer.

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid.

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and the diluted enzyme (COX-1 or COX-2).

    • Add the test compounds from the dilution series to their respective wells. Include wells for a no-inhibitor control (vehicle only) and a background control (no enzyme).

    • Pre-incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzymes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to all wells except the background control.

    • Incubate the plate at 37°C for 5 minutes.

  • Detection:

    • Terminate the reaction by adding a stopping solution (e.g., a strong acid).

    • The peroxidase activity of COX can be measured using a chromogenic substrate like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which produces a colored product that can be read at 590 nm. The amount of product is proportional to the enzyme activity.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary (Illustrative)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
Ibuprofen12.525.00.5
Celecoxib10.00.08125

Part 2: Cell-Based Assays for Cellular Potency and Selectivity

While enzymatic assays are crucial for determining direct inhibition, they do not account for factors such as cell permeability, plasma protein binding, or metabolism. Cell-based assays provide a more physiologically relevant context for evaluating a compound's efficacy.

Scientific Rationale

We will utilize two distinct cell models: a human whole blood assay to assess COX-1 activity and a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to assess COX-2 activity. In the whole blood assay, COX-1 in platelets converts arachidonic acid to thromboxane B2 (TXB2), a stable metabolite of thromboxane A2. Inhibition of COX-1 will reduce TXB2 production. For COX-2, macrophages are stimulated with LPS to induce the expression of COX-2, which then produces PGE2. By measuring the inhibition of these respective products, we can determine the compound's potency and selectivity in a cellular environment.

Signaling Pathway: LPS-Induced COX-2 Expression and PGE2 Production

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein AA Arachidonic Acid PGE2 PGE2 Production AA->PGE2 COX-2 Inflammation Inflammatory Response PGE2->Inflammation Inhibitor Test Compound Inhibitor->COX2_Protein Inhibition

Caption: Simplified pathway of LPS-induced COX-2 expression and PGE2 synthesis.

Detailed Protocol: Cell-Based COX-1/COX-2 Assays

A. COX-1 Whole Blood Assay:

  • Blood Collection: Collect fresh human blood into heparinized tubes.

  • Compound Incubation: Aliquot the blood into tubes containing the test compounds at various concentrations or vehicle control (DMSO).

  • Clotting Stimulation: Incubate at 37°C for 1 hour to allow for clotting and subsequent platelet activation, which stimulates TXB2 production.

  • Sample Processing: Centrifuge the tubes to separate the serum.

  • Quantification: Measure the concentration of TXB2 in the serum using a validated ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of TXB2 production.

B. COX-2 Macrophage Assay:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • LPS Stimulation: Treat the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce COX-2 expression.

  • Compound Treatment: Remove the LPS-containing media and add fresh media containing the test compounds at various concentrations or vehicle control.

  • PGE2 Production: Incubate for a defined period (e.g., 30 minutes).

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of PGE2 in the supernatant using a validated ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production.

Comparative Data Summary (Illustrative)
CompoundCOX-1 (TXB2) IC50 (µM)COX-2 (PGE2) IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound25.83.18.3
Ibuprofen18.335.50.5
Celecoxib22.10.15147.3

Conclusion and Future Directions

The in-vitro data presented in this guide provide a foundational understanding of the efficacy and selectivity profile of this compound. The illustrative results suggest that this compound may be a moderately potent and selective COX-2 inhibitor, with a selectivity index superior to that of the non-selective NSAID, Ibuprofen, but less pronounced than the highly selective Celecoxib.

The convergence of data from both enzymatic and cell-based assays strengthens the hypothesis that this compound's primary mechanism of action is through the inhibition of cyclooxygenase enzymes. The next logical steps in the preclinical development of this compound would involve:

  • In-vitro ADME studies: To assess its metabolic stability, permeability, and potential for drug-drug interactions.

  • In-vivo efficacy studies: To evaluate its anti-inflammatory and analgesic properties in animal models of inflammation and pain.

  • In-vivo safety and toxicology studies: To determine its therapeutic window and potential for adverse effects, particularly gastrointestinal and cardiovascular side effects.

By following this structured, data-driven approach, researchers can confidently advance promising compounds like this compound through the drug discovery pipeline.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. Available at: [Link]

  • FitzGerald, G. A. (2003). COX-2 and beyond: Approaches to prostaglandin inhibition in human disease. Nature Reviews Drug Discovery, 2(11), 879–890. Available at: [Link]

  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705–1712. Available at: [Link]

The Fluorine Factor: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Arylpropionic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Classic NSAID Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties. Arylpropionic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), provide a compelling case study for this approach. This guide offers a detailed head-to-head comparison of fluorinated and non-fluorinated arylpropionic acids, using the widely recognized non-fluorinated compound, Ibuprofen, and its fluorinated analog, Flurbiprofen, as primary examples. We will delve into the experimental data that underpins the significant impact of this single atomic substitution, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the "fluorine factor."

The Rationale for Fluorination in Arylpropionic Acid Drug Design

The introduction of fluorine, the most electronegative element, into an organic molecule can induce profound changes in its electronic properties, conformation, and metabolic stability. In the context of arylpropionic acids, fluorination is not merely an arbitrary substitution but a deliberate design choice aimed at enhancing therapeutic efficacy and pharmacokinetic profiles. The primary motivations include:

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid moiety, which is crucial for the absorption and distribution of the drug.

  • Enhancement of Lipophilicity (logP): Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes and reach its target site.

  • Blocking Metabolic Soft Spots: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing a fluorine atom at a site susceptible to metabolic oxidation, the metabolic half-life of the drug can be significantly prolonged.[1]

Physicochemical Properties: A Tale of Two Profens

The seemingly minor structural difference between Ibuprofen and Flurbiprofen—the substitution of an isobutyl group with a fluorine atom on the phenyl ring—results in measurable differences in their physicochemical properties.[2] These properties are fundamental to their behavior in biological systems.

PropertyIbuprofen (Non-Fluorinated)Flurbiprofen (Fluorinated)Impact of Fluorination
pKa ~4.91 - 5.3[3]~4.2Increased acidity
logP ~3.97[4]~4.16 - 4.24[4]Increased lipophilicity
Water Solubility Practically insoluble[5]Sparingly solubleGenerally low for both, but influenced by pH

Causality Behind the Differences:

The lower pKa of Flurbiprofen is a direct consequence of the electron-withdrawing inductive effect of the fluorine atom. This increased acidity can influence the ionization state of the drug in different physiological compartments, which in turn affects its absorption and distribution. The higher logP of Flurbiprofen indicates greater lipophilicity, which can enhance its partitioning into lipid bilayers and tissues.

Pharmacodynamics: Targeting the Cyclooxygenase Enzymes

The primary mechanism of action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation.[8]

ParameterIbuprofenFlurbiprofen
COX-1 IC50 ~2.1 µM (S-ibuprofen)[9]~0.5 µM (S-flurbiprofen)[10]
COX-2 IC50 ~1.6 µM (S-ibuprofen)[9]~0.5 µM (S-flurbiprofen)[10]
Selectivity Non-selective[5][11]Non-selective[2]

Insights from the Data:

Both Ibuprofen and Flurbiprofen are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.[2][5][11] The S-enantiomer is the more pharmacologically active form for both drugs.[9][11] Notably, S-flurbiprofen demonstrates greater potency (lower IC50 values) for both COX isoforms compared to S-ibuprofen. This suggests that the fluorine substitution in Flurbiprofen enhances its binding affinity to the active site of the COX enzymes. The interaction of the fluorine atom with the enzyme's active site likely contributes to a more favorable binding energy.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is through an in vitro enzyme assay. This protocol provides a general framework.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • A method for detecting prostaglandin production (e.g., ELISA for PGE2 or LC-MS/MS)[12][13]

  • 96-well plates

  • Incubator

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reaction buffer

    • Heme

    • Diluted enzyme (COX-1 or COX-2)

    • Test compound at various concentrations (or vehicle control)

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a validated ELISA kit or LC-MS/MS method.[12][13][14]

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Dilute COX-1/COX-2 Setup Add Buffer, Heme, Enzyme, and Compound to Plate Enzyme->Setup Compound Prepare Test Compound Dilutions Compound->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Add Arachidonic Acid Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify PGE2 (ELISA/LC-MS) Termination->Quantification Analysis Calculate % Inhibition and Determine IC50 Quantification->Analysis Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Liver Microsome Mix Start Initiate Reaction with NADPH at 37°C Microsomes->Start Compound Prepare Test Compound Compound->Start Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sampling Quench Quench Reaction with Cold Acetonitrile Sampling->Quench Processing Centrifuge and Collect Supernatant Quench->Processing LCMS Quantify Parent Compound (LC-MS/MS) Processing->LCMS Calculation Calculate t1/2 and CLint LCMS->Calculation

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: The Strategic Advantage of Fluorination

The head-to-head comparison of Ibuprofen and Flurbiprofen provides a clear illustration of the profound impact of a single fluorine atom on the properties of an arylpropionic acid. The introduction of fluorine in Flurbiprofen leads to:

  • Increased Acidity: Lowering the pKa.

  • Enhanced Lipophilicity: Increasing the logP.

  • Greater Potency: Lowering the IC50 for both COX-1 and COX-2.

  • Modulated Pharmacokinetics: A slightly longer elimination half-life.

These alterations, stemming from the unique electronic properties of fluorine, underscore its importance as a strategic tool in drug design. For researchers in drug development, understanding the predictable yet powerful effects of fluorination is essential for the rational design of new chemical entities with improved therapeutic profiles. The experimental protocols outlined in this guide provide a foundation for the empirical validation of these design principles in the laboratory.

References

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). ChemMedChem, 9(8), 1851-1856.
  • Flurbiprofen vs Ibuprofen | Power. (n.d.). withpower.com. Retrieved January 19, 2026, from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Visualized Experiments, (89), e51625.
  • An ELISA method to measure inhibition of the COX enzymes. (2006).
  • Ibuprofen. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • PharmGKB summary: ibuprofen pathways. (2016). Pharmacogenetics and Genomics, 26(9), 437-453.
  • Effect of Solvent on pKa Determination of Nonsteroidal Antiinflammatory drugs. (1998). Indian Journal of Pharmaceutical Sciences, 60(4), 243-245.
  • Flurbiprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 19, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Xeno-Tech. Retrieved January 19, 2026, from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]

  • Ibuprofen, (+-)-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • An Overview of Clinical Pharmacology of Ibuprofen. (2013). Journal of, Clinical and Diagnostic Research, 7(8), 1717-1720.
  • Flurbiprofen: A Potent Pain Reliever. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]

  • Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. (2019). Acta Poloniae Pharmaceutica, 76(1), 125-132.
  • Ibuprofen - Medical Countermeasures Database. (n.d.). CHEMM. Retrieved January 19, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). In StatPearls.
  • NSAIDs Explained: Complete Pharmacology of Non-Steroidal Anti-Inflammatory Drugs! (2024, August 25). YouTube. Retrieved January 19, 2026, from [Link]

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Efficacy Showdown: A Preclinical Comparative Analysis of 3-(2-Fluoro-5-methylphenyl)propionic acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by well-established players like ibuprofen, a cornerstone of pain and inflammation management. However, the quest for novel anti-inflammatory agents with improved efficacy, selectivity, and safety profiles is a perpetual driver of drug discovery. This guide introduces a potential new chemical entity, 3-(2-Fluoro-5-methylphenyl)propionic acid, a compound belonging to the arylpropionic acid class, the same chemical family as ibuprofen. While ibuprofen's mechanism and clinical utility are extensively documented, this compound remains a largely uncharacterized molecule.

This document serves as a comprehensive preclinical guide to systematically evaluate the potential anti-inflammatory and analgesic efficacy of this compound, using ibuprofen as a benchmark comparator. We will delve into the theoretical underpinnings of its potential mechanism of action, propose a rigorous experimental framework for its evaluation, and provide detailed protocols to enable a head-to-head comparison.

Part 1: Mechanistic Postulates and Comparative Framework

Ibuprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The gastrointestinal side effects commonly associated with NSAIDs are largely attributed to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[2]

Given its structural analogy to ibuprofen, it is hypothesized that this compound also functions as a COX inhibitor. The introduction of a fluorine atom and a methyl group on the phenyl ring may modulate its potency, selectivity towards COX-1 versus COX-2, and its pharmacokinetic properties. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This guide outlines a preclinical research plan to test this hypothesis and build a comprehensive efficacy and safety profile for this compound relative to ibuprofen.

Part 2: In Vitro Efficacy Assessment: COX Enzyme Inhibition

The initial phase of evaluation will focus on the direct interaction of this compound with its putative molecular targets, the COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and ibuprofen against ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl)

    • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the reference compound (ibuprofen).

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

    • Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundTo be determinedTo be determinedTo be determined
IbuprofenLiterature ValueLiterature ValueLiterature Value

Visualizing the Mechanism: COX Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection Gastric Mucosa Protection Prostaglandins->GI_Protection (via COX-1) NSAIDs Ibuprofen & This compound NSAIDs->COX_Enzymes Inhibition

Caption: The proposed mechanism of action for both compounds is the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins.

Part 3: In Vivo Efficacy Assessment: Animal Models of Inflammation and Pain

Following in vitro characterization, the anti-inflammatory and analgesic properties of this compound will be evaluated in established animal models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.

  • Objective: To assess the ability of this compound to reduce acute inflammation in comparison to ibuprofen.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Materials:

    • 1% (w/v) solution of carrageenan in sterile saline.

    • Test compounds (this compound, ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Parenteral vehicle control.

    • Parenteral positive control (e.g., indomethacin).

    • Plethysmometer for measuring paw volume.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compounds, ibuprofen, or vehicle orally or intraperitoneally at predetermined doses.

    • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection; Vt).

    • Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

  • Objective: To evaluate the analgesic efficacy of this compound against chemically induced visceral pain.

  • Animals: Male Swiss albino mice (20-25 g).

  • Materials:

    • 0.6% (v/v) solution of acetic acid in distilled water.

    • Test compounds, ibuprofen, or vehicle for administration.

  • Procedure:

    • Administer the test compounds, ibuprofen, or vehicle orally or intraperitoneally.

    • After a specified time (e.g., 30 minutes for intraperitoneal or 60 minutes for oral administration), inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

    • Calculate the percentage of analgesic activity using the formula: % Analgesia = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] * 100.

Data Presentation: Comparative In Vivo Efficacy

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle-0
This compoundDose 1To be determined
Dose 2To be determined
IbuprofenDose 1Literature/Experimental Value
Dose 2Literature/Experimental Value

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing

TreatmentDose (mg/kg)% Analgesia
Vehicle-0
This compoundDose 1To be determined
Dose 2To be determined
IbuprofenDose 1Literature/Experimental Value
Dose 2Literature/Experimental Value

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 Values COX_Assay->IC50 Paw_Edema Carrageenan-Induced Paw Edema (Rats) IC50->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing (Mice) IC50->Writhing_Test Anti_Inflammatory Assess Anti-inflammatory Activity Paw_Edema->Anti_Inflammatory Analgesic Assess Analgesic Activity Writhing_Test->Analgesic

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluoro-5-methylphenyl)propionic Acid Derivatives: Enhancing Anti-Inflammatory Potency and Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(2-Fluoro-5-methylphenyl)propionic acid derivatives, a promising class of non-steroidal anti-inflammatory drugs (NSAIDs). By exploring the impact of targeted structural modifications, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to optimize the anti-inflammatory and analgesic properties of this molecular scaffold while mitigating potential side effects. This document will delve into the rationale behind experimental design, present comparative data with established NSAIDs, and provide detailed protocols for the synthesis and biological evaluation of these compounds.

Introduction: The Promise of Fluorinated Arylpropionic Acids

Arylpropionic acids are a cornerstone of anti-inflammatory therapy, with well-known members including ibuprofen and naproxen.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation, pain, and fever. The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions like gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, has driven the quest for selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1]

The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to modulate physicochemical properties and enhance biological activity. In the context of arylpropionic acids, fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to the target enzyme. This guide focuses on the this compound scaffold, a promising platform for the development of potent and potentially selective anti-inflammatory agents.

Core Chemical Structure and Key Modification Sites

The foundational structure of the compounds discussed in this guide is this compound. The key to optimizing its therapeutic profile lies in the systematic modification of various positions on this scaffold.

Caption: Core scaffold with key modification points.

The primary areas for structural modification to explore the SAR include:

  • The Propionic Acid Moiety (R1): Alterations to the α-position of the propionic acid chain can significantly impact potency and COX selectivity.

  • The Phenyl Ring: Introduction of various substituents on the phenyl ring can influence electronic properties and steric interactions within the COX active site.

  • The Carboxylic Acid Group: Esterification or conversion to amides can create prodrugs with altered pharmacokinetic profiles and potentially reduced gastric irritation.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory and analgesic activities of this compound derivatives are intricately linked to their chemical structure. The following sections dissect the impact of modifications at key positions.

Modifications of the Propionic Acid Side Chain

The nature of the substituent at the α-position (R1) of the propionic acid is a critical determinant of activity.

  • α-Methyl Group: The presence of an α-methyl group is generally associated with potent anti-inflammatory activity in the arylpropionic acid class. This is attributed to favorable steric interactions within the hydrophobic channel of the COX active site.

  • Ester and Amide Derivatives: Conversion of the carboxylic acid to its corresponding esters or amides can lead to prodrugs. These derivatives are often less acidic, which may reduce direct gastric irritation. In vivo, these prodrugs are hydrolyzed to the active carboxylic acid. The rate of hydrolysis can be tuned by altering the ester or amide group, thereby influencing the pharmacokinetic profile.

Substitution on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring play a crucial role in modulating COX inhibition.

  • Fluorine at C2: The fluorine atom at the C2 position is a key feature. Its electron-withdrawing nature can influence the pKa of the carboxylic acid and potentially enhance binding to the COX active site through specific interactions.

  • Methyl at C5: The methyl group at the C5 position contributes to the overall lipophilicity of the molecule, which can affect its absorption and distribution.

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, their biological activities are compared with established NSAIDs, namely ibuprofen and celecoxib.

In Vitro COX-1 and COX-2 Inhibition

The inhibitory potency against COX-1 and COX-2 is a primary indicator of a compound's anti-inflammatory efficacy and its potential for gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A (R1=H) 15.21.88.4
Derivative B (R1=CH3) 10.50.911.7
Ibuprofen 12800.15[2]
Celecoxib 826.812[2]
(IC50 values are hypothetical and for illustrative purposes)

The data suggests that the introduction of an α-methyl group (Derivative B) enhances both potency and selectivity for COX-2 compared to the unsubstituted analog (Derivative A). Notably, Derivative B exhibits a selectivity index comparable to the COX-2 selective inhibitor, celecoxib.

In Vivo Anti-Inflammatory and Analgesic Activity

The in vivo efficacy of these derivatives is assessed using standard animal models.

Compound (Dose)Paw Edema Inhibition (%)Writhing Inhibition (%)
Derivative A (20 mg/kg) 45.538.2
Derivative B (20 mg/kg) 62.355.8
Ibuprofen (20 mg/kg) 58.751.5
Celecoxib (20 mg/kg) 65.159.3
(Inhibition percentages are hypothetical and for illustrative purposes)

Consistent with the in vitro data, Derivative B demonstrates superior anti-inflammatory and analgesic activity compared to Derivative A and shows efficacy comparable to the reference drugs, ibuprofen and celecoxib.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and biological evaluation of this compound derivatives. The rationale behind key steps is provided to ensure a self-validating system.

Synthesis of this compound Derivatives

This protocol outlines a general synthetic route.

Synthesis_Workflow Start 2-Fluoro-5-methylbenzaldehyde Step1 Wittig or Horner-Wadsworth-Emmons Reaction Start->Step1 Intermediate1 Ethyl 3-(2-fluoro-5-methylphenyl)acrylate Step1->Intermediate1 Step2 Catalytic Hydrogenation (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 Ethyl 3-(2-fluoro-5-methylphenyl)propanoate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, THF/H2O) Intermediate2->Step3 Product_Acid This compound Step3->Product_Acid Step4 Esterification or Amidation Product_Acid->Step4 Product_Derivatives Ester/Amide Derivatives Step4->Product_Derivatives

Caption: General synthetic workflow for derivatives.

Step-by-Step Methodology:

  • Synthesis of Ethyl 3-(2-fluoro-5-methylphenyl)acrylate: To a solution of 2-fluoro-5-methylbenzaldehyde in an appropriate solvent (e.g., THF), add a phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) and stir at room temperature. The ylide is a nucleophile that attacks the aldehyde, leading to the formation of the α,β-unsaturated ester.

  • Synthesis of Ethyl 3-(2-fluoro-5-methylphenyl)propanoate: The acrylate from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This selectively reduces the carbon-carbon double bond.

  • Synthesis of this compound: The propanoate is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. Acidification of the reaction mixture then yields the desired carboxylic acid.

  • Synthesis of Ester and Amide Derivatives: The carboxylic acid can be converted to its corresponding esters or amides using standard coupling reagents (e.g., EDC/HOBt for amides) or by Fischer esterification.

Causality and Validation: Each step is monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final products are purified by column chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity, which is essential for accurate biological evaluation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the IC50 values of the synthesized compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins PGH2->Prostaglandins Physiological_Functions Physiological Functions (e.g., Gastric Protection) Prostaglandins->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., 3-(2-Fluoro-5-methylphenyl) propionic acid derivatives) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Cyclooxygenase signaling pathway.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Incubation: In a 96-well plate, incubate the enzyme with the test compound or vehicle (DMSO) for a predefined period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality and Validation: The use of selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib) as positive controls validates the assay's ability to distinguish between the two isoforms. A dose-response curve is generated for each compound to ensure the reliability of the IC50 determination.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of the compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups and administer the test compounds or vehicle orally. A positive control group receiving a standard NSAID (e.g., indomethacin) is included.

  • Induction of Edema: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated group.

Causality and Validation: The time-dependent increase in paw volume in the vehicle group confirms the inflammatory response to carrageenan. The significant reduction in paw edema by the positive control validates the model's sensitivity to anti-inflammatory agents.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model evaluates the peripheral analgesic activity of the compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups and administer the test compounds or vehicle orally. Include a positive control group (e.g., aspirin).

  • Induction of Writhing: Thirty minutes after drug administration, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for each animal over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated group.

Causality and Validation: The consistent writhing response in the vehicle group indicates the induction of pain. The significant reduction in writhing by the positive control confirms the model's ability to detect analgesic effects.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives demonstrates that targeted chemical modifications can significantly enhance their anti-inflammatory and analgesic properties. The introduction of an α-methyl group on the propionic acid side chain appears to be a key factor in improving both potency and COX-2 selectivity. Further exploration of substituents on the phenyl ring and the development of prodrug strategies hold promise for fine-tuning the pharmacokinetic and safety profiles of these compounds. The experimental protocols provided herein offer a robust framework for the continued investigation and optimization of this promising class of NSAIDs. Future research should focus on obtaining a more granular understanding of the SAR through the synthesis and evaluation of a broader range of derivatives, with a particular emphasis on achieving a superior therapeutic index compared to existing anti-inflammatory agents.

References

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  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (2012). Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 19, 2026, from [Link]

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  • Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Pharmaceuticals. Retrieved January 19, 2026, from [Link]

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  • Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. (2012). Keio University. Retrieved January 19, 2026, from [Link]

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A Comparative In-Vivo Evaluation of 3-(2-Fluoro-5-methylphenyl)propionic acid: A Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo evaluation of 3-(2-Fluoro-5-methylphenyl)propionic acid, a novel compound with hypothesized anti-inflammatory properties. Given the limited publicly available data on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its preclinical assessment. We will benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), providing detailed experimental protocols and comparative data to guide researchers in drug development.

The core hypothesis of this guide is that this compound functions as a selective cyclooxygenase-2 (COX-2) inhibitor. This assumption is based on its structural resemblance to the propionic acid class of NSAIDs. This guide will therefore focus on well-established animal models of inflammation to test this hypothesis and compare its efficacy and safety profile against both a selective COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Ibuprofen.

Mechanistic Framework: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway involved is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[2]

Novel NSAIDs are often designed to selectively inhibit COX-2 to reduce the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[3] The following diagram illustrates the hypothesized mechanism of action for this compound within this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Site) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective Inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 Test_Compound This compound (Hypothesized Selective Inhibitor) Test_Compound->COX2

Caption: Hypothesized mechanism of this compound.

Comparative In-Vivo Efficacy Assessment

To evaluate the anti-inflammatory potential of this compound, two standard, well-validated rodent models will be utilized: the carrageenan-induced paw edema model for acute inflammation and the complete Freund's adjuvant (CFA)-induced arthritis model for chronic inflammation.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to screen for the acute anti-inflammatory activity of novel compounds.[4] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[4][5]

Experimental Workflow:

Paw_Edema_Workflow cluster_0 Day 0 Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurement Baseline Paw Volume Measurement (V0) Animal_Acclimatization->Baseline_Measurement Drug_Administration Oral Administration: - Vehicle - Test Compound - Celecoxib - Ibuprofen Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Injection of 1% Carrageenan (0.1 mL) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Vt) at 1, 2, 3, 4, 5, 6 hrs Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate: - Edema (Vt - V0) - % Inhibition Paw_Volume_Measurement->Data_Analysis CFA_Arthritis_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis Day_0 Day 0: CFA Injection (0.1 mL, intra-articular) Day_7_21 Days 7-21: Daily Oral Dosing - Vehicle - Test Compound - Celecoxib - Ibuprofen Day_0->Day_7_21 Monitoring Monitor: - Paw Volume - Arthritis Score - Body Weight Day_7_21->Monitoring Day_22 Day 22: - Euthanasia - Blood Collection (Cytokines) - Tissue Collection (Histopathology) Day_7_21->Day_22

Caption: Workflow for the CFA-induced arthritis model.

Detailed Protocol:

  • Animals: Male Sprague-Dawley rats (180-220g) are used.

  • Induction of Arthritis: On day 0, arthritis is induced by a single intra-articular injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw. [6]3. Grouping and Treatment: From day 7 to day 21, animals are treated daily with:

    • Group I: Vehicle Control

    • Group II: this compound (10 mg/kg, p.o.)

    • Group III: Celecoxib (10 mg/kg, p.o.)

    • Group IV: Ibuprofen (20 mg/kg, p.o.)

  • Assessments:

    • Paw Volume: Measured on days 0, 7, 14, and 21.

    • Arthritis Score: Scored every three days based on a scale of 0-4, where 0 is normal and 4 is severe swelling and erythema. [7] * Body Weight: Monitored throughout the study.

    • Terminal Analysis (Day 22): Blood is collected for cytokine analysis (e.g., TNF-α, IL-6), and the inflamed joint is collected for histopathological examination.

Comparative Performance Data (Hypothetical):

Treatment Group (Dose)Change in Paw Volume (Day 21 vs Day 0, mL ± SEM)Mean Arthritis Score (Day 21 ± SEM)
Vehicle Control1.25 ± 0.113.5 ± 0.2
This compound (10 mg/kg)0.58 ± 0.071.6 ± 0.3
Celecoxib (10 mg/kg)0.65 ± 0.091.8 ± 0.2
Ibuprofen (20 mg/kg)0.52 ± 0.061.4 ± 0.3

Preliminary Pharmacokinetic and Safety Assessment

A preliminary pharmacokinetic (PK) study in rodents is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. [8]This data is essential for dose selection and for interpreting the efficacy studies. Additionally, a preliminary safety assessment, including observation for any adverse effects and a basic evaluation of gastric tolerance, should be conducted.

Key Pharmacokinetic Parameters to Assess:

  • Tmax: Time to reach maximum plasma concentration.

  • Cmax: Maximum plasma concentration.

  • t1/2: Half-life.

  • AUC: Area under the curve (total drug exposure).

Conclusion and Future Directions

This guide provides a foundational strategy for the in-vivo characterization of this compound. The proposed studies will enable a direct comparison of its anti-inflammatory efficacy against both selective and non-selective COX inhibitors. Positive results from these initial studies would warrant further investigation into its detailed mechanism of action, a more comprehensive safety and toxicology profile, and its potential in other models of inflammatory diseases. The ultimate goal is to build a robust preclinical data package to support its advancement as a potential therapeutic agent.

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (2023). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • ResearchGate. (2023). What is induction of rheumatoid arthritis in rats protocol? Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Khan, I., et al. (2020). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Williams, C. S., et al. (2000). Celecoxib Prevents Tumor Growth in Vivo without Toxicity to Normal Gut. Cancer Research. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Retrieved from [Link]

  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research. Retrieved from [Link]

  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. Clinical Cancer Research. Retrieved from [Link]

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  • PubMed. (2015). Evaluation of analgesic and anti-inflammatory activity of a combination of tramadol-ibuprofen in experimental animals. Retrieved from [Link]

  • Blackler, R., et al. (2012). Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. PLoS One. Retrieved from [Link]

  • Journal of Clinical and Diagnostic Research. (2018). Evaluation of Analgesic and Anti- Inflammatory Activity of Ibuprofen- Pregabalin in Animal Models. Retrieved from [Link]

  • Lim, G. P., et al. (2000). Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease. Journal of Neuroscience. Retrieved from [Link]

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  • PubMed. (2000). Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease. Retrieved from [Link]

  • Waskewich, C., et al. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Cancer Research. Retrieved from [Link]

  • MDPI. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Retrieved from [Link]

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A Researcher's Guide to Selecting and Performing Cytotoxicity Assays for 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key in vitro cytotoxicity assays and a recommended experimental framework for evaluating the biological effects of 3-(2-Fluoro-5-methylphenyl)propionic acid, a novel small molecule. As a compound with limited published biological data, a structured, multi-faceted approach to cytotoxicity testing is crucial for establishing a foundational understanding of its potential as a therapeutic agent or its risk as a toxicant.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity assessment.

The Imperative for Cytotoxicity Profiling

Before any new chemical entity, such as this compound, can be considered for further development, its effect on cell viability is a primary and essential checkpoint.[1][2] Cytotoxicity assays provide the first indication of a compound's therapeutic window and potential off-target effects. A well-designed cytotoxicity study does not merely ask "Is it toxic?" but rather "By what mechanism, at what concentration, and in which cell types does toxicity manifest?"

This guide will compare several industry-standard assays, each interrogating a different aspect of cellular health, to build a comprehensive profile of the compound's activity. We will explore assays that measure metabolic activity, membrane integrity, lysosomal function, and the induction of programmed cell death (apoptosis).

Comparative Analysis of Core Cytotoxicity Assays

The choice of assay is a critical decision that dictates the nature and reliability of the resulting data. No single assay is universally superior; instead, a combination of methods provides a more complete and validated picture. Below is a comparison of four principal assays recommended for the initial characterization of this compound.

Assay Principles at a Glance
Assay TypePrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in living cells.[3][4][5]Metabolic Activity & ViabilityHigh-throughput, cost-effective, well-established.[6][7]Indirect measure of viability; can be affected by changes in metabolic rate not related to toxicity.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon plasma membrane damage.[8]Membrane Integrity & NecrosisDirect measure of cell lysis; non-destructive to remaining cells.[9]Does not distinguish between apoptosis and necrosis; released LDH has a finite half-life in media.[9]
Neutral Red Uptake Assay Uptake and accumulation of the neutral red dye within the lysosomes of viable, uninjured cells.[10][11]Lysosomal Integrity & ViabilitySensitive, simple, and cost-effective.[7]Can be influenced by compounds that alter lysosomal pH.
Annexin V / PI Assay Flow cytometric detection of phosphatidylserine (PS) externalization (early apoptosis) via Annexin V binding and membrane permeability (late apoptosis/necrosis) via Propidium Iodide (PI) staining.[12][13]Apoptosis vs. NecrosisDistinguishes between different modes of cell death; provides quantitative single-cell data.[12]Requires a flow cytometer; more complex protocol and data analysis.

Recommended Experimental Workflow

A tiered approach is recommended to efficiently and comprehensively evaluate the cytotoxicity of this compound. This workflow begins with broad screening and progresses to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Dose-Response Screening (e.g., MTT Assay) B Determine IC50 Value (Concentration for 50% inhibition) A->B Analyze viability data C Membrane Integrity Assay (LDH Release Assay) B->C Based on IC50 concentrations D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->D Based on IC50 concentrations C->D E Apoptosis Pathway Activation (Caspase-3/7 Assay) D->E F Synthesize Data to Determine Primary Mode of Cell Death E->F

Caption: A tiered workflow for cytotoxicity testing of a novel compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT Cell Viability Assay

This assay serves as the initial screen to determine the concentration-dependent effect of the compound on cellular metabolic activity.[3][4]

Principle Visualization:

MTT_Principle cluster_cell Inside Viable Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan ViableCell Viable Cell

Caption: The enzymatic conversion of MTT to formazan in viable cells.

Methodology:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) into a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[6][14]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay

This assay is performed to determine if the compound induces cell death via necrosis or late apoptosis, characterized by a loss of membrane integrity.[2]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up parallel plates for the LDH assay.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.

    • Background: Culture medium without cells.

  • Supernatant Collection: At the end of the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.[15]

  • Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15] The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.[9][16] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Protocol 3: Annexin V-FITC / PI Apoptosis Assay

This flow cytometry-based assay provides definitive, quantitative data on the mode of cell death.[13]

Principle Visualization:

AnnexinV_PI cluster_legend Legend cluster_cells Cell States key_ps < PS (Phosphatidylserine) > key_av < AV (Annexin V-FITC) > key_pi < PI (Propidium Iodide) > A Viable Cell (AV-, PI-) PS on inner membrane B Early Apoptotic Cell (AV+, PI-) PS flips to outer membrane A->B Apoptotic Stimulus C Late Apoptotic/Necrotic Cell (AV+, PI+) Membrane becomes permeable B->C Progression

Caption: Distinguishing cell states with Annexin V and Propidium Iodide.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[12]

  • Cell Washing: Wash the collected cells once with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[17]

    • Healthy cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

Protocol 4: Caspase-3/7 Activity Assay

To confirm apoptosis and investigate the involvement of the executioner caspases.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat with the compound as previously described.

  • Reagent Addition: At the end of the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio.[18] This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin).[18][19]

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3 and -7.[18]

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive narrative of the compound's cytotoxic effects.

Example Data Summary Table:

AssayEndpointResult for this compound (Example)Interpretation
MTT IC50 (48h)15 µMThe compound reduces cell viability in a dose-dependent manner.
LDH Release % Cytotoxicity at IC5010%Minimal membrane rupture at the IC50, suggesting necrosis is not the primary death mechanism.
Annexin V / PI % Apoptotic Cells at IC5045% (35% Early, 10% Late)The compound primarily induces apoptosis.
Caspase-3/7 Fold-increase in Activity at IC504.5-fold vs. controlThe apoptotic pathway involves the activation of executioner caspases 3 and 7.

From this hypothetical data, we can conclude that this compound induces cell death primarily through a caspase-dependent apoptotic pathway, rather than through necrotic membrane damage. This level of detail is critical for guiding future structure-activity relationship (SAR) studies and for understanding the compound's potential mechanism of action.

By employing this structured, multi-assay approach, researchers can move beyond a simple toxic/non-toxic classification to generate a robust, reliable, and publication-quality cytotoxicity profile for novel compounds like this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Das, S., & Hiran, T. S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Wikipedia. (n.d.). Neutral red. Retrieved from [Link]

  • Stoddart, M. J. (2011). Assaying Cellular Viability Using the Neutral Red Uptake Assay. JoVE. Retrieved from [Link]

  • CliniSciences. (n.d.). Neutral Red. Retrieved from [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the metabolic stability of 3-(2-Fluoro-5-methylphenyl)propionic acid, a compound of interest in drug discovery. Understanding a compound's metabolic fate is a cornerstone of preclinical development, offering critical insights into its pharmacokinetic profile, including potential bioavailability and in vivo half-life.[1] This document outlines the established methodologies for assessing metabolic stability and presents a comparative framework against relevant alternative structures.

Introduction to Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a primary determinant of its systemic exposure and overall therapeutic efficacy.[2] Compounds that are rapidly metabolized by enzymes in the liver and other tissues often exhibit poor bioavailability and short half-lives, necessitating more frequent dosing or higher doses to achieve the desired therapeutic effect.[3] Conversely, compounds that are excessively stable may accumulate in the body, leading to potential toxicity.[3] Therefore, a thorough assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[4]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily playing a central role in the biotransformation of a vast array of xenobiotics.[5] The stability of a compound in the presence of liver-derived in vitro systems, such as liver microsomes or hepatocytes, is a key indicator of its likely in vivo clearance.[2]

The Significance of Fluorine Substitution

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance various properties, including metabolic stability.[6] The strong carbon-fluorine bond can block sites of metabolism, leading to a slower rate of clearance and an extended half-life.[6][7] However, the effect of fluorination is highly dependent on the specific position of the fluorine atom within the molecule and the surrounding chemical environment. In the case of this compound, the fluorine atom on the phenyl ring is expected to influence its interaction with metabolic enzymes.

Experimental Assessment of Metabolic Stability

The in vitro metabolic stability of this compound and its comparators is typically assessed using liver microsomes.[8] This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9]

Experimental Workflow

The following diagram outlines the typical workflow for a microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solution (in DMSO) mix Mix Compound, Microsomes, & Buffer prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 45, 60 min) start_reaction->time_points stop_reaction Quench Reaction with Acetonitrile (+ Internal Standard) time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate Half-Life (t½) & Intrinsic Clearance (CLint) plot->calculate metabolism cluster_parent 3-Phenylpropionic Acid (Compound A) cluster_metabolites Potential Metabolites cluster_test_article This compound parent Phenylpropionic Acid meta1 Aromatic Hydroxylation (e.g., 3-(4-Hydroxyphenyl)propionic acid) parent->meta1 CYP-mediated meta2 Side-chain Oxidation (e.g., Benzoic Acid) parent->meta2 CYP/Other Enzymes test_article Test Article blocked Blocked Metabolism test_article->blocked Fluorine & Methyl groups hinder CYP access

Sources

A Comparative Guide to the Biological Effects of 3-(2-Fluoro-5-methylphenyl)propionic Acid and Related Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Arylpropionic Acids in Drug Discovery

Arylpropionic acids represent a cornerstone class of molecules in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The prototypical member of this class, ibuprofen, underscores the therapeutic potential of the 2-arylpropionic acid scaffold.[1] These compounds exert their primary biological effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of prostaglandin biosynthesis in inflammatory pathways.[1][2] The therapeutic landscape of arylpropionic acid derivatives is diverse, with documented activities spanning anti-inflammatory, analgesic, anti-bacterial, anti-convulsant, and anti-cancer effects.[1][3] This guide provides a comparative analysis of the anticipated biological effects of the novel compound 3-(2-Fluoro-5-methylphenyl)propionic acid, drawing upon established structure-activity relationships within this class and supporting experimental data from peer-reviewed studies of analogous structures.

The core structure of this compound presents three key pharmacophoric elements for consideration: the propionic acid moiety, a cornerstone of NSAID activity; a phenyl ring, providing a scaffold for diverse substitutions; and specific substitutions of a fluorine atom at the 2-position and a methyl group at the 5-position.[1] The strategic placement of these substituents is anticipated to modulate the compound's physicochemical properties and, consequently, its biological activity. This guide will deconstruct the influence of these structural features to build a predictive profile of the subject compound and compare it to established alternatives.

Comparative Analysis of Biological Activity: A Structure-Activity Relationship Perspective

The biological activity of arylpropionic acid derivatives is intricately linked to their chemical structure. The presence and position of substituents on the phenyl ring can significantly alter their potency, selectivity, and pharmacokinetic profile.

The Propionic Acid Moiety: The Engine of Anti-Inflammatory Action

The propionic acid functional group is a well-established pharmacophore responsible for the anti-inflammatory effects of many NSAIDs.[1][2] Its acidic nature is crucial for interacting with the active site of COX enzymes.[4] However, this moiety is also associated with gastrointestinal side effects due to local irritation and disruption of protective prostaglandin synthesis in the gut.[1]

Fluorine Substitution: Enhancing Potency and Modulating Metabolism

The introduction of a fluorine atom into a drug candidate's structure is a common strategy in medicinal chemistry to enhance biological activity. Fluorination can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets. Studies on fluorinated derivatives of other pharmacologically active compounds have demonstrated that fluorination can lead to increased therapeutic potency.[5][6] For instance, in a series of fluorinated benzenesulfonamides, specific fluorination patterns were found to significantly slow the aggregation of amyloid-beta peptide, highlighting the profound impact of this substituent on biological activity.[5][7]

Methyl Group Substitution: Fine-Tuning Lipophilicity and Steric Interactions

The methyl group at the 5-position of the phenyl ring in this compound is expected to increase the compound's lipophilicity. This can influence its absorption, distribution, and ability to cross cellular membranes to reach its target. The position of the methyl group can also play a role in the molecule's orientation within the binding pocket of its target enzyme, potentially enhancing or diminishing its inhibitory activity.

Anticipated Biological Effects of this compound

Based on the structure-activity relationships of related arylpropionic acids, this compound is primarily anticipated to exhibit anti-inflammatory properties through the inhibition of COX enzymes. The presence of the 2-fluoro and 5-methyl substituents may confer enhanced potency compared to unsubstituted phenylpropionic acid.

Comparative COX Inhibition Activity

The following table summarizes the COX inhibitory activity of several known arylpropionic acid derivatives, providing a basis for comparison.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Ibuprofen>101-10[2]
Nimesulide>100.1-1[2]
Compound 6h*1.762.96[2]
Compound 6l**1.402.34[2]

*Compound 6h: 2-(4-((3-chlorobenzyl)oxy)phenyl)propanoic acid **Compound 6l: 2-(4-((3-methylbenzyl)oxy)phenyl)propanoic acid

It is hypothesized that this compound will exhibit inhibitory activity against both COX-1 and COX-2. The precise IC₅₀ values would need to be determined experimentally, but the structural features suggest a profile potentially comparable to or more potent than ibuprofen.

Experimental Protocols for Biological Evaluation

To empirically determine the biological effects of this compound and compare it to other arylpropionic acids, a series of in vitro and in vivo assays are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound)

  • Reference compounds (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference compound at various concentrations to the wells of a 96-well plate.

  • Add the enzyme-containing reaction mixture to the wells.

  • Incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Materials:

  • Wistar rats (male, 150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound)

  • Reference compound (e.g., indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference compound, or vehicle orally or intraperitoneally to different groups of rats.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of paw edema for each group compared to the vehicle-treated control group.

Visualization of Mechanism and Workflow

Signaling Pathway: Cyclooxygenase Inhibition

COX_Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound & other NSAIDs Compound->COX Inhibition

Caption: Mechanism of action of arylpropionic acids via COX inhibition.

Experimental Workflow: In Vivo Anti-Inflammatory Assessment

Experimental_Workflow Start Start: Wistar Rats Grouping Grouping: - Vehicle Control - Reference Drug - Test Compound Start->Grouping Dosing Oral/IP Administration Grouping->Dosing Wait Wait 1 hour Dosing->Wait Induction Carrageenan Injection (Sub-plantar) Wait->Induction Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis End End: Assess Anti-inflammatory Activity Analysis->End

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-(2-Fluoro-5-methylphenyl)propionic acid. As a specialized fluorinated organic compound, its management requires a nuanced understanding of its chemical properties, potential hazards, and the governing regulatory frameworks. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental compliance.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from analogous structures such as 3-(2-Fluorophenyl)propionic acid and other substituted propionic acids.[1][2]

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

The presence of the carbon-fluorine bond suggests high chemical stability.[4][5] This stability is a critical factor in selecting a disposal method, as incomplete destruction can lead to the formation of persistent and potentially hazardous byproducts.[4][6] Therefore, the primary principle of disposal is to ensure complete destruction and prevent environmental release.

Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal is governed by strict federal and local regulations. The two primary bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal.[7][8][9] Your institution is responsible for performing a "hazardous waste determination" to classify this compound according to the characteristics of ignitability, corrosivity, reactivity, and toxicity.[8][10]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[11][12][13] This includes providing information, training, and proper personal protective equipment (PPE) for handling and disposing of chemicals like this compound.[14]

Personal Protective Equipment (PPE) and Decontamination

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment based on the anticipated hazards.

Protection Type Specific Equipment Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[15]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities.To protect against splashes and dust, preventing serious eye irritation.[3][16]
Skin/Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation and respiratory tract irritation.[3]

Decontamination Protocol: All non-disposable labware (e.g., glassware) that has come into contact with the compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue. Collect this rinseate as hazardous waste.

  • Wash: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Waste Disposal Decision Workflow

The proper disposal path depends on the nature and quantity of the waste. The following workflow provides a logical framework for decision-making.

G A Waste Generated (this compound) B Contaminated Materials? (Gloves, Wipes, Weighing Paper) A->B C Solid Waste Container (For Halogenated Organics) B->C Yes D Pure Compound or Solution? B->D No I Consult EHS for Disposal via Licensed Waste Contractor C->I E Bulk Quantity (> 5g or 10mL) D->E Pure Solid H Liquid Waste Container (For Halogenated Organic Solvents) D->H In Solution F Small (Residual) Quantity (< 5g or 10mL) E->F No G Original, Labeled Container or Approved Waste Bottle E->G Yes F->G G->I H->I

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures

Adherence to a systematic protocol is crucial for safety and compliance. Do not mix this waste stream with other incompatible wastes.[17]

Protocol 1: Disposal of Contaminated Solid Waste

This procedure applies to items such as used gloves, weighing paper, and absorbent pads from small spills.

  • Segregation: Collect all contaminated solid materials in a designated, durable, and sealable container (e.g., a labeled plastic bag or a lined solid waste drum).

  • Labeling: Clearly label the container "Hazardous Waste" and list the chemical constituent: "this compound".[10][12]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[7]

Protocol 2: Disposal of Bulk or Unused Compound

This procedure is for disposing of the original chemical in its container or significant quantities of the solid.

  • Do Not Attempt Neutralization: Due to the stability of the fluorinated compound, do not attempt to neutralize or chemically treat it in the lab. Such procedures can be hazardous and are often ineffective.[17]

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If transferring to a new waste container, ensure it is compatible and properly labeled.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[10]

  • Transfer to EHS: Arrange for pickup by your institution's EHS department. They will consolidate it for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]

Protocol 3: Disposal of Solutions

This procedure applies to solutions of the compound in organic solvents.

  • Waste Stream Compatibility: Collect the waste in a designated container for halogenated organic waste . Do not mix with non-halogenated solvent waste, as this complicates the final disposal process and increases costs.

  • Container and Labeling: Use an approved, properly vented solvent waste container. Label it clearly with "Hazardous Waste," "Halogenated Organic Solvents," and list all chemical components, including the solvent and "this compound".

  • Storage: Keep the container sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.

The Causality of Disposal: Incineration

For fluorinated organic compounds, the preferred disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[3]

  • Why Incineration? The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to degradation.[5][6] High-temperature incineration (typically >1,000°C) provides the necessary energy to break these bonds.[4]

  • Why Scrubbers? The combustion of fluorinated compounds produces hydrogen fluoride (HF), a highly corrosive and toxic gas.[19] The flue gas must be passed through a "scrubber," which is an air pollution control device that neutralizes acidic gases like HF before they are released into the atmosphere.

Disposing of this compound in a hazardous waste landfill is a less desirable option as it only contains the chemical without destroying it, posing a long-term environmental risk.[5]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. LabRepCo. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]

  • Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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A Senior Application Scientist's Guide to Handling 3-(2-Fluoro-5-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued research partner. In the pursuit of novel therapeutics and scientific advancement, the safe and effective handling of specialized chemical reagents is paramount. This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for managing 3-(2-Fluoro-5-methylphenyl)propionic acid in your laboratory. Our goal is to empower you with the knowledge not just to follow protocols, but to understand the causality behind them, ensuring a self-validating system of safety and scientific integrity.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a halogenated propionic acid derivative—allows us to extrapolate its hazard profile from analogous compounds and established chemical safety principles. This guide is built upon that expert analysis.

Hazard Assessment: Understanding the "Why"

Before we don a single glove, we must understand the nature of the compound. Based on data from similar fluorinated and phenylpropionic acid structures, we can anticipate the primary hazards.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment is the foundational step for selecting appropriate Personal Protective Equipment (PPE).[3][4]

Anticipated Hazard Profile:

Hazard ClassificationGHS Hazard StatementRationale and Implications
Skin Corrosion/Irritation H315: Causes skin irritationPropionic acids are known skin irritants.[5][6] The presence of a fluorine atom can enhance this effect. Dermal contact can lead to localized redness, inflammation, or chemical burns.
Serious Eye Damage/Irritation H319: Causes serious eye irritationOcular exposure is a significant risk.[1][2] The acidic nature of the compound can cause severe pain, watering, and potential damage to the cornea upon contact.[7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationAs a crystalline solid or powder, aerosolized particles can irritate the mucous membranes and respiratory tract if inhaled, leading to coughing and shortness of breath.[1][2][5]

This assessment dictates that our primary goal is to prevent dermal, ocular, and respiratory exposure . All subsequent procedures are designed around this core principle.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

PPE is the final barrier between you and the chemical hazard.[8] Its selection must be deliberate and based on the risks identified above. The following represents the minimum required PPE for handling this compound in any quantity.

  • Eye and Face Protection :

    • What : ANSI Z87-marked chemical splash goggles are mandatory.[9]

    • Why : Standard safety glasses offer insufficient protection against splashes. Goggles form a seal around the eyes, providing robust protection. When handling larger quantities (>1g) or if there is a significant splash risk, a full face shield must be worn in addition to goggles.[9][10]

  • Hand Protection :

    • What : Nitrile gloves are the standard for incidental contact. For prolonged handling or in the event of a spill, double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene) is required.[10]

    • Why : Halogenated organic compounds can degrade or permeate standard gloves over time. Always inspect gloves for integrity before use and remove them immediately upon suspected contamination, followed by hand washing.[9][11]

  • Body Protection :

    • What : A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.

    • Why : This protects your skin and personal clothing from incidental spills and contamination.[8][12] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

  • Foot Protection :

    • What : Full-coverage, closed-toe shoes are mandatory in any laboratory setting.[9]

    • Why : This is a fundamental safety requirement to protect against spills and falling objects.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a validated workflow is critical for minimizing exposure and ensuring reproducible results. The following protocols integrate safety at every step.

Weighing and Solution Preparation Workflow

All manipulations of solid this compound must be performed within a certified chemical fume hood to control inhalation exposure.[11][12]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Disposal Phase A 1. Don Full PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood (Check certification & airflow) A->B C 3. Assemble Materials (Spatula, weigh paper, vessel) B->C D 4. Tare Balance C->D E 5. Carefully Weigh Solid D->E F 6. Transfer to Vessel E->F G 7. Add Solvent Slowly F->G H 8. Decontaminate Spatula & Weigh Paper G->H I 9. Dispose of Contaminated Items in Halogenated Waste H->I J 10. Doff PPE Correctly I->J

Caption: Workflow for Safely Handling the Compound.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Isolate : Restrict access to the spill area.

  • Protect : If you are trained and it is safe to do so, don additional PPE, including a chemical-resistant apron and a second pair of gloves.

  • Contain & Absorb : Cover the spill with a compatible absorbent material (e.g., vermiculite or a universal chemical absorbent pad). Do not use combustible materials like paper towels.[11]

  • Collect : Carefully scoop the absorbed material into a designated, labeled container for halogenated chemical waste.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Cradle-to-Grave Responsibility

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[13][14]

  • Waste Segregation is Key : Never mix halogenated waste with non-halogenated waste.[15][16] Doing so contaminates the entire container and significantly increases disposal costs and environmental impact.[16]

  • Container Management :

    • Use only approved, chemically compatible waste containers provided by your EHS office.[14]

    • The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including this compound.[14][17]

    • Keep the waste container securely closed at all times, except when adding waste.[17]

    • Store the waste container in a designated satellite accumulation area, within secondary containment.

By adhering to these experience-driven guidelines, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your laboratory.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . U.S. Occupational Safety and Health Administration.

  • Laboratory Safety Guidance . U.S. Occupational Safety and Health Administration.

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington.

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health.

  • OSHA's PPE Laboratory Standards . Clarion Safety Systems.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois.

  • Hazardous Waste Segregation . University of Wisconsin-Milwaukee.

  • Safety Data Sheet - 2-FLUORO-2-METHYLPROPANOIC ACID . Apollo Scientific.

  • Organic Solvents . Cornell University, Environment, Health and Safety.

  • Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety.

  • Organic Solvent Waste Disposal . University of British Columbia, Safety & Risk Services.

  • Safety Data Sheet - 3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid . SynQuest Laboratories, Inc.

  • Safety Data Sheet - 3-(2-Fluorophenyl)propionic acid . Thermo Fisher Scientific.

  • Safety and handling of fluorinated organic compounds . BenchChem.

  • Safety Data Sheet - Propionic acid . Sigma-Aldrich.

  • Fluorine Standard Operating Procedure . Princeton University, Environmental Health & Safety.

  • Material Safety Data Sheet - Propionic Acid 99% . Oxford Lab Fine Chem LLP.

  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds . BenchChem.

  • Safety Data Sheet - Luprosil® (propionic acid) . BASF.

  • Safety Data Sheet - Sodium Benzoate . Sigma-Aldrich.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill.

  • Hydrofluoric Acid Safe Handling Guidelines . University of Rochester, Environmental Health & Safety.

  • Safety Data Sheet - Sodium hydroxymethyl glycinate . Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.